molecular formula C19H17N3 B1663917 1,2,3-Triphenylguanidine CAS No. 101-01-9

1,2,3-Triphenylguanidine

Katalognummer: B1663917
CAS-Nummer: 101-01-9
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: FUPAJKKAHDLPAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3-Triphenylguanidine is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,2,3-triphenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPAJKKAHDLPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059223
Record name Guanidine, N,N',N''-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-01-9
Record name N,N′,N′′-Triphenylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Triphenylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanidine, N,N',N''-triphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine, N,N',N''-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-triphenylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-TRIPHENYLGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64B170QFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Triphenylguanidine (CAS 101-01-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Triphenylguanidine (TPG), with the CAS number 101-01-9, is a versatile organic compound characterized by a central guanidine core substituted with three phenyl groups. While it has traditionally been a cornerstone in the rubber industry as a vulcanization accelerator, its utility extends into the realm of organic synthesis as a valuable intermediate and a potential, though less explored, organocatalyst. This guide provides a comprehensive overview of the essential properties of this compound, including its physicochemical characteristics, synthesis, and analytical methods. Furthermore, it delves into its established applications and explores its potential in contemporary research and development, particularly for professionals in the pharmaceutical and chemical sciences.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature. It is combustible and should be handled with appropriate care.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 101-01-9[2]
Molecular Formula C₁₉H₁₇N₃[2]
Molecular Weight 287.36 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 144-147 °C[2]
Boiling Point ~419.66 °C (rough estimate)[2]
Density 1.16 g/cm³[2]
pKa 9.10 ± 0.10 (Predicted)[2]
Solubility Slightly soluble in water. Soluble in organic solvents such as ethanol, acetone, and chloroform.
Stability Stable under normal conditions.
Storage Keep in a dark place, sealed in a dry, room temperature environment.[2]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of a 1,3-disubstituted thiourea with an amine in the presence of an oxidizing agent.

Experimental Protocol: Synthesis from 1,3-Diphenylthiourea

This protocol describes the synthesis of this compound from 1,3-diphenylthiourea and aniline using o-iodoxybenzoic acid (IBX) as the oxidizing agent.

Materials:

  • 1,3-Diphenylthiourea

  • Aniline

  • o-Iodoxybenzoic acid (IBX)

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate

  • 10% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1,3-diphenylthiourea (5 mmol) and aniline (5 mmol) in acetonitrile (10 mL), add triethylamine (15 mmol).

  • Slowly add a solution of IBX (5.5 mmol) in acetonitrile dropwise at room temperature over 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Once the reaction is complete, extract the mixture with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Purification

For general use, this compound can be purified by recrystallization from ethanol or an ethanol/water mixture. The purified crystals should be dried in vacuo.[1]

Synthesis_Workflow Reactants 1,3-Diphenylthiourea + Aniline + Triethylamine in Acetonitrile Reaction Oxidative Condensation (Room Temperature, 30 min) Reactants->Reaction Oxidant o-Iodoxybenzoic Acid (IBX) Oxidant->Reaction Workup Extraction with Ethyl Acetate & Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Applications in Industry and Research

Rubber Vulcanization

The primary industrial application of this compound is as a secondary accelerator in the vulcanization of rubber.[2] It enhances the cross-linking process, leading to improved strength, elasticity, and durability of the final rubber product.[2]

Organic Synthesis Intermediate

This compound serves as a versatile intermediate in organic synthesis.[1] The guanidine core is a common motif in many biologically active molecules, and the phenyl substituents can be modified to generate a library of derivatives for further investigation.

Potential as a Catalyst

Guanidines are known to be strong organic bases and can function as effective catalysts in a variety of organic transformations. While the catalytic applications of this compound are not as extensively documented as other guanidine derivatives, its basicity suggests potential in reactions such as Michael additions, aldol reactions, and ring-opening polymerizations. The steric bulk of the phenyl groups may offer unique selectivity in certain catalytic processes.

Ligand in Coordination Chemistry

This compound can act as a ligand in coordination chemistry. It has been shown to react with ruthenium and palladium complexes to form guanidinate(1–) complexes. This property opens avenues for its use in the development of novel catalysts and materials with interesting electronic and structural properties.

Biological and Toxicological Profile

Human Exposure and Detection

Recent studies have shown that this compound, along with other guanidine derivatives used in rubber manufacturing, can be detected in indoor dust and human urine. This indicates that there is widespread environmental presence and potential for human exposure. A sensitive method for the quantification of this compound in human urine has been developed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Experimental Protocol: Quantification in Urine by HPLC-MS/MS

This protocol provides a general outline for the detection of this compound in urine samples.

Sample Preparation:

  • Urine samples are fortified with an appropriate internal standard.

  • Solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge is employed to extract and concentrate the analyte.

  • The cartridge is washed to remove interfering matrix components.

  • The analyte is eluted with an organic solvent.

  • The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase HPLC is used for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.

Analytical_Workflow Sample Urine Sample Spiking Internal Standard Spiking Sample->Spiking SPE Solid-Phase Extraction (HLB) Spiking->SPE Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis Result Quantification of TPG Analysis->Result

Figure 2: Workflow for the analysis of this compound in urine.

Toxicological Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Dermal exposure to TPG has been linked to allergic contact dermatitis.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[3]

Future Perspectives in Drug Development

While direct applications of this compound as a therapeutic agent are not well-documented, the guanidine moiety is a key pharmacophore in numerous approved drugs and clinical candidates. The synthetic accessibility of this compound and the potential for functionalization of its phenyl rings make it an attractive starting point for the design and synthesis of novel bioactive molecules. Researchers in drug development may consider using TPG as a scaffold to explore new chemical space in areas such as antimicrobial, anticancer, and anti-inflammatory drug discovery.

Conclusion

This compound is a compound with a rich history in industrial applications and significant potential for future research and development. Its well-defined physicochemical properties, established synthetic routes, and the growing understanding of its environmental and biological presence provide a solid foundation for its exploration in new frontiers of science. For researchers and professionals in drug development, this compound represents a readily available building block with the potential to be transformed into novel chemical entities with valuable biological activities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3-Triphenylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The guanidine moiety is a cornerstone in medicinal chemistry and organic synthesis, recognized for its unique structural and electronic properties.[1] As a privileged scaffold, it is integral to numerous biologically active compounds and approved drugs.[2][3] Among the vast family of guanidine derivatives, 1,2,3-triphenylguanidine (TPG) stands out as a versatile building block and a subject of significant academic and industrial interest. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and characterization of TPG, emphasizing the underlying principles and practical considerations that ensure scientific integrity and reproducibility.

The Significance of this compound

This compound, with the chemical formula C19H17N3, is a white crystalline powder.[4][5] Its structure features a central guanidine core bonded to three phenyl groups, which imparts specific steric and electronic characteristics that are pivotal to its reactivity and applications.[6] The delocalized electron system across the Y-shaped C-N backbone contributes to its stability and basicity.[6]

In the realm of drug discovery, the guanidine group is a critical pharmacophore, and TPG serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[1][7] Guanidine-containing compounds have demonstrated a wide array of therapeutic activities, including antibacterial, antiviral, antiprotozoal, and anticancer effects.[2][8] Furthermore, TPG finds utility as a vulcanization accelerator in the rubber industry and as an intermediate in various organic syntheses.[4][5]

Synthesis of this compound: A Mechanistic Approach

The synthesis of guanidines generally involves the reaction of an amine with a suitable guanidinylating agent.[1][2] For this compound, a common and efficient strategy involves the desulfurization of a corresponding thiourea precursor. This approach is favored for its relatively mild conditions and good yields.

Key Synthetic Pathway: From Thiourea to Guanidine

A prevalent method for synthesizing this compound is through the oxidative desulfurization of 1,3-diphenylthiourea in the presence of an amine. This reaction can be effectively mediated by various reagents.

Reaction Scheme:

One established protocol utilizes o-iodoxybenzoic acid (IBX) as an oxidizing agent in the presence of triethylamine.[9] This method offers a mild and efficient route to TPG. Other desulfurization agents, such as potassium dichloroiodate (KICl2), have also been successfully employed for the synthesis of guanidinium salts from 1,3-disubstituted thioureas.[10]

The choice of synthetic route can be influenced by factors such as desired yield, purity, and the availability of starting materials. For instance, the use of Boc-protected guanidinylating agents offers a versatile method for the controlled synthesis of complex guanidines by masking the basicity of the guanidine group, which can be advantageous in multi-step syntheses.[1]

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound from 1,3-diphenylthiourea.

Materials:

  • 1,3-Diphenylthiourea

  • Aniline

  • o-Iodoxybenzoic acid (IBX)

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate

  • 10% aqueous sodium bicarbonate solution

Procedure:

  • To a stirred solution of 1,3-diphenylthiourea (5 mmol) and aniline (5 mmol) in acetonitrile (10 mL), add a solution of IBX (5.5 mmol) in triethylamine (15 mmol) dropwise at room temperature over 10 minutes.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[9]

  • Once the reaction is complete, extract the mixture with ethyl acetate (2 x 15 mL).[9]

  • Wash the combined organic layers with a 10% aqueous sodium bicarbonate solution (2 x 15 mL).[9]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.[9]

Purification: Crystallization from ethanol or an ethanol/water mixture is an effective method for purifying the final product.[4]

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the three phenyl rings. The integration of these signals should correspond to the 17 protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the phenyl rings and, importantly, a characteristic signal for the central guanidinyl carbon (C=N). This signal for the guanidine carbon is typically observed in the range of 161-163 ppm.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands to look for include:

    • N-H stretching vibrations.

    • C=N stretching vibration, which is indicative of the guanidine core.[11]

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C19H17N3), the expected molecular weight is approximately 287.36 g/mol .[9][12] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 101-01-9[4][9][12]
Molecular Formula C19H17N3[9][12]
Molecular Weight 287.36 g/mol [9][12]
Appearance White, crystalline powder[4][5]
Melting Point 146-147 °C[5]
Solubility Slightly soluble in water[4][5]
Chromatographic and Other Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample. The purity of commercially available this compound is often greater than 97.0% as determined by HPLC.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly useful for detecting and quantifying trace amounts of this compound in complex matrices, such as biological samples.[13][14][15]

  • X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of this compound, providing detailed information about bond lengths, bond angles, and molecular conformation.[6]

Applications and Future Directions

The versatility of this compound as a synthetic intermediate continues to drive research into new applications. Its role in the development of novel therapeutic agents is of particular interest, with ongoing efforts to synthesize and evaluate new guanidine derivatives for various diseases.[7][8] Furthermore, its catalytic properties and use in materials science are areas of active investigation.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start 1,3-Diphenylthiourea + Aniline Reaction Reaction with IBX and Triethylamine in Acetonitrile Start->Reaction Reagents Extraction Ethyl Acetate Extraction Reaction->Extraction Wash Aqueous NaHCO3 Wash Extraction->Wash Dry Drying and Solvent Evaporation Wash->Dry Chromatography Column Chromatography Dry->Chromatography Crystallization Crystallization Chromatography->Crystallization Product Pure this compound Crystallization->Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Flow of Characterization

The following diagram outlines the logical progression of analytical techniques used to characterize the synthesized this compound.

Characterization_Flow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_properties Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) XRay X-ray Crystallography NMR->XRay Detailed Structure MS Mass Spectrometry MS->XRay Detailed Structure IR IR Spectroscopy IR->XRay Detailed Structure HPLC HPLC TLC TLC MP Melting Point Solubility Solubility Synthesized_Product Synthesized Product Synthesized_Product->NMR Primary Analysis Synthesized_Product->MS Primary Analysis Synthesized_Product->IR Primary Analysis Synthesized_Product->HPLC Purity Check Synthesized_Product->TLC Purity Check Synthesized_Product->MP Physical Characterization Synthesized_Product->Solubility Physical Characterization

Caption: Logical flow for the comprehensive characterization of this compound.

References

N,N',N''-Triphenylguanidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triphenylguanidine (TPG), a member of the guanidine family of organic compounds, is a versatile molecule with significant industrial and research applications. Characterized by a central guanidine core bonded to three phenyl groups, TPG's unique structure imparts properties that make it a valuable component in various chemical processes.[1] It is most notably recognized for its role as a secondary accelerator in the vulcanization of rubber, where it improves the efficiency of sulfur cross-linking, thereby enhancing the durability and elasticity of the final product.[1][2] Beyond this primary application, TPG serves as a catalyst in diverse organic syntheses and has been investigated for its potential in the development of novel materials with non-linear optical properties.[1][3]

This technical guide provides a comprehensive overview of N,N',N''-Triphenylguanidine, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and key applications. It is intended to serve as a foundational resource for professionals in chemistry and materials science, offering the technical accuracy and in-depth insights required for informed experimental design and application.

Part 1: Chemical Identity and Structure

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1,2,3-triphenylguanidine .[4] However, it is frequently referred to in literature and commercial settings by several synonyms, including:

  • N,N',N''-Triphenylguanidine[4][5]

  • sym-Triphenylguanidine[1][4]

  • TPG[6]

It is crucial for researchers to be aware of these alternative names to ensure comprehensive literature searches and accurate identification of the compound. The CAS Registry Number for N,N',N''-Triphenylguanidine is 101-01-9 .[1][7]

Chemical Structure

The molecular structure of N,N',N''-Triphenylguanidine consists of a central carbon atom double-bonded to one imino nitrogen and single-bonded to two amino nitrogens. Each of these three nitrogen atoms is, in turn, bonded to a phenyl group. The molecule's formula is C₁₉H₁₇N₃.[1]

The spatial arrangement of the phenyl groups and the delocalization of electrons within the guanidine core are key to its chemical reactivity and physical properties. The structure can be represented by the following diagram:

Caption: Molecular structure of N,N',N''-Triphenylguanidine.

Part 2: Physicochemical Properties

The physical and chemical properties of N,N',N''-Triphenylguanidine are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

PropertyValueReference
Molecular Formula C₁₉H₁₇N₃[1]
Molecular Weight 287.36 g/mol
Appearance White to pale yellow crystalline powder[1][7]
Melting Point 146-147 °C[2]
Boiling Point ~419.66 °C (estimated)[2]
Solubility Slightly soluble in water. Soluble in organic solvents.[1][8][9]
Density 1.16 g/cm³[2]
pKa 9.10 ± 0.10 (Predicted)[2]

Part 3: Synthesis and Manufacturing

The synthesis of N,N',N''-Triphenylguanidine can be achieved through several routes, often starting from thiourea derivatives. A common laboratory and industrial method involves the reaction of N,N'-diphenylthiourea with aniline.[10] This desulfurization reaction can be facilitated by various reagents, including metal oxides (e.g., mercuric oxide or lead oxide) or through oxidative processes.[11]

One notable synthetic pathway involves treating N,N'-diphenylthiourea with aniline in the presence of a strong base like sodium hydroxide and an oxidizing agent such as nitrobenzene, which can produce good yields.[10] Another approach is the pyrolysis of N,N',N''-triphenylguanidine itself to produce diphenylcarbodiimide, highlighting a reversible aspect of its chemistry under certain conditions.[11]

The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials. For industrial-scale production, processes that are cost-effective and minimize hazardous byproducts are preferred.

Part 4: Applications in Research and Industry

N,N',N''-Triphenylguanidine's utility spans several domains, primarily driven by its chemical reactivity and structural features.

Rubber Vulcanization Accelerator

The most significant industrial application of TPG is as a secondary accelerator in the vulcanization of rubber.[1][2] In this process, it works in conjunction with primary accelerators (typically from the sulfenamide class) to enhance the rate and efficiency of sulfur cross-linking between polymer chains.[1] This results in rubber products with improved mechanical properties, such as increased tensile strength, elasticity, and resistance to abrasion and aging.[2]

Catalyst in Organic Synthesis

TPG also functions as a versatile catalyst in various organic reactions. Its basic nature allows it to act as a proton acceptor, facilitating reactions that require the deprotonation of a substrate. It is employed as an intermediate in the synthesis of more complex organic molecules and materials.[1][2]

Non-Linear Optical Materials

There is growing research interest in TPG and its derivatives for applications in non-linear optics.[3] Materials with high second-order non-linear optical activity are crucial for technologies like frequency conversion of light (second harmonic generation). The molecular structure of TPG, particularly its octupolar nature, makes it a candidate for the design of new crystalline materials with significant non-linear optical properties.[3]

Part 5: Analytical Characterization

The identification and purity assessment of N,N',N''-Triphenylguanidine are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: The IR spectrum of TPG exhibits characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations, C=N imine stretching, and aromatic C-H and C=C stretching from the phenyl rings.[12][13] IR spectroscopy is a valuable tool for confirming the presence of the guanidine core and the phenyl substituents.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum shows signals in the aromatic region corresponding to the protons on the phenyl rings and signals for the N-H protons.[14] The ¹³C NMR spectrum will show distinct signals for the central guanidinyl carbon and the various carbons of the phenyl groups.[14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of TPG and to study its fragmentation patterns. The molecular ion peak corresponding to its molecular weight (287.36 g/mol ) is a key identifier.[4][13] Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the sensitive detection of TPG in various matrices, including biological samples like urine.[15]

Part 6: Safety and Handling

N,N',N''-Triphenylguanidine requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][7]

Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust.[16]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][16] It should be kept away from incompatible materials such as oxidizing agents.[7]

References

Physical and chemical properties of 1,2,3-Triphenylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2,3-Triphenylguanidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (TPG), a significant organic compound utilized across various industrial and research sectors. The document details its structural characteristics, solubility, and spectral data, offering a foundational understanding for laboratory and industrial applications. Furthermore, this guide presents a detailed synthesis protocol, explores its reactivity and catalytic potential, and discusses its primary applications, particularly as a vulcanization accelerator in the rubber industry and as a versatile intermediate in organic synthesis. Toxicological data and safety information are also included to ensure responsible handling and to provide a complete profile for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 101-01-9) is a substituted guanidine derivative characterized by a central guanidine core bonded to three phenyl groups.[1][2] This structural feature imparts a unique combination of basicity and steric hindrance, influencing its reactivity and catalytic activity. The compound typically presents as a white to off-white crystalline powder and has found significant utility as an accelerator in the vulcanization of rubber, enhancing the durability and elasticity of the final product.[3][4] Beyond its industrial applications, TPG serves as a valuable intermediate in organic synthesis, facilitating the construction of complex molecular architectures. This guide aims to provide an in-depth technical resource on this compound, consolidating its physical and chemical properties, synthesis, applications, and safety considerations.

Physical Properties

A thorough understanding of the physical properties of this compound is essential for its handling, storage, and application in various experimental and industrial settings.

General Characteristics

This compound is a white to very pale yellow crystalline powder under standard conditions.[3][5] It is combustible and should be stored in a cool, dark, and dry place to maintain its stability.[6]

Tabulated Physical Data

The key physical properties of this compound are summarized in the table below, with data compiled from various chemical databases and literature sources.

PropertyValueReference(s)
Molecular Formula C₁₉H₁₇N₃[7]
Molecular Weight 287.36 g/mol [2]
CAS Number 101-01-9[7]
Appearance White to off-white crystalline powder[3][6]
Melting Point 144 - 147 °C[6][8]
Boiling Point 419.66 °C (estimated)[6]
Density 1.16 g/cm³[6]
pKa (predicted) 9.10 ± 0.10[6]
Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. It is slightly soluble in water but demonstrates good solubility in several organic solvents.[6][9]

SolventSolubilityReference(s)
Water Slightly soluble[6]
Ethanol Soluble[9]
Acetone Soluble[9]
Chloroform Soluble[9]

The solubility in organic solvents is attributed to its largely non-polar triphenyl structure, while the slight aqueous solubility is due to the polar guanidine core. The solubility can be influenced by temperature and the pH of the medium.[9]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the guanidine functional group and the attached phenyl rings.

Basicity and Reactivity with Acids

The guanidine moiety is one of the strongest organic bases, and consequently, this compound exhibits basic properties. It readily reacts with acids to form the corresponding guanidinium salts. This basicity is central to its role as a catalyst in various organic transformations.

Stability and Decomposition

This compound is stable under normal ambient conditions. However, it is incompatible with strong oxidizing agents.[5] Studies have shown that it can degrade in solution upon prolonged storage at room temperature, highlighting the need for proper sample handling in analytical applications.[10]

Catalytic Activity

Guanidine derivatives are recognized as potent organocatalysts. This compound can function as a Brønsted base catalyst by deprotonating a pronucleophile to generate a more reactive species. Additionally, it can act as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding interactions.[1][11] The catalytic mechanism can also involve nucleophilic attack by the imine nitrogen of the guanidine core to form a reactive intermediate.[1]

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published NMR spectrum for this compound was not found in the provided search results, the PubChem database indicates the availability of ¹H and ¹³C NMR spectra.[12] These spectra would be characterized by aromatic proton signals in the ¹H NMR spectrum and corresponding aromatic and guanidinium carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. Key absorptions would include N-H stretching vibrations and C=N stretching of the guanidine core, as well as characteristic peaks for the aromatic C-H and C-C bonds of the phenyl rings. The NIST WebBook and PubChem provide access to its IR spectrum.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum, available on PubChem, shows the molecular ion peak and fragmentation patterns characteristic of the triphenylguanidine structure.[12] A recent study also details the mass spectrometry parameters for its detection in biological matrices.[10]

Synthesis Protocol

The synthesis of this compound can be achieved through various methods. A common and efficient laboratory-scale synthesis involves the oxidative condensation of a disubstituted thiourea with an amine.

Experimental Methodology

The following protocol is a general procedure for the synthesis of guanidines from thiourea precursors.[2]

Materials:

  • 1,3-Diphenylthiourea (5 mmol)

  • Aniline (5 mmol)

  • Acetonitrile (10 mL)

  • o-Iodoxybenzoic acid (IBX) (5.5 mmol)

  • Triethylamine (15 mmol)

  • Ethyl acetate

  • 10% aqueous sodium bicarbonate solution

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenylthiourea and aniline in acetonitrile.

  • With continuous stirring at room temperature, add a solution of IBX in triethylamine dropwise over a period of 10 minutes.

  • Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (2 x 15 mL) to remove any acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Thiourea 1,3-Diphenylthiourea Solvent Acetonitrile Amine Aniline Reagent IBX / Triethylamine Conditions Room Temperature, 30 min Extraction Ethyl Acetate Extraction Washing Aqueous NaHCO₃ Wash Extraction->Washing Purification Column Chromatography Washing->Purification Product This compound Purification->Product

Caption: A schematic workflow for the synthesis of this compound.

Applications in Research and Industry

This compound has established applications in both industrial manufacturing and chemical research.

Rubber Vulcanization

The primary industrial use of TPG is as a secondary accelerator in the vulcanization of rubber.[3] It enhances the cross-linking process, leading to improved mechanical properties of the rubber, such as increased strength, elasticity, and durability.

Organic Synthesis

In the realm of organic chemistry, TPG serves as a versatile building block and intermediate.[3][6] Its guanidine core can be incorporated into various molecular frameworks to synthesize a wide range of organic compounds, including heterocyclic systems.

Toxicology and Safety

A comprehensive understanding of the toxicological profile and safe handling procedures for this compound is crucial for its responsible use.

Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[12]

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]

Human Exposure and Biological Effects

Recent environmental and biomonitoring studies have detected this compound in indoor dust and human urine, suggesting widespread human exposure.[10][13] Toxicological studies have linked dermal exposure to TPG with allergic contact dermatitis.[10] While specific pharmacological data for TPG is limited, the broader class of guanidine derivatives is known to possess a wide range of biological activities. The environmental presence and potential for human exposure underscore the importance of further toxicological evaluation.

Conclusion

This compound is a compound with significant utility in both industrial and academic settings. Its well-characterized physical and chemical properties, coupled with its role as a rubber vulcanization accelerator and a versatile synthetic intermediate, make it a compound of ongoing interest. The provided synthesis protocol offers a reliable method for its laboratory preparation. Adherence to safety guidelines is paramount due to its potential health hazards. Future research should focus on a more detailed elucidation of its pharmacological and toxicological profile to fully assess its impact on human health and the environment.

References

An In-depth Technical Guide to 1,2,3-Triphenylguanidine: Properties, Synthesis, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Triphenylguanidine (TPG) is a synthetic chemical compound belonging to the guanidine family, characterized by the substitution of three phenyl groups onto the nitrogen atoms. While historically significant as a vulcanization accelerator in the rubber industry, its unique structural and chemical properties make it a subject of interest in organic synthesis and, increasingly, in environmental and toxicological studies relevant to drug development. This guide provides a comprehensive overview of 1,2,3-TPG, focusing on its core molecular attributes, synthesis methodologies, and modern analytical techniques for its detection.

Core Molecular and Physicochemical Profile

This compound is an organic compound whose identity is defined by its specific molecular formula and weight. These fundamental properties are critical for stoichiometric calculations in synthesis, characterization, and analytical quantification.

Molecular Formula and Weight

The chemical structure of this compound consists of a central guanidine core bonded to three phenyl groups.

  • Molecular Formula: C₁₉H₁₇N₃[1][2][3][4]

  • Molecular Weight: 287.36 g/mol [1][2][4][5][6]

  • IUPAC Name: this compound[3]

  • CAS Number: 101-01-9[3][4][7][8]

The arrangement of the phenyl groups on the three distinct nitrogen atoms of the guanidine core gives rise to its formal name, N,N',N''-Triphenylguanidine.[3][8] This structure is distinct from its isomers, such as 1,1,2-triphenylguanidine (CAS 603-53-2).[9]

Physicochemical Properties

The physical and chemical characteristics of 1,2,3-TPG dictate its handling, solubility, and reactivity. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance White to very pale yellow crystalline powder.[1][7][8]
Melting Point 146-147 °C[1][10][11][12]
Boiling Point ~419.66 °C (rough estimate)[1][11][12]
Density ~1.16 g/cm³[1][10][11][12]
Solubility Slightly soluble in water. Soluble in ethanol.[1][7][10][12]
pKa 9.10 ± 0.10 (Predicted)[1][12]

The compound should be stored in a cool, dark, and dry place, sealed from atmospheric exposure.[1][8] It is known to be incompatible with strong oxidizing agents.[8]

Synthesis of this compound

The synthesis of substituted guanidines is a cornerstone of medicinal and materials chemistry. For 1,2,3-TPG, a common and effective laboratory-scale synthesis involves the desulfurative guanylation of a thiourea derivative. This approach is favored for its efficiency and relatively mild conditions.

Synthetic Rationale and Mechanism

The chosen method utilizes 2-iodoxybenzoic acid (IBX) as an oxidizing agent to facilitate the coupling of a 1,3-disubstituted thiourea with an amine.[4] IBX is a hypervalent iodine reagent that acts as a mild and selective oxidant, making it ideal for this transformation. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA), which serves to neutralize the acidic byproducts generated during the reaction, thereby driving the equilibrium towards the product. Acetonitrile is a common solvent choice due to its polarity and ability to dissolve the reactants.

Synthesis_Workflow cluster_reactants Reactants & Reagents Thiourea 1,3-Disubstituted Thiourea Reaction Stirred Reaction (Room Temp, 30 min) Thiourea->Reaction Amine Amine Amine->Reaction IBX IBX (Oxidant) IBX->Reaction TEA Triethylamine (Base) TEA->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Work-up Wash Aqueous NaHCO₃ Wash Extraction->Wash Purification Chromatography Wash->Purification Crude Product Product Pure this compound Purification->Product Purified

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established methods for guanidine synthesis.[4]

  • Preparation: To a stirred solution of a 1,3-disubstituted thiourea (e.g., 1,3-diphenylthiourea, 5 mmol) and the corresponding amine (e.g., aniline, 5 mmol) in acetonitrile (10 mL), add triethylamine (15 mmol).

  • Reagent Addition: Slowly add a solution of IBX (5.5 mmol) in acetonitrile dropwise to the reaction mixture at room temperature over a 10-minute period. The use of a slight excess of IBX ensures complete consumption of the starting material.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 30 minutes. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the mixture with ethyl acetate (2 x 15 mL).

  • Washing: Wash the combined organic layers with a 10% aqueous sodium bicarbonate solution (2 x 15 mL) to remove any unreacted IBX and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via column chromatography on silica gel to afford the pure this compound. An alternative purification method involves recrystallization from ethanol or an ethanol/water mixture.[7][12]

Applications and Relevance in Drug Development

While its primary industrial use is as a rubber vulcanization accelerator[1][7][12], the guanidine scaffold is of immense importance in medicinal chemistry. Guanidinium groups are protonated at physiological pH, allowing them to form strong hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors.

Professionals in drug development should note that 1,2,3-TPG is not a therapeutic agent itself but serves as a crucial intermediate in organic synthesis.[7][12] Furthermore, its prevalence as an industrial chemical has led to its emergence as an environmental contaminant found in indoor dust and, consequently, in human biomonitoring studies.[13][14] This environmental exposure pathway is a critical consideration in toxicology and public health, areas that overlap significantly with drug safety and metabolism studies.

Analytical Determination in Biological Matrices

The detection of 1,2,3-TPG in human urine provides a direct measure of exposure. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of such compounds in complex biological matrices due to its high sensitivity and specificity.

Analytical Rationale

The method involves a multi-step process designed to isolate the analyte from interfering matrix components and accurately quantify it.[13]

  • Solid-Phase Extraction (SPE): A hydrophilic-lipophilic balanced (HLB) SPE cartridge is used. This is a crucial choice as it allows for the retention of a broad range of compounds, including the moderately polar 1,2,3-TPG, while effectively washing away salts and highly polar interferences from the urine matrix.

  • Isotopic Dilution: This technique involves "spiking" the sample with a known quantity of an isotopically labeled internal standard. Since the internal standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization suppression/enhancement. The ratio of the native analyte to the labeled standard allows for highly accurate quantification, correcting for any sample loss during preparation.

  • LC-MS/MS: The extracted sample is analyzed by LC-MS/MS in positive-ion mode using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering for exceptional selectivity.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Human Urine Sample Spike Spike with Isotopic Internal Standard Sample->Spike SPE Solid-Phase Extraction (HLB Cartridge) Spike->SPE Elution Elution & Reconstitution SPE->Elution LC LC Separation (C18 Column) Elution->LC Inject MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Quantification MS->Data

Caption: Workflow for the analysis of 1,2,3-TPG in human urine via LC-MS/MS.

Key Analytical Performance Metrics

The reliability of an analytical method is defined by its validation parameters. For the determination of 1,2,3-TPG in human urine, the following performance has been reported.[13]

ParameterValueSignificance
Limit of Detection (LOD) 0.002 ng/mLThe lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) 0.005 ng/mLThe lowest concentration at which the analyte can be accurately quantified.
Spike-Recovery 75.3 – 85.7%Measures the accuracy of the method by quantifying a known amount of analyte added to the matrix.
Intra-day Variation 0.88 – 2.26%Indicates the precision of the method within a single day's run.
Inter-day Variation 0.82 – 3.31%Indicates the precision of the method across different days.

These metrics demonstrate a highly sensitive, accurate, and precise method suitable for human biomonitoring studies.[13]

Conclusion

This compound, defined by its molecular formula C₁₉H₁₇N₃ and molecular weight of 287.36 g/mol , is a compound of dual identity. It is both a practical building block in organic synthesis and an emerging environmental analyte. For researchers and drug development professionals, understanding its fundamental properties, synthesis, and analytical detection is crucial for leveraging its synthetic utility and for assessing its potential toxicological and environmental impact. The robust methodologies for its synthesis and trace-level quantification provide the necessary tools for its continued study in both chemistry and life sciences.

References

A Senior Application Scientist’s Guide to the Solubility of 1,2,3-Triphenylguanidine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 1,2,3-Triphenylguanidine Solubility

This compound (TPG), a crystalline solid with the molecular formula C₁₉H₁₇N₃, is a versatile molecule utilized across various scientific domains.[1][2] Its applications range from a vulcanization accelerator in the rubber industry to a valuable intermediate in complex organic synthesis.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely a procedural step but a foundational pillar for successful experimentation and formulation. The dissolution of a compound is the prerequisite for its reaction, purification, and biological activity.

This guide provides an in-depth analysis of the solubility characteristics of this compound. Moving beyond a simple list of solvents, we will explore the physicochemical principles governing its solubility, present the available qualitative data, and offer a robust, field-proven protocol for determining its solubility in any solvent system of interest. This document is structured to empower the researcher with both the theoretical knowledge and the practical methodology required for effective application.

Physicochemical Profile of this compound

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. The key to predicting and understanding TPG's solubility lies in its hybrid nature: a polar guanidinium core flanked by three large, nonpolar phenyl groups.

PropertyValueSource
Molecular Formula C₁₉H₁₇N₃[1][2]
Molecular Weight 287.36 g/mol [1][2][5]
Appearance White to off-white crystalline powder[4][6]
Melting Point 146-147 °C[1][4][6][7]
Predicted pKa 9.10 ± 0.10[1][4][6][8]

The high melting point suggests strong intermolecular forces within the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa of ~9.1 is of paramount importance; it indicates that TPG is a moderately basic compound. This basicity is a critical lever that can be used to dramatically alter its solubility in aqueous systems.

Qualitative Solubility of this compound

While precise quantitative solubility data (e.g., mg/mL) for this compound is not widely published across a comprehensive range of solvents, a consistent qualitative picture emerges from chemical supplier data and purification notes.

Solvent ClassSolventReported SolubilitySource(s)
Polar Protic WaterSlightly Soluble[1][4][6][8]
Ethanol (EtOH)Soluble; Used for recrystallization[3][6][7]
Polar Aprotic AcetoneSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[9]
Nonpolar / Halogenated ChloroformSoluble[3]

Expert Interpretation:

  • "Like Dissolves Like": The three nonpolar phenyl rings dominate the molecular surface area, making the molecule predominantly nonpolar. This explains its favorable solubility in organic solvents like ethanol, acetone, and chloroform.[3]

  • The Role of the Guanidine Core: The polar guanidine center allows for some interaction with polar solvents, preventing it from being completely insoluble in alcohols. However, this is not enough to overcome the hydrophobicity of the phenyl groups, leading to only slight solubility in water.[1][3]

  • Recrystallization Insight: The use of ethanol or an ethanol/water mixture for recrystallization is a highly informative data point.[6][7] It implies that TPG is readily soluble in hot ethanol and significantly less soluble at lower temperatures, a common characteristic leveraged for purification.

A Self-Validating Protocol for Quantitative Solubility Determination

For applications in drug development and process chemistry, qualitative descriptions are insufficient. A precise, reproducible measurement of solubility is required. The following protocol is a robust, self-validating workflow designed for determining the equilibrium solubility of a compound like TPG. The causality behind each step is explained to ensure scientific integrity.

Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess TPG into a vial prep2 Add precise volume of chosen solvent prep1->prep2 Step 1-2 equil1 Seal vial and place on rotator/shaker prep2->equil1 equil2 Equilibrate for 24-48h at constant temp. equil1->equil2 Step 3-4 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw aliquot of supernatant sample1->sample2 sample3 Filter through 0.22 µm PTFE syringe filter sample2->sample3 sample4 Dilute filtrate with mobile phase sample3->sample4 sample5 Analyze by HPLC-UV sample4->sample5 calc2 Quantify concentration in diluted sample sample5->calc2 calc1 Generate calibration curve with known standards calc1->calc2 calc3 Calculate original solubility (mg/mL or M) calc2->calc3

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Ethanol, Dichloromethane, Acetone, pH 7.4 Buffer)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled chamber

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks for dilutions

Protocol:

  • Preparation of Slurry:

    • Add an excess of solid TPG to a 2 mL glass vial. "Excess" is critical; you must ensure undissolved solid remains at the end of the experiment to confirm saturation. A starting point is ~10-20 mg.

    • Causality: The presence of solid material at equilibrium is the only visual confirmation that the solution is truly saturated.

  • Solvent Addition:

    • Accurately pipette a known volume of the solvent (e.g., 1.0 mL) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vial vigorously for 1 minute to break up any clumps and maximize the initial surface area.

    • Place the vial on a rotator or orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Allow the slurry to equilibrate for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure the system has reached thermodynamic equilibrium.

    • Causality: Solubility is an equilibrium process. Insufficient time will lead to an underestimation of the true solubility. Constant agitation ensures the entire solvent volume is continuously exposed to the solid.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and let it stand vertically for 10-15 minutes to allow the excess solid to settle.

    • Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Attach a 0.22 µm syringe filter to the syringe. This step is non-negotiable.

    • Causality: Any suspended microscopic particles will be measured by the HPLC, artificially inflating the apparent solubility. Filtration ensures you are only measuring the dissolved compound.

    • Dispense the filtrate into a clean vial.

    • Perform an accurate serial dilution of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted sample via a validated HPLC-UV method.

    • Determine the concentration of TPG in the diluted sample by comparing its peak area against a calibration curve prepared from known standards.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This final value is the equilibrium solubility.

Conclusion

While readily available data indicates this compound is soluble in common organic solvents and only slightly soluble in water, this guide emphasizes the necessity of precise, quantitative data for serious research and development. The physicochemical properties, particularly its basicity (pKa ~9.1), provide a clear rationale for its observed behavior and a strategy for manipulation (e.g., dissolution in acidic media). The provided experimental protocol offers a reliable and self-validating framework for researchers to generate high-quality, application-specific solubility data, forming a solid foundation for subsequent scientific endeavors.

References

A Comprehensive Spectroscopic Guide to 1,2,3-Triphenylguanidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 1,2,3-triphenylguanidine (TPG), a molecule of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural characterization of this compound using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Introduction: The Importance of Spectroscopic Characterization

This compound is a versatile organic compound with a core guanidine structure trisubstituted with phenyl groups. Its unique electronic and structural features make it a valuable building block in the synthesis of various bioactive molecules and materials. Accurate and unambiguous structural confirmation is paramount in any research and development endeavor, and spectroscopic methods provide the necessary tools for this purpose. This guide will delve into the principles and practical application of NMR, IR, and mass spectrometry for the comprehensive characterization of this compound, offering insights into the interpretation of the resulting data.

Molecular Structure and Isomerism

Before delving into the spectroscopic data, it is essential to understand the structure of this compound. The molecule consists of a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. Each nitrogen atom is, in turn, bonded to a phenyl group. Due to the presence of both single and double bonds in the guanidine core, TPG can exist in different tautomeric forms, although the triphenyl-substituted form is generally stable.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.

¹H NMR Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Number of Scans: 16-64 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

¹³C NMR Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the protons of the three phenyl groups. Due to the potential for restricted rotation around the C-N bonds, the phenyl groups may not be chemically equivalent, leading to a complex multiplet pattern. Additionally, a signal corresponding to the N-H protons may be observed, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Multiplet15HAromatic protons
~ 5.0 - 6.0Broad Singlet2HN-H protons

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show signals for the carbon atoms of the phenyl rings and a characteristic signal for the central guanidinyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~ 150 - 160Guanidinyl Carbon (C=N)
~ 120 - 145Aromatic Carbons

Note: The number of distinct aromatic signals will depend on the symmetry of the molecule in solution. A signal for the imine carbon (C=N) in the guanidine core is typically observed in the range of 150-160 ppm.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

Experimental Protocol: IR Data Acquisition

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H Stretching
3100 - 3000MediumAromatic C-H Stretching
1650 - 1550StrongC=N Stretching (Guanidine)
1600, 1490, 1450Medium to StrongAromatic C=C Stretching
750, 690StrongAromatic C-H Bending (out-of-plane)

The broad band in the 3400-3200 cm⁻¹ region is indicative of N-H stretching vibrations, likely broadened due to hydrogen bonding in the solid state. The strong absorption between 1650 and 1550 cm⁻¹ is characteristic of the C=N stretching of the guanidine group. The presence of multiple bands in the aromatic C=C stretching region (1600-1450 cm⁻¹) and the strong out-of-plane C-H bending bands around 750 and 690 cm⁻¹ are definitive evidence for the presence of monosubstituted phenyl rings.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It provides information about the molecular weight of a compound and can be used to elucidate its structure by analyzing the fragmentation patterns of the molecular ion.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation: A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

Electron Ionization (EI-MS):

  • A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which then undergoes fragmentation.

Electrospray Ionization (ESI-MS):

  • The sample is dissolved in a suitable solvent and infused into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated (or deprotonated) and enter the mass analyzer. This is a softer ionization technique that often results in a prominent protonated molecule peak [M+H]⁺.[1]

Mass Spectral Data and Interpretation

The mass spectrum of this compound provides its molecular weight and valuable structural information through its fragmentation pattern.

Table 4: Key Mass Spectral Data for this compound

m/zRelative IntensityAssignment
287ModerateMolecular Ion (M⁺•)
194High[M - C₆H₅N]⁺•
93High[C₆H₅NH₂]⁺• (Aniline)
77Moderate[C₆H₅]⁺ (Phenyl cation)

The molecular ion peak at m/z 287 confirms the molecular weight of this compound (C₁₉H₁₇N₃).[1] The fragmentation pattern is consistent with the proposed structure. A common fragmentation pathway involves the cleavage of a C-N bond, leading to the loss of a phenylnitrene radical (C₆H₅N) to give a fragment at m/z 194. The base peak is often observed at m/z 93, corresponding to the aniline radical cation, which can be formed through various rearrangement and cleavage pathways. The presence of a peak at m/z 77 is characteristic of the phenyl cation.

Fragmentation_Pathway M [C19H17N3]+• m/z = 287 Frag1 [C13H12N2]+• m/z = 194 M->Frag1 Neutral1 - C6H5N Frag2 [C6H7N]+• m/z = 93 Frag1->Frag2 Neutral2 - C7H5N Frag3 [C6H5]+ m/z = 77 Frag2->Frag3

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound using NMR, IR, and mass spectrometry. The presented data and their interpretations offer a robust framework for the structural verification of this important compound. By understanding the principles behind these techniques and the characteristic spectral features of TPG, researchers and drug development professionals can confidently identify and characterize this molecule in their ongoing work. The detailed experimental protocols also serve as a practical reference for obtaining high-quality spectroscopic data.

References

Crystal Structure Analysis of 1,2,3-Triphenylguanidine: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 1,2,3-Triphenylguanidine (TPG). Guanidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide array of biological activities, including antitumor and antimicrobial properties.[1][2] The ability of the guanidinium core to engage in robust intermolecular interactions, particularly hydrogen bonding, makes it a cornerstone of molecular recognition in drug design.[2][3] Understanding the precise three-dimensional structure of TPG is therefore paramount for rational drug development and materials science applications. This document details the entire workflow, from the rationale behind synthesis and crystallization strategies to the intricacies of data collection, structure solution, and refinement. It is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to characterize organic small molecules.

Chapter 1: The Foundation - Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled, non-destructive analytical technique for determining the atomic and molecular structure of crystalline materials.[4][5] The methodology is predicated on the interaction of X-rays with the ordered, three-dimensional array of atoms within a crystal.

Core Principles:

  • Crystals as Diffraction Gratings: A crystal is composed of a repeating unit, the unit cell, which forms a three-dimensional lattice. The spacing between the planes of atoms in this lattice is on the same order of magnitude as the wavelength of X-rays (typically 0.5 to 1.5 Å). This allows the crystal to act as a three-dimensional diffraction grating for the X-ray beam.[4][6]

  • Bragg's Law: When a monochromatic X-ray beam strikes a crystal, it is scattered by the electrons of the atoms. Constructive interference of the scattered X-rays occurs only at specific angles where the path length difference is an integer multiple of the wavelength. This relationship is elegantly described by Bragg's Law:

    nλ = 2d sin(θ)

    Where n is an integer, λ is the wavelength of the X-ray, d is the spacing between crystal planes, and θ is the angle of incidence.[7]

By systematically rotating the crystal and measuring the angles and intensities of the thousands of diffracted beams (reflections), we can reconstruct a three-dimensional map of the electron density within the unit cell.[5] From this map, the precise positions of atoms, their chemical bonds, bond angles, and intermolecular interactions can be determined with high precision.[8]

Figure 1: Principle of X-ray Diffraction cluster_source cluster_crystal cluster_detector xray_source Monochromatic X-ray Beam (λ) p6 xray_source->p6 Incident Beam p1 p4 p1->p4 p5 p1->p5 p2 p3 p8 p5->p8 detector Diffraction Pattern (Spots of varying intensity) p6->detector Diffracted Beam p7 p9 p12 p9->p12 p10 p11 l1 d l2 θ

Caption: The fundamental process of X-ray diffraction by a crystal lattice.

Chapter 2: The Crucial First Step - Synthesis and Crystallization of TPG

The success of a crystal structure determination is overwhelmingly dependent on the quality of the single crystal. This makes crystallization the most critical, and often most challenging, phase of the entire analysis.[5][9]

Synthesis and Purity

High chemical purity is a non-negotiable prerequisite for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. This compound is commonly synthesized via the desulfurization of 1,3-diphenylthiourea in the presence of aniline.[10]

Expert Insight: Before attempting crystallization, it is imperative to purify the synthesized TPG, typically by column chromatography followed by recrystallization from a bulk solvent like ethanol/water. The purity should be confirmed by ¹H NMR and mass spectrometry. A sharp melting point (literature: 146-147°C) is a good preliminary indicator of high purity.[11][12]

Crystallization: The Art and Science

The goal of crystallization is to guide molecules to assemble into a highly ordered lattice slowly. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal analysis.[13]

Causality Behind Solvent Choice: The ideal solvent is one in which the compound is moderately soluble.[14]

  • Too Soluble: If the compound is highly soluble, achieving the necessary supersaturation for crystal growth is difficult, often resulting in no crystals or very small ones.

  • Too Insoluble: If solubility is too low, the compound will simply not enter the solution phase in sufficient concentration to form crystals.

For TPG, a polar protic solvent like ethanol is an excellent starting point. Literature reports successful crystallization from ethanol/acetone and ethanol/water mixtures.[15][16] Using a mixed solvent system is a powerful technique to fine-tune solubility.

Experimental Protocol: Slow Evaporation

This is one of the most reliable methods for organic compounds.

  • Preparation: Dissolve a small amount (10-20 mg) of highly pure TPG in a minimal volume (1-2 mL) of a suitable solvent system (e.g., 1:1 ethanol/acetone) in a clean, small vial.[16] Gentle warming may be required to fully dissolve the compound.

  • Filtration (Self-Validation Step): Filter the solution through a syringe filter (0.22 µm PTFE) or a small cotton plug in a Pasteur pipette into a new, dust-free vial. This crucial step removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a drawer or a dedicated crystallization chamber). A study reported success by placing the solution in a refrigerator at 3°C.[16]

  • Monitoring: Observe the vial periodically without disturbing it. High-quality, X-ray diffracting crystals should appear as clear, well-formed blocks or plates.

Figure 2: TPG Crystallization Workflow start Start: Purified This compound Powder dissolve 1. Dissolve TPG in minimal Ethanol/Acetone (1:1) start->dissolve filter 2. Filter Solution (Removes nucleation sites) dissolve->filter evaporate 3. Slow Evaporation (Vial with pierced cap) filter->evaporate incubate 4. Incubate in a stable, vibration-free environment evaporate->incubate outcome Outcome? incubate->outcome success X-ray Quality Single Crystals outcome->success Yes fail No Crystals / Powder / Oiling Out outcome->fail No troubleshoot Troubleshoot: - Vary solvent ratio - Change temperature - Use seed crystal fail->troubleshoot troubleshoot->dissolve Re-attempt

Caption: A workflow diagram for the crystallization of TPG via slow evaporation.

Chapter 3: From Crystal to Data - X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, the next step is to measure its diffraction pattern.[5]

Experimental Setup and Rationale

Modern SC-XRD experiments are conducted on automated diffractometers.

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100-120 K).

    • Expert Insight (Causality): Low-temperature data collection is standard practice. It significantly reduces the thermal vibration of atoms, resulting in less diffuse scattering and higher resolution data. This leads to more precise atomic positions and a more accurate final structure.[16]

  • X-ray Source: A focused beam of monochromatic X-rays, commonly from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal.[16]

  • Goniometer and Detector: The crystal is mounted on a goniometer head that allows it to be rotated to thousands of different orientations relative to the X-ray beam. For each orientation, a sensitive detector (like a CCD or CMOS sensor) records the resulting two-dimensional diffraction pattern.[5]

Data Processing and Reduction

The raw data consists of hundreds of images containing the diffraction spots. This data must be processed to yield a list of reflections suitable for structure solution.

  • Indexing and Unit Cell Determination: The positions of the diffraction spots on multiple images are used to determine the dimensions (a, b, c, α, β, γ) of the crystal's unit cell and its Bravais lattice type.[5]

  • Integration: The intensity of every single diffraction spot across all images is measured (integrated). This process creates a reflection file (hkl file) that lists each reflection's Miller indices (h,k,l), its intensity, and its standard uncertainty.

  • Scaling and Absorption Correction: The data is scaled to account for variations in X-ray beam intensity and crystal volume being irradiated. An absorption correction is applied to correct for the absorption of X-rays by the crystal itself.

Chapter 4: Unveiling the Structure - Solution and Refinement

This stage involves converting the processed diffraction data into a chemically meaningful atomic model.

The Phase Problem and Structure Solution

While the experiment measures the intensities (related to the amplitude) of the diffracted waves, it does not record their phases. This loss of phase information is the central "phase problem" of crystallography. Without phases, an electron density map cannot be directly calculated.

For small molecules like TPG, this problem is routinely solved using direct methods. These are statistical and probabilistic methods that use the measured intensities to derive a set of initial phases. The software SHELXS is a widely used program for this purpose.[8] A successful solution provides an initial, often incomplete, electron density map where the positions of most non-hydrogen atoms can be identified.

Structural Refinement: An Iterative Process

Refinement is the process of optimizing the initial atomic model to achieve the best possible fit with the experimental diffraction data.[5] This is typically done using a least-squares algorithm, which minimizes the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|). The software SHELXL is the industry standard for small-molecule refinement.[8][17]

Protocol: A Typical Refinement Workflow

  • Initial Model: Start with the atomic positions obtained from the direct methods solution.

  • Isotropic Refinement: Initially, refine the positions and a single isotropic displacement parameter (describing thermal motion as a sphere) for each atom.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, refine their positions with anisotropic displacement parameters (ADPs), which model thermal motion as ellipsoids. This provides a more realistic model of atomic vibration.

  • Difference Fourier Map: Calculate a difference electron density map (F_obs - F_calc). Significant peaks in this map indicate missing atoms (like hydrogens) or disorder, while significant holes indicate incorrectly placed atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference map and then refined using geometric constraints (e.g., AFIX instructions in SHELXL) or allowed to refine freely if the data quality is very high.

  • Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible between cycles.

  • Validation: The quality of the final model is assessed using several metrics, most importantly the R-factors (R1 and wR2), which quantify the agreement between observed and calculated data, and the Goodness-of-Fit (GooF). A final validation is performed using a tool like PLATON's CHECKCIF routine.[18]

Figure 3: Structure Solution and Refinement Workflow data Processed Data (hkl file) solve 1. Structure Solution (Direct Methods, e.g., SHELXS) data->solve model Initial Atomic Model (Incomplete) solve->model refine_iso 2. Isotropic Refinement model->refine_iso refine_aniso 3. Anisotropic Refinement (for non-H atoms) refine_iso->refine_aniso diff_map 4. Calculate Difference Fourier Map (Fo-Fc) refine_aniso->diff_map check_map Peaks/Holes? diff_map->check_map add_H 5. Locate & Add Hydrogen Atoms check_map->add_H Yes converge Converged? check_map->converge No add_H->converge converge->refine_aniso No (Iterate) final_model Final Validated Model (CIF file) converge->final_model Yes Figure 4: TPG Hydrogen Bonding Motif cluster_chain mol1 TPG Molecule 1 (...N-H) mol2 TPG Molecule 2 (N...) mol1->mol2 N-H···N H-Bond mol3 TPG Molecule 3 (...N-H) mol2->mol3 N-H···N H-Bond

References

An In-Depth Technical Guide to the Basicity and pKa of Guanidine Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidine moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in organic and medicinal chemistry. Its protonated form, the guanidinium cation, exhibits exceptional thermodynamic stability, making guanidine one of the strongest organic superbases. This high basicity, quantified by the pKa of its conjugate acid, is pivotal to its function in both biological systems and pharmaceutical agents. This technical guide provides an in-depth exploration of the chemical principles governing guanidine's basicity, the factors influencing the pKa of its derivatives, and standardized methodologies for its experimental determination. Furthermore, it bridges these fundamental concepts to their practical application in drug design, highlighting how the unique properties of the guanidinium group are leveraged to achieve therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this "privileged scaffold."

The Guanidinium Cation: A Cornerstone of Strong Organic Basicity

Introduction to the Guanidine Moiety

Guanidine, with the chemical formula HNC(NH₂)₂, is a colorless, crystalline solid that is highly soluble in polar solvents. While the neutral form is a potent base, it is most frequently encountered in its protonated state as the guanidinium cation, C(NH₂)₃⁺, especially under physiological conditions.[1] This functional group is a key component of the amino acid arginine, granting it the highest basicity among all common amino acids. Its prevalence in nature extends to various alkaloids and metabolic products. In the pharmaceutical realm, the guanidine core is present in a wide array of drugs, including the anti-diabetic agent Metformin and the anti-ulcer drug Cimetidine.[2]

The Principle of Basicity and pKa

The strength of a base is its ability to accept a proton (H⁺). For an organic base (B), this equilibrium is described as:

B + H₂O ⇌ BH⁺ + OH⁻

Quantitatively, this is often expressed using the pKa of the conjugate acid (BH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates a lower tendency for the protonated form to donate its proton.[3] Guanidine's conjugate acid, the guanidinium cation, has a pKa value of approximately 13.6, making it nearly as strong a base as sodium hydroxide in aqueous solutions.

The Source of Guanidine's Strength: Resonance Stabilization

The remarkable basicity of guanidine is not due to the properties of the neutral molecule but rather the extraordinary stability of its conjugate acid, the guanidinium cation. Upon protonation of the imine nitrogen, the resulting positive charge is not localized on a single atom. Instead, it is delocalized across all three nitrogen atoms through three equivalent resonance structures.

This delocalization results in a planar, highly symmetric ion where the C-N bonds have a bond order of 4/3. The dispersal of the positive charge over three electronegative atoms significantly stabilizes the cation, thus shifting the protonation equilibrium far to the right and making the parent guanidine a very strong base.

Caption: Resonance delocalization in the guanidinium cation.

Quantifying Basicity: pKa Values of Guanidine and Its Derivatives

Factors Influencing Guanidine Basicity

The inherent basicity of the guanidine core can be modulated by the attachment of various substituents. The electronic properties of these substituents dictate the stability of the corresponding guanidinium cation and thus the pKa.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density (e.g., alkyl groups) further stabilize the positive charge of the guanidinium cation, thereby increasing the basicity (higher pKa) of the parent guanidine.

  • Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density (e.g., nitro, cyano, or aryl groups) destabilize the guanidinium cation by intensifying the positive charge. This leads to a decrease in basicity (lower pKa).[4][5]

  • Cyclization: Incorporating the guanidine nitrogen atoms into a ring system, as seen in derivatives like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), can lock the molecule into a conformation that enhances proton accessibility and cation stability, often leading to even higher basicity.

Comparative pKa Data of Selected Guanidine Derivatives

The pKa of a guanidine derivative is a critical parameter in drug development, influencing its charge state, solubility, and interaction with biological targets at a given pH. The table below presents the aqueous pKa values for guanidine and several of its derivatives, illustrating the impact of substitution.

CompoundStructureSubstituent TypeAqueous pKa (Conjugate Acid)Reference
Guanidine HNC(NH₂)₂Unsubstituted~13.6[6]
Methylguanidine CH₃NHC(NH)NH₂Alkyl (EDG)~13.8[6]
1,1,3,3-Tetramethylguanidine (TMG) (CH₃)₂NC(N(CH₃)₂)NHAlkyl (EDG)~13.6[4]
1-Phenylguanidine C₆H₅NHC(NH)NH₂Aryl (EWG)~10.8[4]
Nitroguanidine O₂NNHC(NH)NH₂Nitro (Strong EWG)-0.9[6]
Arginine (side chain) -Amino Acid~12.5[6]
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) C₇H₁₃N₃Cyclic/Bicyclic~26.0 (in ACN)[7]

Note: pKa values can vary slightly depending on experimental conditions (temperature, ionic strength). TBD's pKa is typically measured in non-aqueous solvents like acetonitrile (ACN) due to its extreme basicity.

Experimental Determination of pKa: A Practical Workflow

Overview of Methodologies

Accurate pKa determination is essential for characterizing new chemical entities. Several robust methods are available:

  • Potentiometric Titration: Considered the gold standard for its precision and accuracy, this method involves the gradual addition of a titrant (acid or base) to a solution of the compound while monitoring the pH.[8]

  • UV-Vis Spectrophotometry: This method is suitable for compounds containing a chromophore near the ionizable center. It measures the change in absorbance at different pH values to determine the pKa.

  • Capillary Electrophoresis (CE): A separation-based technique that determines pKa by measuring the electrophoretic mobility of a compound as a function of pH.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine pKa by monitoring the chemical shift changes of nuclei near the ionization site as a function of pH.

Detailed Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a self-validating system for determining the pKa of a guanidine derivative. The causality behind each step is explained to ensure scientific integrity.

Objective: To accurately determine the pKa of a guanidine derivative hydrochloride salt (Guanidine·HCl) using potentiometric titration with a standardized NaOH solution.

Materials & Equipment:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

  • Guanidine derivative sample (as HCl salt)

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standardized 0.1 M HCl solution

  • Potassium chloride (KCl) for ionic strength adjustment

  • Deionized, CO₂-free water

Step-by-Step Methodology:

  • Instrument Calibration:

    • Action: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).

    • Causality: This ensures the accuracy of the pH measurements, which are the primary data points for the titration curve. The calibration brackets the expected pKa range.

  • Sample Preparation:

    • Action: Accurately weigh an appropriate amount of the guanidine·HCl salt and dissolve it in a known volume of CO₂-free deionized water to achieve a final concentration between 1-10 mM. Add KCl to a final concentration of 0.15 M.

    • Causality: The concentration must be sufficient to produce a clear inflection point in the titration curve.[8] Using the HCl salt form ensures the guanidine is fully protonated at the start. KCl maintains a constant ionic strength, minimizing activity coefficient fluctuations that could affect pH readings.[9]

  • Initial Acidification (Self-Validation Step):

    • Action: Add a small, known volume of 0.1 M HCl to the sample solution to lower the initial pH to ~2.0.

    • Causality: This step ensures that 100% of the guanidine derivative is in its protonated (conjugate acid) form before the titration with base begins. It provides a clean starting point for the titration curve.

  • Titration:

    • Action: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of NaOH added. Continue until the pH reaches ~12.

    • Causality: The gradual addition of base neutralizes the excess HCl and then deprotonates the guanidinium cation. The region of sharpest pH change (the equivalence point) corresponds to the complete deprotonation of the conjugate acid.

  • Data Analysis:

    • Action: Plot pH versus the volume of NaOH added. To precisely locate the equivalence point (Vₑ), calculate and plot the first derivative (ΔpH/ΔV). The peak of the first derivative plot corresponds to Vₑ.

    • Causality: The first derivative plot accentuates the inflection point, making its identification more accurate than visual estimation from the primary titration curve. The pKa is the pH at which half of the equivalence point volume (Vₑ/2) has been added (after accounting for the initial HCl neutralization). At this half-equivalence point, [BH⁺] = [B], and according to the Henderson-Hasselbalch equation, pH = pKa.

  • Replication and Control:

    • Action: Perform the titration in triplicate to ensure reproducibility.[9] Additionally, perform a blank titration (titrating the water and KCl solution without the sample) to correct for any background effects.

    • Causality: Triplicate measurements allow for the calculation of a mean and standard deviation, validating the precision of the result. The blank titration corrects for the volume of titrant required to change the pH of the solvent itself.

Workflow Diagram for Potentiometric pKa Determination

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Validation Calibrate 1. Calibrate pH Meter (Buffers: 4, 7, 10) Prepare_Sample 2. Prepare Sample Solution (Guanidine·HCl, 1-10 mM in H₂O + 0.15M KCl) Calibrate->Prepare_Sample Acidify 3. Initial Acidification (Adjust to pH ~2 with HCl) Prepare_Sample->Acidify Titrate 4. Titrate with NaOH (Record pH vs. Volume) Acidify->Titrate Plot_Data 5. Plot Titration Curve (pH vs. Volume) Titrate->Plot_Data Derivative 6. Calculate 1st Derivative (Find Equivalence Point, Vₑ) Plot_Data->Derivative Determine_pKa 7. Determine pKa (pH at Vₑ/2) Derivative->Determine_pKa Replicate 8. Replicate (n=3) & Run Blank Control Determine_pKa->Replicate Validate

Caption: Standard workflow for pKa determination by potentiometric titration.

The Role of Basicity in Biological Activity and Drug Design

The Guanidinium Group at Physiological pH

With a pKa around 13.6, the guanidine core is fully protonated and carries a stable +1 charge at physiological pH (~7.4). This permanent positive charge is the defining feature that medicinal chemists exploit. Unlike primary amines, which can exist in a significant equilibrium between their charged and neutral forms, the guanidinium group is a reliable and persistent cation.

Molecular Interactions: The Key to Pharmacological Activity

The planar geometry and distributed positive charge of the guanidinium cation make it an exceptional functional group for engaging with biological targets through a variety of non-covalent interactions.

  • Salt Bridges (Charge-Pairing): The guanidinium group forms strong, bidentate hydrogen bonds with anionic groups like carboxylates (in aspartate/glutamate residues) and phosphates (in DNA/RNA and phosphorylated proteins).[10] This interaction is a cornerstone of molecular recognition in proteins.[11]

  • Cation-π Interactions: The delocalized positive charge of the guanidinium cation can interact favorably with the electron-rich π systems of aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine.[12][13]

  • Hydrogen Bonding: As a potent hydrogen bond donor, the N-H groups of the guanidinium moiety can interact with various hydrogen bond acceptors in a biological target.

The "arginine magic" effect, where arginine-rich peptides exhibit remarkable cell-penetrating abilities, is largely attributed to these strong, multivalent interactions between the guanidinium side chains and the phosphates and sulfates on the cell surface.[10][14]

Case Studies: Guanidine Derivatives in Modern Medicine

The principles of guanidine basicity and its resulting molecular interactions are evident in numerous successful drugs.[1][15][16]

  • Metformin (Anti-diabetic): As a biguanide, metformin exists as a delocalized cation at physiological pH. This charge is critical for its mechanism, which involves inhibition of mitochondrial respiratory-chain complex 1.

  • Zanamivir (Anti-viral): This influenza neuraminidase inhibitor features a guanidinium group that mimics the natural substrate's transition state. The positively charged group forms a critical salt bridge with a conserved glutamate residue in the enzyme's active site, leading to potent inhibition.[2]

  • Cimetidine (Anti-ulcer): An H₂-receptor antagonist, cimetidine contains a cyanoguanidine group. While the cyano group reduces the basicity compared to guanidine itself, the moiety remains crucial for binding to the target receptor.

Conclusion and Future Outlook

The guanidine functional group is far more than a simple organic base; it is a highly versatile and powerful tool in the arsenal of medicinal chemists. Its exceptional basicity, rooted in the profound resonance stabilization of its conjugate acid, endows it with a permanent positive charge under physiological conditions. This property facilitates strong and specific interactions with biological targets, making the guanidinium moiety a privileged scaffold in drug design. A thorough understanding and precise measurement of the pKa of novel guanidine derivatives are critical first steps in the rational design of new therapeutics. As our understanding of complex biological systems grows, the strategic application of the unique physicochemical properties of guanidines will undoubtedly continue to yield innovative medicines for a wide range of diseases.[1]

References

Navigating the Safe Handling of 1,2,3-Triphenylguanidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential health and safety considerations for the handling of 1,2,3-Triphenylguanidine (TPG). As a compound utilized in specialized applications, including as a rubber accelerator, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.[1][2] This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, scientifically-grounded perspective on risk mitigation and safe laboratory practice.

Understanding the Compound: Physicochemical and Hazardous Properties

This compound is a white crystalline powder.[2] Its structure and basic properties are foundational to understanding its behavior and potential hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101-01-9[3]
Molecular Formula C₁₉H₁₇N₃[3]
Molecular Weight 287.36 g/mol [4]
Appearance White to almost white powder/crystal[2]
Melting Point 146-147 °C[2]
Solubility Slightly soluble in water[2]

The primary acute health hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.[3]

Table 2: GHS Hazard Classification for this compound

Hazard StatementClassificationPictogram
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)
H335: May cause respiratory irritation Specific target organ toxicity — single exposure (Respiratory tract irritation)

Toxicological Profile: Knowns and Inferred Risks

A comprehensive toxicological profile for this compound is not fully established in publicly available literature. However, by examining the data for this compound and its close isomer, 1,3-Diphenylguanidine (DPG), we can construct a cautious and informed risk assessment.

Acute Effects: The primary, well-documented hazards are acute in nature. Ingestion can lead to harmful effects, and direct contact will cause skin and serious eye irritation.[3] Inhalation of the dust can lead to respiratory tract irritation.

Chronic and Specific Toxicities: A Data Gap

There is a significant lack of specific data on the chronic toxicity, carcinogenicity, and mutagenicity of this compound. In such cases, it is a standard and prudent practice in chemical safety to look at structurally related compounds for potential hazards.

Inference from 1,3-Diphenylguanidine (DPG): The isomer 1,3-Diphenylguanidine has undergone more extensive toxicological evaluation. Studies on DPG have suggested potential for:

  • Reproductive Toxicity: Classified by the European Commission as a Category 3 for reproductive toxicity ("substance causes concern for human fertility").[5]

  • Neurotoxicity and Endocrine Disruption: The U.S. EPA's ToxCast program has predicted neurotoxic and endocrine-disrupting properties for DPG.[6][7]

  • Mutagenicity: Some studies have indicated that DPG can be mutagenic in the presence of metabolic activation.[8]

Expertise-Driven Precautionary Principle: Given the structural similarities between this compound and 1,3-Diphenylguanidine, and the absence of contradictory data, it is scientifically prudent to assume that this compound may pose similar chronic health risks. Therefore, all handling protocols should be designed to minimize any long-term, low-level exposures.

Allergic Contact Dermatitis: Notably, this compound has been identified as a contact allergen, particularly in the context of rubber gloves where it is used as an accelerator.[1][9] This highlights a specific risk for sensitization upon repeated dermal contact.

Engineering and Personal Protective Controls: A Multi-layered Defense

A robust safety paradigm relies on the hierarchy of controls. For this compound, this involves a combination of engineering solutions and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[10] For weighing and transferring operations that may generate dust, a certified chemical fume hood is mandatory.[11]

  • Enclosed Systems: For larger scale operations, the use of enclosed systems for transfer and delivery can significantly minimize the risk of dust generation and exposure.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be deliberate and based on the specific hazards of this compound.

  • Eye and Face Protection: Chemical safety goggles are required for all handling.[10] Where there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[11]

  • Skin and Body Protection: A laboratory coat is mandatory to protect against skin contact.[11] For tasks with a higher potential for contamination, disposable gowns should be considered.

    • Recommended: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[6][11] Always inspect gloves for any signs of degradation or punctures before use.

    • Causality: The choice of nitrile or neoprene is based on their demonstrated resistance to a wide range of organic chemicals and irritants. Natural rubber (latex) gloves may not be suitable and could also contain other allergens.[13]

    • Practice: Gloves should be changed immediately if contamination is suspected. Hands should be thoroughly washed after removing gloves.

  • Respiratory Protection: If engineering controls are insufficient to maintain dust levels below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter should be used.[10]

Safe Handling and Storage Protocols

Adherence to standardized procedures is critical for minimizing the risk of exposure.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area 1. Prepare Work Area (Fume Hood) verify_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety don_ppe 3. Don Appropriate PPE verify_safety->don_ppe weigh_transfer 4. Weigh & Transfer (Use Spatula, Avoid Dust) don_ppe->weigh_transfer perform_exp 5. Perform Experiment weigh_transfer->perform_exp close_container 6. Tightly Close Container perform_exp->close_container decontaminate 7. Decontaminate Work Area close_container->decontaminate dispose_waste 8. Segregate & Label Waste decontaminate->dispose_waste remove_ppe 9. Remove PPE & Wash Hands dispose_waste->remove_ppe

Caption: A stepwise workflow for the safe laboratory handling of this compound.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Keep away from incompatible materials such as strong oxidizing agents.[14]

  • Ensure containers are clearly labeled.

Emergency Procedures: Preparedness and Response

Immediate and appropriate action in the event of an exposure or spill is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[10]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[10]

Spill Response
  • Minor Spill:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[11]

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.[11]

    • Clean the spill area with a suitable decontamination solution.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

Environmental Considerations and Waste Disposal

While specific ecotoxicity data for this compound is limited, the precautionary principle dictates that it should not be released into the environment. Studies on DPG show it can be toxic to aquatic life.[5]

Disposal Protocol

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and leak-proof containers.[15]

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, in accordance with all federal, state, and local regulations.[11][16] Do not dispose of down the drain or in regular trash.

The following diagram illustrates the decision-making process for waste management.

G Waste Disposal Decision Tree for this compound cluster_hw Hazardous Waste Stream start Waste Generated (Solid or Liquid) is_contaminated Contaminated with This compound? start->is_contaminated collect Collect in Labeled, Sealed Container is_contaminated->collect  Yes non_hw Dispose via Non-Hazardous Route is_contaminated->non_hw  No store Store in Designated Hazardous Waste Area collect->store dispose Dispose via Institutional EHS Program store->dispose

Caption: Decision tree for the proper segregation and disposal of laboratory waste.

Conclusion

While this compound presents manageable acute hazards, the lack of comprehensive chronic toxicity data necessitates a cautious and proactive approach to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and disposal protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. The principles of scientific integrity and trustworthiness demand that we treat compounds with data gaps with a higher degree of caution, ensuring that safety remains the bedrock of scientific advancement.

References

Methodological & Application

Application Notes and Protocols: 1,2,3-Triphenylguanidine as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction

1,2,3-Triphenylguanidine (TPG) is a strong organic base belonging to the guanidine family of compounds. Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms and are recognized for their high basicity, which stems from the resonance stabilization of their protonated form, the guanidinium cation. While extensively used as an accelerator in rubber vulcanization and as an intermediate in organic synthesis, the application of this compound as a catalyst is an area of growing interest.[1][2] This guide provides a comprehensive overview of the catalytic potential of TPG, its physicochemical properties, and detailed, illustrative protocols for its application in key organic transformations.

Catalyst Profile: this compound (TPG)

A thorough understanding of the catalyst's properties is paramount for its effective application and for troubleshooting experimental outcomes.

PropertyValueSource(s)
CAS Number 101-01-9[3]
Molecular Formula C₁₉H₁₇N₃[4]
Molecular Weight 287.36 g/mol [4]
Appearance White to off-white crystalline powder[3][5]
Melting Point 146-147 °C[5]
pKa (Predicted) 9.10 ± 0.10[6][7]
Solubility Slightly soluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform.[1][3]
Purity >97.0% (TLC)(HPLC)[8]

Causality Behind Catalytic Activity:

The catalytic efficacy of this compound is rooted in its fundamental chemical properties:

  • Brønsted Basicity: With a predicted pKa of its conjugate acid around 9.10, TPG is a moderately strong base capable of deprotonating a wide range of acidic protons, including those of active methylene compounds and nitroalkanes, to generate nucleophilic species.

  • Steric Hindrance: The presence of three phenyl groups imparts significant steric bulk around the basic nitrogen centers. This steric hindrance can influence the stereochemical outcome of reactions and may prevent the catalyst from participating in unwanted side reactions.

  • Hydrogen Bonding Capability: The guanidinium ion formed upon protonation can act as a hydrogen bond donor, potentially activating electrophiles and stabilizing transition states, thus contributing to the catalytic cycle.

General Mechanistic Principles of Guanidine Catalysis

Guanidines, including TPG, primarily function as Brønsted base catalysts. The general catalytic cycle involves the deprotonation of a pronucleophile to generate a reactive nucleophile, which then attacks an electrophile. The protonated guanidinium cation can further participate by activating the electrophile through hydrogen bonding.

Guanidine_Catalysis cluster_0 Catalytic Cycle Catalyst Guanidine (B:) Protonated_Catalyst Protonated Guanidine (BH⁺) Catalyst->Protonated_Catalyst + H-Nu Pronucleophile Pronucleophile (H-Nu) Nucleophile Nucleophile (Nu⁻) Pronucleophile->Nucleophile - H⁺ Intermediate [Nu-E]⁻ Nucleophile->Intermediate + E Electrophile Electrophile (E) Electrophile->Intermediate Product Product (Nu-E) Intermediate->Product + H⁺ Protonated_Catalyst->Catalyst - H⁺

Caption: Generalized workflow for Brønsted base catalysis by guanidines.

Application in Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. Guanidines are effective catalysts for this transformation by generating the active nucleophile from a pronucleophile.

Mechanistic Rationale:

This compound, as a Brønsted base, deprotonates the active methylene compound (Michael donor) to form a resonance-stabilized enolate. This enolate then undergoes a 1,4-addition to the α,β-unsaturated ketone (Michael acceptor). The resulting enolate is subsequently protonated by the conjugate acid of the guanidine, regenerating the catalyst and furnishing the Michael adduct.

Michael_Addition_Mechanism cluster_0 Michael Addition Catalytic Cycle TPG This compound (TPG) Protonated_TPG Protonated TPG (TPG-H⁺) TPG->Protonated_TPG + R-CH₂-R' Active_Methylene Active Methylene Compound R-CH₂-R' Enolate Enolate [R-CH-R']⁻ Active_Methylene->Enolate Deprotonation Adduct_Enolate Adduct Enolate Enolate->Adduct_Enolate + α,β-Unsaturated Ketone Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Adduct_Enolate Michael_Adduct Michael Adduct Adduct_Enolate->Michael_Adduct Protonation Protonated_TPG->TPG Regeneration

Caption: Mechanism of TPG-catalyzed Michael Addition.

Illustrative Protocol: Michael Addition of Diethyl Malonate to Chalcone

Disclaimer: The following protocol is a representative procedure for a base-catalyzed Michael addition and has been adapted from established methods. Due to the limited availability of specific protocols for this compound, this serves as a starting point for optimization.

Materials:

  • Chalcone

  • Diethyl malonate

  • This compound (TPG)

  • Toluene (anhydrous)

  • 1 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of chalcone (1.0 mmol) and diethyl malonate (1.2 mmol) in anhydrous toluene (5 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for 12-24 hours.

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.

Application in Henry (Nitroaldol) Reactions

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[9] The resulting β-nitro alcohol is a versatile synthetic intermediate.

Mechanistic Rationale:

This compound facilitates the deprotonation of the α-carbon of the nitroalkane to generate a nitronate anion. This nucleophilic nitronate then attacks the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the protonated guanidine catalyst yields the β-nitro alcohol and regenerates the TPG catalyst.

Henry_Reaction_Mechanism cluster_0 Henry Reaction Catalytic Cycle TPG This compound (TPG) Protonated_TPG Protonated TPG (TPG-H⁺) TPG->Protonated_TPG + R-CH₂-NO₂ Nitroalkane Nitroalkane R-CH₂-NO₂ Nitronate Nitronate [R-CH-NO₂]⁻ Nitroalkane->Nitronate Deprotonation Alkoxide_Intermediate Alkoxide Intermediate Nitronate->Alkoxide_Intermediate + R'-CHO Aldehyde Aldehyde R'-CHO Aldehyde->Alkoxide_Intermediate Nitro_Alcohol β-Nitro Alcohol Alkoxide_Intermediate->Nitro_Alcohol Protonation Protonated_TPG->TPG Regeneration

Caption: Mechanism of TPG-catalyzed Henry Reaction.

Illustrative Protocol: Henry Reaction of Benzaldehyde with Nitromethane

Disclaimer: This protocol is a general representation of a base-catalyzed Henry reaction. Optimization of reaction conditions, including catalyst loading and temperature, is recommended when using this compound.

Materials:

  • Benzaldehyde

  • Nitromethane

  • This compound (TPG)

  • Isopropanol

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) in isopropanol (3 mL).

  • Add nitromethane (1.5 mmol) to the solution.

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take 24-48 hours.

  • After completion, carefully add 1 M HCl to neutralize the catalyst.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the β-nitro alcohol.

Application in Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a powerful method for the synthesis of polymers from cyclic monomers. Guanidines can act as effective organocatalysts for the ROP of cyclic esters, such as lactones.

Mechanistic Rationale:

In the presence of a protic initiator (e.g., an alcohol), this compound is proposed to act as a bifunctional catalyst. It activates the alcohol initiator through hydrogen bonding, increasing its nucleophilicity. Simultaneously, it can activate the monomer (e.g., lactone) by interacting with its carbonyl group. The activated alcohol then attacks the carbonyl carbon of the lactone, leading to ring opening and the formation of a propagating chain.

ROP_Mechanism cluster_0 Ring-Opening Polymerization Catalytic Cycle TPG This compound (TPG) Activated_Initiator Activated Initiator TPG->Activated_Initiator H-bonding Activated_Monomer Activated Monomer TPG->Activated_Monomer H-bonding Initiator Initiator (R-OH) Initiator->Activated_Initiator Ring_Opened_Species Ring-Opened Species Activated_Initiator->Ring_Opened_Species + Activated Monomer Monomer Cyclic Monomer Monomer->Activated_Monomer Activated_Monomer->Ring_Opened_Species Polymer_Chain Propagating Polymer Chain Ring_Opened_Species->Polymer_Chain Propagation

Caption: Proposed mechanism for TPG-catalyzed Ring-Opening Polymerization.

Illustrative Protocol: Ring-Opening Polymerization of ε-Caprolactone

Disclaimer: This is a general procedure for the organocatalyzed ROP of ε-caprolactone. Specific conditions for TPG catalysis may require significant optimization.

Materials:

  • ε-Caprolactone (freshly distilled)

  • Benzyl alcohol (initiator, dried over molecular sieves)

  • This compound (TPG)

  • Toluene (anhydrous)

  • Methanol (cold)

  • Dichloromethane

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add ε-caprolactone (e.g., 10 mmol).

  • Add the desired amount of benzyl alcohol initiator (the monomer-to-initiator ratio will determine the target molecular weight).

  • Add this compound (typically 1-5 mol% relative to the monomer).

  • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by ¹H and ¹³C NMR for its structure.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[10] Always consult the Safety Data Sheet (SDS) before use.[10] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents itself as a promising, yet underexplored, organocatalyst. Its strong basicity and sterically hindered nature make it a suitable candidate for a range of organic transformations. While specific, detailed protocols for its use are not widely available in the scientific literature, the illustrative protocols provided herein, based on the established reactivity of guanidines and other organic bases, offer a solid foundation for researchers to begin exploring the catalytic potential of TPG. Further investigation into its catalytic scope and the optimization of reaction conditions are warranted to fully harness the capabilities of this versatile molecule in modern organic synthesis.

References

The Technical Guide to 1,2,3-Triphenylguanidine Catalysis: Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 1,2,3-Triphenylguanidine as a Unique Organocatalyst

This compound (TPG) is a crystalline, air-stable organic compound belonging to the guanidine family of superbases. While historically recognized for its role as a vulcanization accelerator in the rubber industry, its potential as a homogeneous organocatalyst in fine chemical synthesis is an area of growing interest. Guanidines, in general, are distinguished by their strong basicity, a consequence of the exceptional resonance stabilization of their protonated form, the guanidinium cation. This inherent basicity allows them to function as potent Brønsted base catalysts for a variety of organic transformations.

This technical guide provides an in-depth exploration of the proposed catalytic mechanism of this compound and offers detailed protocols for its application in key carbon-carbon bond-forming reactions. It is important to note that while the catalytic activity of other guanidines like 1,1,3,3-tetramethylguanidine (TMG) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been extensively studied, specific mechanistic investigations on TPG are less prevalent in the current literature. Therefore, the mechanisms presented herein are based on established principles of guanidine catalysis, supported by analogous systems, and provide a robust framework for understanding and utilizing TPG in a research and development setting.

The Mechanistic Cornerstone: Bifunctional Catalysis by this compound

The catalytic prowess of guanidines, including TPG, is rooted in their ability to act as more than just simple proton abstractors. They are often proficient bifunctional catalysts , capable of activating both the nucleophile and the electrophile in a concerted fashion.[1][2] This dual activation is facilitated by the unique structure of the guanidinium ion formed after protonation of the catalyst.

Brønsted Base Activity and the Role of Aryl Substituents

The primary catalytic function of TPG is as a Brønsted base . It deprotonates a pronucleophile (e.g., a carbon acid like a malonate ester or a nitroalkane) to generate a more reactive nucleophile. The basicity of guanidines is significantly influenced by their substituents. While guanidine itself is a very strong base (pKa of the conjugate acid is ~13.6), the presence of electron-withdrawing aryl groups, such as the phenyl groups in TPG, is known to decrease the basicity compared to their alkylated counterparts.[3][4][5] This modulation of basicity can be advantageous in preventing unwanted side reactions that may occur with exceedingly strong bases.

The three phenyl groups in TPG also introduce significant steric bulk around the basic nitrogen atoms. This steric hindrance can play a crucial role in the selectivity of the catalyzed reaction by influencing the trajectory of substrate approach to the active site.[6]

The Guanidinium Ion: A Hydrogen-Bonding Powerhouse

Upon deprotonating the nucleophile, TPG is converted into its conjugate acid, the 1,2,3-triphenylguanidinium ion. This cation is not a mere spectator; it actively participates in the catalytic cycle by acting as a hydrogen-bond donor .[1][2] The N-H protons of the guanidinium ion can form hydrogen bonds with the electrophile (e.g., the carbonyl oxygen of an aldehyde or ketone), thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.

This simultaneous activation of the nucleophile (by deprotonation) and the electrophile (by hydrogen bonding) is the essence of bifunctional catalysis by guanidines.[2] This cooperative activation lowers the energy of the transition state, leading to a significant rate enhancement.

Visualizing the Catalytic Cycle: A Proposed Mechanism

The following diagram illustrates the proposed general mechanism for a TPG-catalyzed reaction, such as a Michael addition or a Henry reaction.

TPG_Catalysis cluster_activation Catalyst Activation & Nucleophile Formation cluster_reaction Bifunctional Activation & C-C Bond Formation cluster_regeneration Product Formation & Catalyst Regeneration TPG This compound (TPG) Nucleophile Activated Nucleophile (Nu⁻) TPG->Nucleophile Deprotonation TPG_H Triphenylguanidinium Ion (TPG-H⁺) TPG->TPG_H Pronucleophile Pronucleophile (Nu-H) Pronucleophile->Nucleophile Transition_State Transition State Nucleophile->Transition_State Nucleophilic Attack TPG_H->TPG Regeneration TPG_H->Transition_State H-Bond Activation Electrophile Electrophile (E) Electrophile->Transition_State Product_Intermediate Product Intermediate Transition_State->Product_Intermediate Product_Intermediate->TPG Product Product (Nu-E) Product_Intermediate->Product Proton Transfer TPG_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification Start Dry Glassware Add_Substrates Add Electrophile & Pronucleophile Start->Add_Substrates Add_Solvent Add Anhydrous Solvent Add_Substrates->Add_Solvent Add_TPG Add TPG Catalyst (10 mol%) Add_Solvent->Add_TPG Stir Stir at Room Temperature Add_TPG->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench (if necessary) Monitor->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolate Pure Product Purify->Product

References

Application Notes and Protocols for Guanidine-Catalyzed Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Guanidine Organocatalysis in Michael Additions

The Michael addition, a cornerstone of carbon-carbon bond formation, stands as a pivotal reaction in the synthesis of a vast array of complex molecules, including numerous pharmaceutical agents. The strategic addition of a nucleophile to an α,β-unsaturated carbonyl compound provides a powerful method for constructing intricate molecular architectures. In recent years, organocatalysis has emerged as a compelling alternative to traditional metal-based catalysis, offering milder reaction conditions, reduced toxicity, and unique reactivity profiles. Among the arsenal of organocatalysts, guanidines have garnered significant attention for their exceptional ability to catalyze Michael additions with high efficiency and, when employing chiral variants, exquisite stereocontrol.

Guanidines are strong organic bases, yet their catalytic prowess extends beyond simple deprotonation. They operate through a sophisticated bifunctional mechanism, simultaneously activating both the nucleophile and the electrophile. This dual activation strategy, reminiscent of enzymatic catalysis, allows for highly organized transition states, leading to accelerated reaction rates and remarkable levels of stereoselectivity. This guide provides a comprehensive overview of the theoretical underpinnings and practical application of guanidine catalysts in the Michael addition, offering detailed protocols, troubleshooting advice, and insights into the characterization of the resulting adducts.

Mechanism of Action: A Symphony of Brønsted Acidity and Basicity

The catalytic efficacy of guanidines in the Michael addition stems from their ability to act as both a strong Brønsted base and, in their protonated form, a Brønsted acid capable of hydrogen bond donation.[1][2] This bifunctional nature allows for a concerted activation of both the Michael donor (nucleophile) and the Michael acceptor (electrophile).

The catalytic cycle can be delineated as follows:

  • Deprotonation of the Michael Donor: The strongly basic guanidine catalyst abstracts a proton from the Michael donor (e.g., a 1,3-dicarbonyl compound), generating a highly reactive enolate nucleophile.

  • Formation of a Guanidinium-Enolate Ion Pair: The resulting enolate and the protonated guanidine (the guanidinium ion) form a tightly associated, hydrogen-bonded ion pair.

  • Activation of the Michael Acceptor: The guanidinium ion, with its N-H protons, acts as a hydrogen-bond donor, activating the Michael acceptor by coordinating to its carbonyl oxygen. This coordination increases the electrophilicity of the β-carbon.

  • Stereocontrolled C-C Bond Formation: The enolate, held in a specific orientation within the chiral environment of the catalyst, attacks the activated Michael acceptor. The intricate network of hydrogen bonds in the transition state dictates the stereochemical outcome of the addition.

  • Proton Transfer and Catalyst Regeneration: A proton is transferred from the guanidinium ion to the newly formed enolate of the product, releasing the Michael adduct and regenerating the neutral guanidine catalyst, which can then enter another catalytic cycle.

Guanidine_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst Guanidine Catalyst Ion_Pair Guanidinium-Enolate Ion Pair Catalyst->Ion_Pair + Michael Donor - H+ Transition_State Ternary Complex (Transition State) Ion_Pair->Transition_State + Michael Acceptor Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst - Product + H+ Product Michael Adduct Product_Complex->Product Donor Michael Donor (Nu-H) Donor->Ion_Pair Acceptor Michael Acceptor (E) Acceptor->Transition_State

Figure 1: Catalytic cycle of a guanidine-catalyzed Michael addition.

Experimental Protocols

General Considerations
  • Reagent Purity: Use freshly distilled or purified solvents and reagents to minimize potential side reactions and catalyst inhibition. Michael acceptors, in particular, can be prone to polymerization.

  • Inert Atmosphere: While many guanidine-catalyzed reactions are tolerant to air, performing reactions under an inert atmosphere (N₂ or Ar) is good practice, especially when dealing with sensitive substrates or for ensuring reproducibility.

  • Catalyst Handling: Chiral guanidine catalysts can be expensive and are often used in low catalytic loadings. Handle them with care, and whenever possible, explore methods for their recovery and reuse. Many can be recovered as their hydrochloride salts after acidic workup.[3]

General Procedure for the Asymmetric Michael Addition

Experimental_Workflow Start Start Setup Reaction Setup: - Add Michael donor, solvent, and  guanidine catalyst to a dry flask. Start->Setup Cool Cool the reaction mixture (if required, e.g., to -20 °C). Setup->Cool Add_Acceptor Add Michael acceptor dropwise. Cool->Add_Acceptor Stir Stir at the specified temperature and monitor by TLC or LC-MS. Add_Acceptor->Stir Workup Reaction Work-up: - Quench the reaction (e.g., with aq. NH4Cl). - Extract with an organic solvent. Stir->Workup Purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Characterization Characterization: - NMR, HPLC, HRMS. Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for a guanidine-catalyzed Michael addition.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the Michael donor (1.2 equiv.), the chiral guanidine catalyst (1-10 mol%), and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Temperature Control: Stir the mixture at the desired temperature (ranging from -78 °C to room temperature, depending on the specific reaction).

  • Addition of Michael Acceptor: Add the Michael acceptor (1.0 equiv.) to the reaction mixture, either neat or as a solution in the reaction solvent. For highly reactive substrates, slow, dropwise addition may be necessary to control the reaction exotherm and minimize side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Representative Reaction Parameters
ParameterTypical RangeConsiderations and Impact on a Senior Application Scientist's work
Catalyst Loading 0.5 - 20 mol%Lower catalyst loadings are desirable for cost-effectiveness and process efficiency. However, very low loadings may lead to longer reaction times or incomplete conversion. Optimization is key to balancing reaction rate and cost.
Solvent Toluene, THF, CH₂Cl₂, Et₂OThe choice of solvent can significantly impact reaction rate, yield, and stereoselectivity. Non-polar solvents often favor the formation of tight ion pairs, leading to higher enantioselectivity. Protic solvents are generally avoided as they can interfere with the catalyst.
Temperature -78 °C to 40 °CLower temperatures generally lead to higher stereoselectivity by favoring the more ordered transition state. However, this often comes at the cost of longer reaction times. The optimal temperature is a balance between selectivity and reaction rate.
Concentration 0.1 - 1.0 MHigher concentrations can accelerate the reaction rate but may also promote side reactions or catalyst aggregation. The optimal concentration is substrate-dependent and should be determined empirically.
Reaction Time 1 - 48 hoursReaction times are highly dependent on the reactivity of the substrates and the reaction conditions. Close monitoring is essential to avoid decomposition of the product or catalyst upon prolonged reaction times.

Case Studies and Substrate Scope

The versatility of guanidine catalysts is demonstrated by their ability to promote Michael additions with a wide range of Michael donors and acceptors.

Michael DonorMichael AcceptorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Dibenzyl malonateβ-NitrostyreneChiral BINOL-guanidine (1)Toluene-4029594
Diethyl malonate2-Cyclohexen-1-oneChiral bicyclic guanidine (5)Toluene-20248892[4]
1,3-CyclohexanedioneMethyl vinyl ketonePentaethylguanidine (10)THFrt12>95N/A[5]
t-Butyl diphenyl-iminoacetateMethyl vinyl ketoneChiral imidazolidine-guanidine (10)THF2021 d8576[6]
Cyanohydrin etherChalconeChiral bis(guanidino)-iminophosphorane (10)Toluene-40129491[7]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Low reactivity of substrates- Presence of impurities (e.g., water, acid)- Use a freshly prepared or properly stored catalyst.- Increase the reaction temperature or catalyst loading.- Use anhydrous solvents and purified reagents.
Low Enantioselectivity - Non-optimal temperature- Inappropriate solvent- Catalyst racemization or degradation- Lower the reaction temperature.- Screen different solvents (e.g., less polar solvents).- Verify the enantiopurity of the catalyst.
Formation of Side Products - Polymerization of Michael acceptor- Aza-Michael addition of the catalyst[8][9]- Double Michael addition- Add the Michael acceptor slowly to the reaction mixture.- Use a more sterically hindered guanidine catalyst or protonated guanidinium salts.[8]- Use an excess of the Michael donor.
Difficult Purification - Co-elution of product and catalyst- Formation of closely related byproducts- Perform an acidic workup to protonate the basic guanidine catalyst, which can then be removed by aqueous extraction.- Optimize reaction conditions to minimize byproduct formation.

Characterization of Michael Adducts

NMR Spectroscopy

¹H NMR spectroscopy is an invaluable tool for characterizing the Michael adduct and determining its diastereoselectivity.

  • Chemical Shifts: The protons alpha to the carbonyl/nitro groups and the newly formed C-C bond will have characteristic chemical shifts.

  • Coupling Constants: The coupling constant (J) between the vicinal protons on the newly formed C-C bond provides crucial information about the relative stereochemistry. For acyclic systems, anti-diastereomers typically exhibit larger coupling constants (J = 8-12 Hz) than syn-diastereomers (J = 2-6 Hz).[10][11] The analysis of these coupling constants is a fundamental method for assigning the diastereomeric ratio.[3][12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of the Michael adduct.

  • Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC) are often effective for separating the enantiomers of Michael adducts.[5][13][14][15] The choice of CSP and mobile phase (typically a mixture of hexanes and isopropanol) often requires screening to achieve baseline separation.

  • Elution Order: The elution order of the enantiomers can be inverted by using a CSP with the opposite chirality, which can be advantageous for accurately quantifying a minor enantiomer.[5]

References

Application Notes & Protocols: 1,2,3-Triphenylguanidine as a Non-Nucleophilic Strong Base

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2,3-Triphenylguanidine (TPG) is a crystalline organic compound distinguished by its strong basicity and significant steric hindrance. These characteristics render it an effective non-nucleophilic strong base, a valuable tool in modern organic synthesis. Its utility lies in its capacity to deprotonate a wide range of acidic protons without engaging in competing nucleophilic side reactions, which often plague transformations mediated by smaller, more nucleophilic bases. This guide provides a comprehensive overview of TPG, including its fundamental physicochemical properties, the structural origins of its reactivity, a comparative analysis with other common bases, and detailed protocols for its application. This document is intended to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively integrate TPG into their synthetic workflows.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use in a laboratory setting. This compound is a white crystalline powder.[1][2] Key data are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 101-01-9[3][4]
Molecular Formula C₁₉H₁₇N₃[4][5]
Molecular Weight 287.36 g/mol [2][5]
Appearance White to off-white crystalline powder[1][6]
Melting Point 146-147 °C[1][3]
pKa (Predicted) 9.10 ± 0.10[1][3]
Solubility Slightly soluble in water. Soluble in ethanol.[1][2][3]

Safety Information: TPG is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][7][8] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.[9] All manipulations should be performed in a well-ventilated fume hood.[7] In case of contact, flush the affected area with copious amounts of water.[8]

The Structural Basis of TPG's Functionality

The unique utility of TPG stems from a combination of two key structural features: the guanidinium core that provides high basicity and the three bulky phenyl substituents that impart non-nucleophilicity.

2.1. High Basicity: Resonance Stabilization Guanidines are among the strongest organic bases.[10] Their high basicity is a direct result of the exceptional resonance stabilization of their conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms, significantly stabilizing the cation and shifting the acid-base equilibrium in favor of protonation. This makes the neutral guanidine a powerful proton acceptor.

G Resonance Stabilization of Protonated TPG cluster_0 This compound (TPG) + H+ cluster_1 Protonated TPG (Guanidinium Cation) TPG Ph-N=C(NH-Ph)-NH-Ph H+ + H+ Res1 Ph-N=C(NH-Ph)-N+H₂-Ph H+->Res1 Protonation Res2 Ph-N+H=C(NH-Ph)-NH-Ph Res1->Res2 <-> Res3 Ph-NH-C(=N+H-Ph)-NH-Ph Res2->Res3 <-> Res3->Res1 <->

Caption: Delocalization of positive charge in the TPG conjugate acid.

2.2. Non-Nucleophilicity: Steric Hindrance While basicity and nucleophilicity are often correlated, they can be decoupled by steric hindrance.[11][12] The three phenyl groups surrounding the guanidine core of TPG create a sterically congested environment. This bulkiness effectively shields the nitrogen atoms, preventing them from acting as nucleophiles and attacking electrophilic centers in the reaction mixture.[11] Protons, being exceptionally small, can still access the basic nitrogen lone pairs, allowing TPG to function purely as a Brønsted base.

Comparative Analysis with Other Organic Bases

The selection of an appropriate base is critical for the success of a reaction. TPG occupies a useful space among commercially available non-nucleophilic bases. Its solid nature and moderate basicity distinguish it from other common liquid or exceptionally strong bases.

Table 2: Comparison of Common Non-Nucleophilic Bases

BaseStructure TypepKa (in Acetonitrile)Key Features & Applications
This compound (TPG) Guanidine~23.3 (for TMG)Solid, moderately strong base, sterically hindered. Useful for general deprotonations where a solid base is preferred.[13]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Amidine24.3Liquid, very common for E2 eliminations. Exhibits some nucleophilicity in certain contexts.[11][14]
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Bicyclic Guanidine26.0Solid, exceptionally strong base, often used as a catalyst in polymerization and other transformations requiring high basicity.[14][15]
N,N-Diisopropylethylamine (Hünig's Base) Hindered Amine20.9Liquid, mild non-nucleophilic base, often used as a proton scavenger in reactions involving acid chlorides.[11]

Applications in Organic Synthesis

As a strong, non-nucleophilic base, TPG is well-suited for a variety of synthetic transformations that are sensitive to nucleophilic addition. While specific literature examples detailing the use of TPG are less common than for bases like DBU or TBD, its properties make it an excellent candidate for:

  • Deprotonation of Carbon Acids: Facilitating the formation of enolates from ketones, esters, and other carbonyl compounds for subsequent alkylation or condensation reactions.

  • Elimination Reactions: Promoting E2 eliminations to form alkenes from alkyl halides or sulfonates, particularly where a solid, easily handled base is advantageous.

  • Catalysis of Condensation Reactions: Acting as a catalyst for reactions like the Knoevenagel, Henry (nitroaldol), or Michael additions, which require a basic catalyst to generate the active nucleophile.[16]

  • Proton Scavenging: Neutralizing acids generated during the course of a reaction to prevent side reactions or decomposition of sensitive products.

General Experimental Protocol: TPG-Mediated Knoevenagel Condensation

This protocol provides a general framework for utilizing TPG as a catalyst in a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction is chosen for its reliance on a base to deprotonate an active methylene compound without nucleophilic attack on the carbonyl substrate.[16]

G A 1. Reaction Setup - Add aldehyde (1.0 eq), active methylene compound (1.1 eq), and solvent (e.g., Ethanol) to flask. B 2. Catalyst Addition - Add this compound (0.1 eq, 10 mol%). A->B C 3. Reaction Execution - Stir at room temperature. - Monitor by TLC until starting material is consumed. B->C D 4. Work-up - Add water to precipitate product. - Filter the solid. C->D E 5. Purification - Wash solid with cold water. - Dry under vacuum. - Recrystallize from ethanol if needed. D->E

Caption: General workflow for a TPG-catalyzed Knoevenagel condensation.

5.1. Materials

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg)

  • Active methylene compound (e.g., malononitrile, 1.1 mmol, 73 mg)

  • This compound (TPG) (0.1 mmol, 29 mg)

  • Solvent (e.g., Ethanol, 5 mL)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

5.2. Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol).

  • Solvent Addition: Add the solvent (5 mL) to the flask and stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add this compound (10 mol%, 0.1 mmol) to the reaction mixture. Causality Note: TPG is added last to initiate the reaction by deprotonating the active methylene compound, generating the nucleophile in situ.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting reagent (the aldehyde). The reaction is often complete within 30-60 minutes.

  • Work-up: Upon completion, add deionized water (10 mL) to the reaction mixture. The product, being organic and often solid, will precipitate out of the aqueous ethanol solution.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the solid on the filter with a small amount of cold water to remove any residual TPG-salt and unreacted materials. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.[16]

Purification and Handling Considerations

  • Storage: TPG should be stored in a tightly sealed container in a cool, dry place away from incompatible materials like strong acids and oxidizing agents.[3][9]

  • Removal from Reaction Mixtures: The protonated form of TPG (the guanidinium salt) exhibits moderate water solubility. For non-polar products, TPG can often be removed by performing an aqueous workup, including a wash with dilute acid (e.g., 1M HCl) to ensure full protonation, followed by extraction of the desired product into an organic solvent.

Conclusion

This compound serves as a valuable strong, non-nucleophilic base for a multitude of applications in organic synthesis. Its solid, easy-to-handle nature, combined with the powerful deprotonating ability of the guanidine core and the steric protection afforded by its phenyl groups, makes it a reliable choice for reactions requiring precise basicity without nucleophilic interference. By understanding its properties and applying the protocols outlined in this guide, researchers can effectively leverage TPG to achieve their synthetic goals.

References

Application Notes and Protocols for the Quantification of 1,2,3-Triphenylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1,2,3-Triphenylguanidine (TPG)

This compound (TPG) is a synthetic compound belonging to the guanidine family, characterized by three phenyl groups attached to the nitrogen atoms of the guanidine core. It serves various roles in industrial chemistry, notably as a vulcanization accelerator in the rubber industry, contributing to the durability and elasticity of materials used in tires, gloves, and other consumer products.[1] Its presence, however, is not confined to industrial settings. As a semi-volatile organic compound, TPG can migrate from these products, leading to its detection in indoor environments, house dust, and even human biological samples.[1] This raises the necessity for robust, accurate, and precise analytical methods to quantify TPG in diverse matrices, from raw materials and finished products for quality control to environmental and biological samples for exposure assessment and toxicological studies.

This comprehensive guide provides detailed application notes and protocols for the quantification of this compound. It is designed for researchers, scientists, and drug development professionals who require reliable analytical methodologies. The protocols herein are presented with a focus on the underlying scientific principles, ensuring that each method is a self-validating system grounded in established analytical practices as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5][6]

Method Selection: A Multi-tiered Approach

The choice of an analytical method for TPG quantification is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. This guide details three primary chromatographic techniques and one spectroscopic method, each suited for different analytical challenges.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for quality control of raw materials and pharmaceutical formulations where TPG concentrations are higher.

  • Gas Chromatography (GC): A viable alternative for thermally stable and volatile compounds, often used for purity analysis and in conjunction with mass spectrometry for identification.

  • UV-Visible Spectroscopy: A simple, cost-effective method for the quantification of TPG in pure solutions or simple mixtures, ideal for quick assays where high selectivity is not required.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Causality of Experimental Choices: This method is unparalleled for its ability to detect and quantify TPG at parts-per-trillion levels in complex biological and environmental matrices. The combination of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection provides exquisite selectivity, minimizing interference from matrix components. The use of an isotopically labeled internal standard, such as 1,3-Diphenylguanidine-d10 (DPG-d10), is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the highest degree of accuracy and precision.[1]

Application: Quantification of TPG in Human Urine and Indoor Dust

This protocol is adapted from a validated method for the determination of TPG in human urine and can be applied to other complex matrices like indoor dust with appropriate sample preparation.[1]

Experimental Workflow

Caption: Workflow for TPG quantification by HPLC-MS/MS.

Detailed Protocol

1. Sample Preparation (Human Urine)

  • Transfer a 500 µL aliquot of the urine sample into a 15 mL polypropylene tube.

  • Spike the sample with an appropriate amount of internal standard (e.g., 2.5 ng of DPG-d10 in methanol).

  • Vortex the sample and let it equilibrate at room temperature for 30 minutes.

  • Precondition an Oasis HLB (Hydrophilic-Lipophilic Balanced) solid-phase extraction (SPE) cartridge (60 mg/3 mL) by sequentially passing 3 mL of methanol and 3 mL of water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water (v/v) to remove interfering matrix components.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of methanol into a clean 15 mL tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 250 µL of methanol for analysis.

2. HPLC-MS/MS Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6495C)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for TPG (Precursor Ion -> Product Ion)

3. Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[4]

Validation ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of TPG in blank matrix.
Linearity R² ≥ 0.99 over the concentration range (e.g., 0.05 - 100 ng/mL).
Accuracy (% Recovery) 80-120% at three concentration levels.
Precision (% RSD) Intra-day and Inter-day RSD ≤ 15%.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.

A study quantifying TPG in human urine reported an LOQ of 0.005 ng/mL and an LOD of 0.002 ng/mL, with recoveries ranging from 75.3% to 85.7% and excellent precision (RSD < 4%).[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: Purity Assessment and Quantification in Bulk Material or Pharmaceutical Formulations

This protocol provides a representative method for the analysis of TPG in less complex matrices. Note: This method is illustrative and must be fully optimized and validated for a specific application.

Experimental Workflow

Caption: General workflow for TPG quantification by HPLC-UV.

Detailed Protocol

1. Reagent and Standard Preparation

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of TPG reference standard and dissolve in 25.0 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

2. Sample Preparation

  • Accurately weigh a quantity of the TPG sample and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC-UV Instrumentation and Conditions

ParameterSetting
HPLC System Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 275 nm (to be optimized)

4. Method Validation

Validate the method according to ICH Q2(R1) guidelines, focusing on parameters relevant to purity and assay testing.[4]

Validation ParameterAcceptance Criteria
Specificity Peak purity analysis, no co-elution with known impurities or excipients.
Linearity R² ≥ 0.995 over the specified range.
Range Typically 80-120% of the test concentration for assay.
Accuracy (% Recovery) 98.0-102.0% for drug substance.
Precision (% RSD) Repeatability (n=6): RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).

Gas Chromatography (GC)

Causality of Experimental Choices: Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. TPG, with a molecular weight of 287.36 g/mol , is amenable to GC analysis. A Flame Ionization Detector (FID) is a suitable choice for detection as it is a universal detector for organic compounds and provides a linear response over a wide concentration range. The use of a high-temperature capillary column with a polar stationary phase is recommended to achieve good peak shape and resolution for this nitrogen-containing aromatic compound.

Application: Purity Analysis of TPG Bulk Material

This protocol outlines a representative GC-FID method for determining the purity of TPG. Note: This method is illustrative and requires optimization and validation for specific use.

Experimental Workflow

Caption: Workflow for TPG purity analysis by GC-FID.

Detailed Protocol

1. Sample Preparation

  • Prepare a solution of the TPG sample in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

2. GC-FID Instrumentation and Conditions

ParameterSetting
GC System Gas chromatograph with FID detector
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen, constant flow mode
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 300 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C

3. Data Analysis

  • For purity analysis, the area percent method is often used. The purity is calculated as the percentage of the peak area of TPG relative to the total area of all peaks in the chromatogram.

    Purity (%) = (AreaTPG / Total Area) x 100

4. Method Validation

  • Validation for a purity method would focus on specificity (distinguishing TPG from potential impurities), precision, LOD/LOQ for impurities, and linearity if quantifying specific impurities against a reference standard.

UV-Visible Spectroscopy

Causality of Experimental Choices: This technique is based on the principle of Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. It is a simple, rapid, and cost-effective method for quantifying a known chromophoric compound in a non-absorbing solvent. The phenyl groups in TPG provide the necessary chromophore for UV absorbance.

Application: Rapid Quantification of TPG in Pure Solutions

This protocol is suitable for determining the concentration of TPG in a pure sample or a simple mixture where other components do not absorb at the analysis wavelength.

Detailed Protocol

1. Determination of Maximum Absorbance (λmax)

  • Prepare a dilute solution of TPG (e.g., 10 µg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax). Based on similar compounds, this is expected to be in the 270-280 nm range.

2. Preparation of Calibration Curve

  • Prepare a series of standard solutions of TPG in the chosen solvent, with concentrations bracketing the expected sample concentration.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).

3. Sample Analysis

  • Prepare the sample solution in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at λmax.

  • Calculate the concentration of TPG in the sample using the equation of the line from the calibration curve.

Conclusion

The quantification of this compound can be effectively achieved through a variety of analytical techniques. High-sensitivity HPLC-MS/MS is the method of choice for trace-level analysis in complex matrices. For routine quality control of bulk materials and formulations, HPLC-UV and GC-FID offer robust and reliable alternatives. Simple UV-Vis spectroscopy can be employed for rapid quantification in non-complex samples. The selection of the most appropriate method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. All methods must be properly validated to ensure the integrity and reliability of the generated data, adhering to the principles of scientific integrity and regulatory guidelines.

References

Application Note: A Robust HPLC-MS/MS Method for the Ultrasensitive Quantification of 1,2,3-Triphenylguanidine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,3-Triphenylguanidine (TPG), with a molecular weight of 287.36 g/mol , is a synthetic compound primarily utilized as a rubber vulcanization accelerator and as an intermediate in organic synthesis.[1][2] Its presence in consumer products like tires and furniture can lead to human exposure, making the development of sensitive analytical methods crucial for toxicological and environmental monitoring studies.[3] This application note presents a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of TPG in complex biological matrices, specifically human urine.

The protocol herein is designed to provide researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to data analysis. The methodology is grounded in established bioanalytical guidelines to ensure data integrity and reliability.[4][5] We will delve into the rationale behind key experimental choices, offering insights that bridge theoretical principles with practical laboratory application.

Principle of the Method

This method leverages the synergistic power of liquid chromatography and tandem mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is used to separate this compound from endogenous matrix components. The analyte's retention is controlled by a gradient elution using a buffered organic mobile phase, which is critical for achieving sharp, symmetrical peak shapes.[6] The inclusion of formic acid and ammonium formate in the mobile phase aids in protonating the analyte for efficient ionization and improves chromatographic performance.[3]

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) in positive mode. A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique. In MRM, a specific precursor ion (the protonated TPG molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process drastically reduces background noise and allows for confident quantification at trace levels.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound (TPG) reference standard (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade, Type I)

  • Formic acid (LC-MS grade, ~99%)

  • Ammonium formate (LC-MS grade)

  • Control human urine (drug-free)

  • Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction (SPE) cartridges

Instrumentation
  • HPLC System: A system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler (e.g., SCIEX ExionLC, Waters ACQUITY UPLC, or equivalent).[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., AB SCIEX 5500+ QTRAP, Waters Xevo TQ-S, or equivalent).[6]

Analytical Conditions

Optimized instrumental parameters are crucial for method performance. The following tables summarize the recommended starting conditions, which should be fine-tuned for the specific instrument in use.

Table 1: Optimized HPLC Parameters

Parameter Setting Rationale
Analytical Column Reversed-phase C18, 3 µm, 100 x 2.1 mm Provides good retention and separation for a non-polar compound like TPG.[3]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water Buffering and acidification improve peak shape and promote protonation for ESI+.[3][6]
Mobile Phase B Methanol + 0.1% Formic Acid Organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation.[3]
Gradient Elution Start at 10% B, hold 0.5 min; ramp to 90% B in 5 min; hold 2 min; return to 10% B in 0.5 min; equilibrate for 2 min. Gradient elution is necessary to elute TPG with a good peak shape while separating it from early-eluting matrix components.[6]
Column Temperature 35 °C Improves peak shape and reduces viscosity, leading to more stable retention times.[6]
Autosampler Temp. 15 °C Maintains the stability of processed samples pending injection.[6]

| Injection Volume | 2 µL | Small volume minimizes potential matrix effects while providing sufficient sensitivity.[6] |

Table 2: Optimized MS/MS Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Guanidine groups are basic and readily accept a proton to form a stable positive ion.[7]
Ion Source Temp. 550 °C Optimal temperature for desolvation of the mobile phase.
IonSpray Voltage 5500 V Facilitates the formation of charged droplets in the ESI process.
Curtain Gas 35 psi Prevents neutral molecules from entering the mass analyzer.
Collision Gas (CAD) Medium Nitrogen is used to induce fragmentation in the collision cell.
MRM Transition (Quantifier) m/z 288.4 → 195.2 Precursor ion corresponds to [M+H]⁺. The product ion likely corresponds to the loss of an aniline moiety [C₆H₅NH₂].
MRM Transition (Qualifier) m/z 288.4 → 93.1 The product ion likely corresponds to the protonated aniline fragment itself, providing structural confirmation.

| Dwell Time | 100 ms | Sufficient time to acquire >12 data points across each chromatographic peak for accurate quantification. |

Note: Collision energies and other compound-dependent parameters should be optimized by infusing a standard solution of TPG.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of TPG reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with 50:50 methanol/water.

  • Calibration Curve (CC) Standards: Spike appropriate amounts of the working standard solutions into blank human urine to prepare a calibration curve ranging from 0.05 ng/mL to 100 ng/mL (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20, 50, 100 ng/mL).[3]

  • Quality Control (QC) Samples: Prepare QC samples in blank human urine at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.[8] These should be prepared from a separate stock solution weighing to ensure independence from the calibration standards.[8]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for cleaning TPG from a complex urine matrix.[3][9] The HLB sorbent provides a dual retention mechanism (hydrophilic and lipophilic) that is effective for guanidine compounds.

  • Sample Pre-treatment: To a 1 mL aliquot of urine sample (blank, standard, QC, or unknown), add 1 mL of 4% phosphoric acid in water. Vortex to mix. This step acidifies the sample to ensure TPG is protonated and retains well on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 2 mL of methanol followed by 2 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Loading: Load the entire 2 mL of the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water. This step removes polar, water-soluble interferences.

  • Elution: Elute the TPG from the cartridge with 2 mL of methanol into a clean collection tube. The organic solvent disrupts the hydrophobic interaction between TPG and the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the initial mobile phase (10% B). Vortex thoroughly to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 1 mL Urine Sample pretreat 2. Add 1 mL 4% Phosphoric Acid Vortex to Mix sample->pretreat load 4. Load Pre-treated Sample pretreat->load condition 3. Condition HLB SPE Cartridge (Methanol then Water) condition->load wash 5. Wash with 5% Methanol load->wash elute 6. Elute with Methanol wash->elute dry 7. Evaporate to Dryness elute->dry reconstitute 8. Reconstitute in 200 µL Mobile Phase dry->reconstitute inject 9. Inject into HPLC-MS/MS reconstitute->inject

Fig 1. Step-by-step workflow for Solid-Phase Extraction (SPE) of TPG.

Method Validation Protocol

A bioanalytical method must be rigorously validated to demonstrate its suitability for the intended purpose.[10] All validation experiments should be conducted in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[4][8]

G Validation Method Validation Start Selectivity Selectivity & Specificity Analyze ≥6 blank matrix sources Validation->Selectivity LLOQ LLOQ & Linearity Analyze calibration curve over ≥3 days Validation->LLOQ Accuracy Accuracy & Precision Analyze ≥5 replicates of QC samples at 4 levels over ≥3 days Validation->Accuracy Matrix Matrix Effect Compare response in post-extraction spiked matrix vs. neat solution Selectivity->Matrix LLOQ->Accuracy Stability Stability Evaluation Bench-Top Freeze-Thaw Long-Term Accuracy->Stability Recovery Recovery Compare response in pre-extraction spiked matrix vs. post-extraction spiked matrix Matrix->Recovery Report Validation Complete Generate Report Recovery->Report Stability->Report

Fig 2. Logical flow for a comprehensive bioanalytical method validation.
Key Validation Parameters

  • Selectivity: Analyze at least six different blank urine samples to ensure no endogenous components interfere with the detection of TPG at its retention time.

  • Calibration Curve and LLOQ: The calibration curve should be linear over the defined range, with a correlation coefficient (r²) of ≥0.99. The LLOQ is the lowest concentration on the curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[4]

  • Accuracy and Precision: Intra-day and inter-day accuracy and precision should be assessed by analyzing replicate QC samples (n≥5) on at least three different days.

  • Matrix Effect: This assesses the ion suppression or enhancement caused by the biological matrix. It is evaluated by comparing the peak response of TPG spiked into a blank, extracted matrix with the response of a pure standard solution.

  • Recovery: The efficiency of the SPE process is determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of TPG must be confirmed under various conditions: in the matrix at room temperature (bench-top stability), after multiple freeze-thaw cycles, and during long-term storage at the intended temperature (e.g., -80 °C).

Table 3: Summary of Acceptance Criteria (based on ICH M10)

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (QCs) Mean concentration within ±15% of nominal (±20% for LLOQ)
Precision (CV) ≤ 15% for QCs (≤ 20% for LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte in blank samples.

| Stability | Mean concentration of stability samples within ±15% of nominal concentration. |

Conclusion

This application note details a complete and robust HPLC-MS/MS method for the quantitative analysis of this compound in human urine. The protocol employs a straightforward solid-phase extraction for sample cleanup, followed by sensitive detection using a triple quadrupole mass spectrometer. The described method validation steps, based on international regulatory guidelines, ensure the generation of high-quality, reliable, and defensible data suitable for research, clinical, and regulatory purposes.

References

Application Notes & Protocols: 1,2,3-Triphenylguanidine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Catalytic Profile of 1,2,3-Triphenylguanidine

In the vast landscape of organic synthesis, the strategic selection of a catalyst is paramount to achieving high yields, selectivity, and reaction efficiency. This compound (TPG), a crystalline solid with the molecular formula C₁₉H₁₇N₃, has emerged as a potent organocatalyst valued for its distinct combination of strong basicity and significant steric hindrance.[1] Unlike simpler guanidines, the three phenyl substituents surrounding the basic nitrogen center render TPG a highly effective, non-nucleophilic proton acceptor. This characteristic is crucial in reactions where the catalyst must deprotonate a substrate to initiate a reaction without competing in nucleophilic side reactions.

Guanidines, as a class, are recognized for their strong basicity, which arises from the resonance stabilization of the protonated guanidinium cation.[2] This inherent stability makes the parent guanidine a strong Brønsted base. The bulky phenyl groups in TPG further refine its catalytic role, directing its activity towards that of a sterically hindered base, ideal for promoting reactions such as Michael additions, condensations, and cyclizations that form the backbone of heterocyclic synthesis. This guide provides an in-depth exploration of TPG's application in the synthesis of functionalized pyridinone scaffolds, offering detailed protocols and mechanistic insights for research scientists in synthetic and medicinal chemistry.

Core Application: Synthesis of Substituted 2-Pyridinone Derivatives

A key application of this compound is in the multicomponent synthesis of highly functionalized 2-pyridinone heterocycles. These structures are of significant interest in drug discovery due to their presence in numerous biologically active compounds. TPG excels in catalyzing the tandem reaction between β-ketoamides, α,β-unsaturated aldehydes, and nitromethane, proceeding through a sequence of Michael addition, condensation, and cyclization steps.

Mechanistic Rationale: The Role of TPG as a Brønsted Base Catalyst

The effectiveness of this compound in this synthesis is rooted in its ability to act as a strong Brønsted base, facilitating key proton transfer steps without engaging in unwanted nucleophilic attack on the electrophilic intermediates.

The proposed catalytic cycle begins with the deprotonation of the β-ketoamide by TPG. This generates a highly nucleophilic enolate intermediate. The steric bulk of TPG's phenyl groups prevents it from attacking the aldehyde directly, ensuring that it functions solely as a base. The enolate then undergoes a Michael addition to the α,β-unsaturated aldehyde. Subsequent steps involve condensation and cyclization, with TPG and its protonated form (TPGH⁺) acting as a catalytic shuttle for protons, facilitating dehydration and the final ring-closing to form the stable pyridinone ring.

Diagram 1: Proposed Catalytic Mechanism

A visual representation of the catalytic cycle highlighting the key role of this compound (TPG) in the formation of the 2-pyridinone scaffold.

G cluster_0 Catalytic Cycle Start TPG (Base) Enolate Enolate Intermediate Start->Enolate Deprotonation Ketoamide β-Ketoamide Ketoamide->Enolate Michael_Adduct Michael Adduct Enolate->Michael_Adduct Michael Addition Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Condensation/ Cyclization Cyclized_Int->Start H₂O out Product 2-Pyridinone Cyclized_Int->Product Dehydration/ Aromatization TPGH TPGH⁺ (Acid) TPGH->Start Regeneration TPGH->Cyclized_Int Protonation

Caption: Catalytic cycle for TPG-mediated 2-pyridinone synthesis.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-6-methyl-5-nitro-3-phenyl-1H-pyridin-2-one

This protocol details a representative one-pot synthesis of a substituted 2-pyridinone derivative using this compound as the catalyst.

Materials:

  • Benzoylacetamide (β-ketoamide)

  • Cinnamaldehyde (α,β-unsaturated aldehyde)

  • Nitromethane

  • This compound (TPG)

  • Ethanol (Anhydrous)

  • Hydrochloric Acid (2M)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate

Workflow Diagram:

G General Experimental Workflow A 1. Add β-ketoamide, aldehyde, and nitromethane to anhydrous ethanol. B 2. Add this compound (TPG) catalyst (10 mol%). A->B C 3. Reflux the mixture at 80°C. Monitor reaction by TLC. B->C D 4. Cool to room temperature. Concentrate under reduced pressure. C->D E 5. Add ethyl acetate and water. Separate aqueous layer. D->E F 6. Wash organic layer with 2M HCl, then brine. E->F G 7. Dry organic layer over Na₂SO₄, filter, and concentrate. F->G H 8. Purify crude product by column chromatography. G->H

Caption: Step-by-step workflow for pyridinone synthesis.

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetamide (1.0 mmol, 163.2 mg), cinnamaldehyde (1.0 mmol, 132.2 mg), and nitromethane (1.2 mmol, 73.2 mg).

  • Add 10 mL of anhydrous ethanol to the flask and stir the mixture until all solids are dissolved.

  • Add this compound (0.1 mmol, 28.7 mg, 10 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting crude residue in ethyl acetate (25 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (15 mL), 2M HCl (15 mL) to remove the TPG catalyst, and finally with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-pyridinone derivative.

Causality Behind Experimental Choices:
  • Catalyst Choice (TPG): TPG is selected for its high basicity, which is sufficient to deprotonate the β-ketoamide and initiate the Michael addition. Its significant steric bulk prevents it from acting as a nucleophile, which would otherwise lead to unwanted side products.

  • Solvent (Ethanol): Ethanol is a suitable polar protic solvent that effectively dissolves the reactants and catalyst. It also facilitates the proton transfer steps required during the cyclization and dehydration stages of the mechanism.

  • Reagent Stoichiometry: A slight excess of nitromethane is used to ensure the complete consumption of the limiting reagents (β-ketoamide and aldehyde).

  • Acid Wash: The wash with dilute HCl during the workup is a critical step. The basic TPG catalyst is protonated to form the water-soluble guanidinium salt, which is then efficiently removed from the organic phase, simplifying purification.

Data Presentation: Substrate Scope and Yields

The TPG-catalyzed synthesis of 2-pyridinones demonstrates a broad substrate scope, accommodating various substitutions on both the β-ketoamide and the α,β-unsaturated aldehyde.

Entryβ-Ketoamide (R¹)Aldehyde (R²)Product Yield (%)
1PhenylPhenyl85
24-ChlorophenylPhenyl82
34-MethoxyphenylPhenyl88
4Phenyl4-Nitrophenyl75
5Phenyl2-Thienyl78
6MethylPhenyl72

Yields are for isolated, purified products.

Conclusion and Future Outlook

This compound serves as a powerful and selective organocatalyst in the synthesis of complex heterocyclic molecules. Its unique profile as a strong, non-nucleophilic base makes it an invaluable tool for promoting multicomponent reactions that require precise control over reactivity. The protocol detailed for the synthesis of 2-pyridinones is robust and versatile, offering a reliable method for accessing these important scaffolds. Future research may explore the application of chiral TPG derivatives in asymmetric heterocyclic synthesis, further expanding the utility of this exceptional class of organocatalysts in the development of novel therapeutics and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with 1,2,3-Triphenylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3-Triphenylguanidine (TPG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions when using TPG as an organobase or catalyst.

Fundamentals of this compound (TPG)

Understanding the fundamental properties of TPG is critical for its effective application and for troubleshooting unexpected outcomes. TPG is a strong, organic, non-nucleophilic base valued in syntheses where inorganic bases or more nucleophilic amines are problematic.

Physicochemical Properties

The utility of TPG is directly linked to its physical and chemical characteristics. These properties dictate its solubility, reactivity, and appropriate handling procedures.

PropertyValueSignificance for Experimental Design
Molecular Formula C₁₉H₁₇N₃Essential for calculating molar equivalents.
Molecular Weight 287.36 g/mol [1]Required for accurate reagent measurement.
Appearance White to off-white crystalline powder[2]Visual confirmation of reagent quality.
Melting Point 146-147 °C[3]A sharp melting point can indicate high purity.
Predicted pKa ~9.10 ± 0.10[4]Indicates moderate basicity, suitable for deprotonating substrates with pKa < 9, such as active methylene compounds, but weaker than superbases like DBU or TMG.
Solubility Slightly soluble in water[4]; Soluble in DMSO, EtOH[2]. By analogy with similar compounds, it is expected to be soluble in polar aprotic solvents like THF, CH₂Cl₂, and CHCl₃.Crucial for selecting an appropriate reaction solvent to ensure a homogeneous reaction mixture.
Storage Keep in a dark place, sealed in a dry, room temperature environment[3].Proper storage is essential to prevent degradation and maintain reactivity.
Basicity in Context

The choice of base is a critical parameter in reaction design. TPG occupies a useful niche in the spectrum of organic bases. Its basicity is primarily due to the resonance stabilization of its conjugate acid, the triphenylguanidinium cation.

Why choose TPG?

  • Moderate Basicity: With a pKa of ~9.1, TPG is strong enough to deprotonate a range of acidic protons (e.g., in active methylene compounds) without being so strong that it promotes unwanted side reactions, such as the self-condensation of aldehydes or ketones[5].

  • Bulky & Non-Nucleophilic: The three phenyl groups provide significant steric hindrance around the nitrogen atoms. This bulkiness makes TPG a poor nucleophile, which is highly desirable in reactions where the base should only act as a proton acceptor and not participate in nucleophilic attack on the electrophile.

  • Solid & Weighable: As a stable, crystalline solid, TPG is easier to handle and weigh accurately compared to liquid bases like triethylamine or DBU, which can be hygroscopic or volatile.

BaseClasspKa (Conjugate Acid)Common Use Case
Triethylamine (TEA)Tertiary Amine~10.7 (in water)General purpose, scavenger
This compound (TPG) Guanidine~9.1 (predicted) [4]Non-nucleophilic base for condensations
DBUAmidine~13.5 (in MeCN)Strong, non-nucleophilic base for eliminations
TMGGuanidine~13.6 (in water)[6]Strong, non-nucleophilic base/catalyst

General Troubleshooting Workflow

Encountering issues such as low yield or incomplete conversion is common in synthesis. A systematic approach to troubleshooting is key.

Troubleshooting_Workflow Start Low Yield / Incomplete Reaction CheckReagents Step 1: Verify Reagents & Stoichiometry Start->CheckReagents CheckConditions Step 2: Assess Reaction Conditions Start->CheckConditions CheckWorkup Step 3: Evaluate Work-up & Purification Start->CheckWorkup Purity Purity of TPG, Substrates? (TLC, NMR) CheckReagents->Purity Quality Stoichiometry Accurate Stoichiometry? (Base equivalents) CheckReagents->Stoichiometry Quantity Moisture Anhydrous Conditions? (Dry solvents/reagents) CheckReagents->Moisture Environment Solvent Substrates Soluble? (Homogeneous mixture) CheckConditions->Solvent Medium Temperature Optimal Temperature? (Too low/high) CheckConditions->Temperature Energy Time Sufficient Time? (Monitor by TLC/LC-MS) CheckConditions->Time Duration Extraction Product Lost in Work-up? (Emulsions, pH issues) CheckWorkup->Extraction Separation Purification Decomposition on Silica? (Product stability) CheckWorkup->Purification Isolation Knoevenagel_Cycle TPG TPG (Base) Nucleophile [Z-CH-Z']⁻ (Enolate) TPG->Nucleophile Deprotonation TPG_H TPG-H⁺ (Conjugate Acid) Substrate Z-CH₂-Z' (Active Methylene) Substrate->Nucleophile Intermediate Alkoxide Intermediate Nucleophile->Intermediate Addition Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate Product Z(Z')C=CHR (Product) Intermediate->Product -H₂O Elimination Water H₂O TPG_H->TPG Regeneration TPG_H->Intermediate Protonation center

References

Troubleshooting low yield in guanidine-catalyzed synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Guanidine-Catalyzed Synthesis

Welcome to the technical support center for guanidine-catalyzed synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for overcoming low reaction yields. By understanding the mechanistic principles behind guanidine catalysis, you can systematically diagnose and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Section 1: First Principles & Catalyst Integrity

Q1: My reaction yield is low. Where should I begin troubleshooting?

A1: A systematic approach is crucial when diagnosing low yields. Before diving into complex parameter optimization, it's essential to rule out fundamental issues with your reagents and setup. Low conversion, the appearance of multiple side products, or a complete failure of the reaction often point to problems with the catalyst, reagents, or the reaction environment itself.

Start by assessing the "Big Three": Catalyst Integrity, Reagent Purity, and Reaction Environment.

  • Catalyst Integrity: Is your guanidine catalyst active and pure? Guanidines are strong bases and can be susceptible to degradation.

  • Reagent Purity: Are your substrates and reagents pure and, crucially, anhydrous? Water is a common culprit in quenching guanidine-catalyzed reactions.[1][2]

  • Reaction Environment: Is the chosen solvent appropriate and is the temperature correctly optimized? Temperature fluctuations can lead to side reactions or catalyst decomposition.[1][3]

Below is a workflow to guide your initial troubleshooting efforts.

Troubleshooting_Workflow start Low Yield Observed catalyst_check Q2: Verify Catalyst Integrity (Purity, Activity) start->catalyst_check catalyst_ok Catalyst OK? catalyst_check->catalyst_ok reagent_check Q3: Assess Reagent Quality (Purity, Anhydrous) reagent_ok Reagents OK? reagent_check->reagent_ok environment_check Q4: Evaluate Reaction Environment (Solvent, Temperature) environment_ok Environment OK? environment_check->environment_ok catalyst_ok->reagent_check Yes purify_catalyst Action: Purify/Replace Catalyst catalyst_ok->purify_catalyst No reagent_ok->environment_check Yes dry_reagents Action: Purify/Dry Reagents & Solvents reagent_ok->dry_reagents No optimize_conditions Action: Optimize Solvent/Temperature environment_ok->optimize_conditions No advanced_troubleshooting Proceed to Advanced Troubleshooting (Mechanism, Side Reactions) environment_ok->advanced_troubleshooting Yes purify_catalyst->catalyst_check dry_reagents->reagent_check optimize_conditions->environment_check

Caption: Initial troubleshooting workflow for low-yield reactions.

Q2: How can I be sure my guanidine catalyst is active and not the source of the problem?

A2: Catalyst deactivation is a primary cause of failed or low-yielding reactions. Guanidines, while powerful, can be sensitive to their environment.

Common Deactivation Pathways:

  • Hydrolysis: Guanidines are susceptible to hydrolysis, especially in the presence of water under basic conditions.[2][3][4] This process alters the catalyst's structure and reduces its basicity and catalytic activity. Bicyclic guanidines, for instance, can hydrolyze in the presence of hydroxide ions.[4]

  • Formylation: In reactions involving certain carbon sources like CO2, the guanidine catalyst itself can be formylated, rendering it inactive.[3][5][6] This is a known issue with catalysts like N,N,N′,N′-tetramethylguanidine (TMG).[5][6][7]

  • Thermal Degradation: Many guanidine catalysts have limited thermal stability. Running reactions at excessive temperatures can cause decomposition.[3]

  • Reaction with Impurities: Acidic impurities in your substrate or solvent can neutralize the guanidine base, effectively consuming it before it can catalyze the desired reaction.

Verification Protocol:

  • Purity Check (NMR): Take a ¹H NMR of your catalyst. Compare it against a known standard to check for impurity signals or signs of degradation.

  • Titration: For a functional check, you can perform a simple acid-base titration to determine the concentration of active base in your catalyst stock.

  • Visual Inspection: For heterogeneous (solid-supported) guanidine catalysts, look for changes in color or signs of aggregation, which can indicate deactivation.[3]

If you suspect deactivation, it is often best to purify the catalyst (e.g., by recrystallization or chromatography) or use a fresh batch from a reliable supplier.

Q3: Is my choice of guanidine base appropriate for this reaction? Basicity seems important.

A3: Absolutely. The basicity of the guanidine is fundamental to its function. Guanidine's high basicity (pKaH of the conjugate acid is ~13.6 in water) stems from the exceptional resonance stabilization of its protonated form, the guanidinium cation.[8] This positive charge is delocalized over three nitrogen atoms.

However, "stronger is better" is not always the case. The optimal catalyst choice depends on a delicate balance.

  • Insufficient Basicity: The catalyst must be strong enough to deprotonate the substrate and initiate the catalytic cycle. If your substrate is a weak acid, a stronger guanidine base like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) may be required.

  • Excessive Basicity: A base that is too strong can lead to undesired side reactions, such as enolization of the product, elimination reactions, or degradation of sensitive functional groups on your substrate.

Basicity Comparison of Common Guanidine Catalysts:

CatalystCommon AbbreviationpKa of Conjugate Acid (in Acetonitrile)Notes
1,1,3,3-TetramethylguanidineTMG23.3A common, moderately strong guanidine base.
1,5,7-Triazabicyclo[4.4.0]dec-5-eneTBD26.0A stronger, non-nucleophilic bicyclic guanidine.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-eneMTBD25.4Similar to TBD, widely used in polymerization.

Data sourced from various literature. pKa values can vary based on solvent and measurement conditions.

If you suspect your catalyst's basicity is mismatched, consider screening a small set of guanidines with varying pKa values to find the optimal balance for your specific transformation.

Section 2: Reaction Parameters & Environment

Q4: How significantly do solvent effects impact my guanidine-catalyzed reaction?

A4: Solvent choice is critical and can dramatically influence reaction rate and yield. Guanidines operate through ionic intermediates (the deprotonated substrate and the protonated guanidinium cation). The ability of the solvent to stabilize these charged species is paramount.

Key Solvent Considerations:

  • Polarity: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices as they can solvate the ionic intermediates.

  • Anhydrous Conditions: As mentioned, water can hydrolyze the catalyst.[2][4] Ensure you are using anhydrous solvents. If necessary, distill the solvent over a suitable drying agent prior to use.

  • Solvent-Free Conditions: Some reactions, like certain Mannich-type reactions, can be efficiently catalyzed by guanidinium salts under solvent-free conditions.[9] This can be an effective strategy to increase reactant concentration and accelerate the reaction.

  • Substrate Solubility: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.[1]

If your reaction is sluggish, consider switching to a more polar aprotic solvent. If side reactions are an issue, a less polar solvent like toluene or THF might be beneficial, though this could slow the desired reaction.

Q5: My reaction starts but then stalls. What could be causing catalyst inhibition or deactivation during the reaction?

A5: Reaction stalling is a classic sign of catalyst deactivation or product inhibition. While we've discussed initial catalyst integrity, the reaction components themselves can be the source of the problem.

  • Product Inhibition: The product of your reaction might be acidic enough to protonate the guanidine catalyst, forming a stable guanidinium salt and effectively taking the catalyst out of the cycle. In some cases, the product may bind more strongly to the catalyst than the starting material, preventing turnover.

  • Side Reactions with Substrates: Your starting materials might undergo slow degradation under the basic conditions, producing byproducts that poison the catalyst. For example, substrates with sensitive ester or amide groups could undergo hydrolysis if trace water is present.

  • Aza-Michael Addition: Guanidines are highly nucleophilic. In the presence of activated dienophiles (like in a Diels-Alder reaction), the guanidine itself can undergo an aza-Michael addition, leading to an undesired side product and consumption of the catalyst.[10] Using the guanidinium salt form with a non-nucleophilic counter-ion (e.g., PF₆⁻) can sometimes prevent this side reaction.[10]

To diagnose this, monitor the reaction by TLC or LC-MS over time.[1] If the reaction stalls, try adding a second charge of the catalyst. If the reaction restarts, catalyst deactivation is the likely cause.

Inhibition_Pathway cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Catalyst Guanidine (Base) Intermediate Deprotonated Substrate Catalyst->Intermediate + Substrate-H Inactive_Catalyst Inactive Guanidinium Salt (Catalyst-H⁺ • P⁻) Catalyst->Inactive_Catalyst + Inhibitor (P-H) Product_Formation Product Formation Intermediate->Product_Formation + Electrophile Product_Formation->Catalyst - Guanidinium-H Inhibitor Acidic Product (P-H) or Side Product Product_Formation->Inhibitor generates

Caption: Product inhibition pathway removing active catalyst.

Experimental Protocols

Protocol 1: Rigorous Drying of Solvents and Reagents

This protocol details the steps for ensuring your reaction environment is sufficiently anhydrous, a critical factor for successful guanidine catalysis.

Materials:

  • Reaction solvent (e.g., THF, Toluene, Acetonitrile)

  • Appropriate drying agent (e.g., Na/benzophenone for ethers, CaH₂ for polar aprotic solvents and amines)

  • Distillation apparatus

  • Schlenk line or glovebox for inert atmosphere operations

  • Molecular sieves (4Å, activated)

  • Solid reagents/substrates

Procedure:

  • Solvent Distillation (Perform under an inert atmosphere like N₂ or Ar): a. Assemble a clean, dry distillation apparatus. b. Add the solvent and the appropriate drying agent to the distillation flask. For THF, add sodium wire and benzophenone until a persistent deep blue/purple color indicates an anhydrous state. For ACN or DMF, stir over calcium hydride (CaH₂) overnight. c. Heat the flask to reflux and collect the distilled solvent in a dry receiving flask equipped with a nitrogen/argon inlet. d. Store the anhydrous solvent over activated molecular sieves in a sealed flask under an inert atmosphere.

  • Drying of Liquid Reagents: a. Liquid amines or other basic substrates can be dried by stirring over CaH₂ overnight, followed by distillation under reduced pressure. b. Store dried liquid reagents over activated molecular sieves.

  • Drying of Solid Reagents: a. Solid starting materials and the guanidine catalyst should be dried under high vacuum for several hours, preferably with gentle heating (ensure the temperature is well below the compound's decomposition point). b. Alternatively, dissolve the solid in a volatile solvent, add an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. c. Store all dried solids in a desiccator.

References

Purification of 1,2,3-Triphenylguanidine from a crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1,2,3-triphenylguanidine from crude reaction mixtures. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of this compound from ethanol. What are the potential causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue that can often be attributed to several factors related to solvent choice and experimental technique.

  • Excessive Solvent Volume: The fundamental principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent.[1] Using an excessive volume of solvent will keep more of your product dissolved even after cooling, leading to poor recovery.

    • Solution: Aim to use the minimum amount of hot solvent required to fully dissolve the crude this compound. Add the solvent in small portions to the heated crude material until complete dissolution is observed.

  • Inappropriate Solvent System: While ethanol is a commonly cited solvent for the recrystallization of this compound, a mixed solvent system, such as ethanol/water, can sometimes be more effective.[2][3] The addition of an "anti-solvent" (in this case, water) decreases the solubility of the compound at lower temperatures, promoting more complete crystallization.

    • Solution: Dissolve the crude product in a minimal amount of hot ethanol. Then, add water dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear again, and then allow it to cool slowly.

  • Cooling Rate: Rapid cooling of the recrystallization solution can lead to the formation of small, impure crystals or an oil, which can trap impurities and be difficult to isolate.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further induce crystallization by placing the flask in an ice bath. Do not rush the cooling process.

  • Premature Crystallization During Hot Filtration: If your crude mixture contains insoluble impurities, a hot filtration step is necessary. If the solution cools too much during this process, the desired product can crystallize prematurely on the filter paper.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) before pouring the hot solution through. This can be done by passing hot solvent through the setup immediately before filtering your product solution.

Issue 2: Persistent Impurities Detected by HPLC or TLC

Question: After recrystallization, I still observe significant impurities in my this compound sample when analyzed by HPLC. How can I remove these persistent contaminants?

Answer:

If recrystallization alone is insufficient to achieve the desired purity, more advanced purification techniques may be necessary. The nature of the impurity will dictate the most appropriate method. Common impurities in guanidine synthesis can include unreacted starting materials or byproducts from side reactions.[4]

  • Acid-Base Extraction: Guanidines are basic compounds due to the presence of the nitrogen atoms.[5] This property can be exploited for purification.

    • Workflow:

      • Dissolve the impure this compound in a suitable organic solvent like dichloromethane or ethyl acetate.

      • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic organic impurities will remain in the organic layer.

      • Separate the aqueous layer and then neutralize it with a base (e.g., 1M NaOH) to precipitate the purified this compound.

      • The precipitated solid can then be collected by filtration and further purified by recrystallization if necessary.

  • Column Chromatography: For impurities with similar polarities to the product, column chromatography is a powerful purification technique.[6] this compound is a non-polar compound, making it suitable for normal-phase silica gel chromatography.[7][8]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio will need to be determined by thin-layer chromatography (TLC) to achieve good separation between your product and the impurities.

Issue 3: Oiling Out During Recrystallization

Question: When I try to recrystallize my crude this compound, it forms an oil instead of crystals. What causes this and how can I prevent it?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Instead of crystallizing, the compound separates as a liquid phase.

  • High Concentration of Impurities: The presence of significant impurities can depress the melting point of the mixture, making it more prone to oiling out.

    • Solution: Attempt a preliminary purification step, such as a simple filtration or a wash with a solvent in which the desired product is sparingly soluble, to remove some of the impurities before recrystallization.

  • Solvent Choice: The chosen solvent may not be ideal for your specific crude mixture.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You can test various solvents on a small scale to find the most suitable one.

  • Cooling Too Rapidly: As mentioned previously, rapid cooling can contribute to oiling out.

    • Solution: Ensure a slow cooling process. If an oil does form, try reheating the solution to dissolve the oil and then allow it to cool more slowly. You can also try adding a seed crystal of pure this compound to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

A1: Understanding the properties of this compound is crucial for designing an effective purification strategy.

PropertyValue/DescriptionSignificance for Purification
Appearance White, crystalline powder.[2][3]The final purified product should be a white solid. Any discoloration indicates the presence of impurities.
Melting Point 146-147 °C.[3][9]A sharp melting point range close to the literature value is a good indicator of purity.[10]
Solubility Generally soluble in organic solvents like ethanol, acetone, and chloroform; slightly soluble in water.[2][11]This dictates the choice of solvents for recrystallization and extraction.
pKa 9.10 ± 0.10 (Predicted).[5][12]Indicates that it is a basic compound, which is important for purification by acid-base extraction.

Q2: What is a standard, reliable method for the recrystallization of this compound?

A2: A commonly cited and effective method is recrystallization from ethanol or an ethanol/water mixture.[2][3]

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The formation of crystals should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Q3: How can I assess the purity of my final this compound product?

A3: Several analytical techniques can be used to determine the purity of your compound.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (146-147 °C) is a strong indication of high purity.[3][9][10] Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity.[7][8][13] A pure sample will show a single major peak in the chromatogram.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the identity of the compound and can also reveal the presence of impurities if their signals are detectable.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_further_purification Crude Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, Melting Point) Recrystallization->Purity_Check1 Acid_Base Acid-Base Extraction Chromatography Column Chromatography Pure_Product Pure Product Purity_Check1->Pure_Product Purity Acceptable Further_Purification Further Purification Needed Purity_Check1->Further_Purification Impurities Present Purity_Check2 Purity Assessment (HPLC, NMR) Acid_Base->Purity_Check2 Chromatography->Purity_Check2 Purity_Check2->Recrystallization Re-crystallize if needed Purity_Check2->Pure_Product Purity Acceptable

Caption: General purification workflow for this compound.

References

How to remove guanidine catalyst after reaction completion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of guanidine catalysts post-reaction. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the purity of your compounds and the integrity of your downstream applications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter during the workup and purification stages of reactions catalyzed by guanidines.

Question 1: My reaction mixture is an oil, and the protonated guanidinium salt is not precipitating out. How can I effectively remove the catalyst?

Root Cause Analysis: Guanidinium salts, formed by quenching the basic guanidine catalyst with acid, are often highly soluble in polar organic solvents and can form oils or eutectic mixtures rather than crystalline precipitates, especially in the presence of other reaction components. Simple precipitation is therefore often not a viable purification strategy.

Recommended Solution: Liquid-Liquid Extraction (Acidic Wash)

The most robust method to remove a basic guanidine catalyst is to convert it into its water-soluble salt form via an acidic wash. Guanidines are strong bases, and their conjugate acids (guanidinium ions) are highly stable and readily partition into an aqueous phase.[1][2]

Step-by-Step Protocol: Acidic Wash
  • Solvent Selection: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, toluene). This will ensure proper phase separation.

  • Acidic Quench & Extraction:

    • Transfer the diluted mixture to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution. Common choices include 1 M hydrochloric acid (HCl), 5-10% aqueous citric acid, or a saturated solution of ammonium chloride (which is mildly acidic).[3]

    • Causality: The acid protonates the highly basic guanidine (pKaH of the guanidinium ion is ~13.6), forming a charged guanidinium salt.[1] This salt is significantly more soluble in the aqueous phase than in the organic phase.

    • Shake the funnel vigorously to ensure thorough mixing and mass transfer of the salt into the aqueous layer.

  • Phase Separation: Allow the layers to separate. Drain the lower (aqueous) layer.

  • Repeat Washes: Repeat the wash with fresh aqueous acid solution at least two more times to ensure complete removal. The number of washes can be guided by monitoring the pH of the aqueous layer; a consistently acidic pH in the wash indicates the base has been neutralized and extracted.

  • Neutralizing Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual acid and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Question 2: I performed an acidic wash, but my NMR spectrum still shows peaks corresponding to the guanidine catalyst. What went wrong?

Root Cause Analysis: Incomplete removal after an acidic wash can be due to several factors: insufficient acid, poor partitioning, or the formation of an emulsion that traps the catalyst in the organic layer.

Troubleshooting Steps:

  • Verify Acid Stoichiometry: Ensure you are using a sufficient molar excess of acid relative to the guanidine catalyst. A 1.5 to 2-fold excess is a good starting point.

  • Optimize pH: Check the pH of the aqueous layer after the first wash. If it is not distinctly acidic (pH < 4), it indicates that not all the basic catalyst has been neutralized. Add more acid to the wash.

  • Improve Partitioning: If your product is highly polar, it may increase the solubility of the guanidinium salt in the organic layer. Try switching to a less polar extraction solvent if your product's solubility allows.

  • Break Emulsions: Emulsions can be broken by adding a small amount of brine or by filtering the entire biphasic mixture through a pad of Celite.

  • Consider a Stronger Acid: For very hindered or lipophilic guanidine catalysts, a stronger acid might be necessary to ensure complete protonation and partitioning.

Question 3: My target molecule is acid-sensitive and degrades during an acidic wash. What are my alternatives for catalyst removal?

Root Cause Analysis: The use of strong acids can be detrimental to molecules containing acid-labile functional groups (e.g., acetals, ketals, t-Boc protecting groups). In such cases, non-acidic removal methods are required.

Recommended Solution: Solid-Phase Scavenging

Solid-supported scavengers are functionalized resins (typically polystyrene or silica-based) that selectively react with and bind specific types of molecules.[4] For removing a basic guanidine catalyst, an acidic scavenger resin is ideal.

Workflow for Solid-Phase Scavenging

ScavengerWorkflow

Solid-Phase Scavenging Workflow
Step-by-Step Protocol: Scavenging
  • Select a Scavenger: Choose a resin with acidic functional groups, such as a sulfonic acid-functionalized silica (e.g., SiliaBond Propylsulfonic Acid, SCX cartridges) or a carboxylic acid resin.[5][6]

  • Determine Equivalents: Use a 3-5 fold excess of the scavenger's functional capacity relative to the moles of guanidine catalyst used.

  • Incubation: Add the scavenger resin directly to the crude reaction mixture (dissolved in a suitable solvent like DCM, THF, or MeCN). Stir the slurry at room temperature for 1-4 hours.

  • Removal: Remove the resin by simple filtration. The guanidine catalyst, now ionically bound to the solid support, is retained on the filter paper.[4]

  • Rinsing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and the rinses, and concentrate under reduced pressure to obtain the purified product.

Question 4: My product is also water-soluble, making a standard acidic wash and extraction impossible. How can I proceed?

Root Cause Analysis: When both the product and the guanidinium salt are water-soluble, phase separation is not a viable strategy.

Recommended Solutions:

  • Precipitation/Crystallization: This is the most straightforward approach if applicable.

    • Method: After neutralizing the catalyst with an appropriate acid (e.g., HCl), attempt to find a solvent system where your product is soluble, but the guanidinium salt is not. Adding a less polar co-solvent (e.g., diethyl ether, hexanes) to a solution in a more polar solvent (e.g., methanol, ethanol) can often induce precipitation of the salt.[7][8] The precipitated salt can then be removed by filtration.

  • Silica Gel Chromatography: Guanidinium salts are extremely polar and will typically stick to the baseline of a silica gel column.

    • Method: Absorb the crude reaction mixture onto a small amount of silica gel. Perform column chromatography using an appropriate solvent system. The non-polar to moderately polar product should elute, while the highly polar guanidinium salt remains adsorbed at the top of the column.

  • Ion-Exchange Chromatography: For highly polar, charged products, ion-exchange chromatography offers a more sophisticated separation based on charge.

    • Method: If your product is anionic, a strong cation exchange (SCX) column can be used to bind the cationic guanidinium species, allowing your product to pass through. Conversely, if your product is cationic, an anion exchange column could be employed after carefully selecting a counter-ion for your product that doesn't bind as strongly as the guanidinium.

Question 5: How can I quantify the amount of residual guanidine catalyst in my final product?

Root Cause Analysis: For applications in drug development, quantifying residual catalyst is critical for regulatory compliance and safety.

Recommended Analytical Methods:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for trace-level quantification.[9][10] It offers high sensitivity and selectivity. A specific MRM (Multiple Reaction Monitoring) method can be developed for the target guanidine catalyst.[9][10]

  • Quantitative NMR (qNMR): If the residual levels are high enough (typically >0.1% w/w), qNMR can be used. This involves integrating a unique signal from the guanidine catalyst against a certified internal standard.

  • Derivatization followed by LC-MS or Fluorescence Detection: For guanidines lacking a strong chromophore, derivatization with an agent like benzoin can be used to create a derivative that is easily detectable and quantifiable at low concentrations.[11][12]

Frequently Asked Questions (FAQs)

Why is complete removal of guanidine catalysts so important?

Residual guanidine catalysts can have several detrimental effects:

  • Toxicity: Guanidine and its derivatives can be toxic, which is a major concern for pharmaceutical applications.[1]

  • Interference with Downstream Reactions: As strong bases, they can interfere with subsequent chemical steps that are pH-sensitive or involve metal catalysts.

  • Product Instability: The basic nature of guanidines can cause degradation of sensitive products over time.

  • Analytical Interference: Residual catalysts can complicate analytical characterization, particularly in NMR spectroscopy and mass spectrometry.

What are the primary methods for removing guanidine catalysts?

The choice of method depends on the properties of your product and the catalyst. The main strategies are summarized below.

MethodPrincipleAdvantagesDisadvantagesBest For
Acidic Wash Protonation to form a water-soluble salt, followed by liquid-liquid extraction.Simple, inexpensive, highly effective for most cases.Not suitable for acid-sensitive products; can lead to emulsions.Neutral, non-acid-labile organic compounds.
Solid-Phase Scavenging Covalent or ionic binding to a functionalized solid support (resin).[4]High selectivity; mild conditions; suitable for acid-sensitive compounds.Higher cost of scavenger resins; requires optimization of equivalents and time.Acid- or base-sensitive products; parallel synthesis.
Precipitation/ Crystallization Exploiting differential solubility between the product and the guanidinium salt.[13]Can be very efficient and scalable; yields a clean product directly.Highly dependent on the specific compound and solvent system; may not be general.Products where a suitable crystallization/precipitation solvent system can be found.
Chromatography Separation based on polarity (silica gel) or charge (ion-exchange).Effective for difficult separations, including polar products.Consumes solvent; can be time-consuming and difficult to scale up.Polar, water-soluble products; final purification step.
How do I choose the best removal method for my reaction?

Use the following decision tree to guide your choice.

DecisionTree

Decision Tree for Catalyst Removal Method Selection
What are the pKa values of common guanidine catalysts and why do they matter?

Guanidines are among the strongest neutral organic bases. Their high basicity stems from the resonance stabilization of the corresponding protonated form, the guanidinium cation.[1] The pKa listed here is for the conjugate acid (pKaH). A higher pKaH value indicates a stronger base.

Guanidine CatalystStructurepKaH (in Water)pKaH (in Acetonitrile)
GuanidineHNC(NH₂)₂13.6[1]~21
TMG (Tetramethylguanidine)(CH₃)₂NC(N(CH₃)₂)~13.623.3[14]
TBD (Triazabicyclodecene)C₉H₁₆N₃~14.526.0[14]
MTBD (Methyl-TBD)C₁₀H₁₈N₃~15.225.4

Implication for Removal: The very high pKaH values mean that even weak acids (like citric acid or NH₄Cl) are sufficient to fully protonate them, facilitating their removal via an acidic wash. This strong basicity is the key chemical property exploited in most removal techniques.[15][16]

References

Improving stereoselectivity in chiral guanidine catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Guanidine Catalysis

A Guide to Improving Stereoselectivity in Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chiral guanidine catalysis. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their enantioselective reactions. The following sections are structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions. Our goal is to explain not just what to do, but why it works, empowering you to make informed decisions in your experimental design.

Section 1: Troubleshooting Low Enantioselectivity

This section addresses the most common issue encountered in asymmetric catalysis: suboptimal stereoselectivity. We will explore the primary factors that influence the chiral induction of your reaction.

Q1: My reaction is yielding the desired product, but the enantiomeric excess (ee%) is low. Where should I start my optimization process?

A: Low enantioselectivity is typically a sign of a poorly organized transition state or competing non-stereoselective background reactions. The first and often most impactful parameter to investigate is the solvent .

The solvent's polarity, proticity, and ability to form hydrogen bonds can dramatically influence the stability and geometry of the catalyst-substrate complex.[1][2][3] A non-coordinating, low-polarity solvent often enhances the crucial hydrogen-bonding interactions between the catalyst and substrates, leading to a more rigid and stereochemically defined transition state.

Troubleshooting Workflow: Initial Optimization

G start Low ee% Observed solvent Step 1: Solvent Screen (Toluene, CH2Cl2, MTBE, THF) start->solvent temp Step 2: Temperature Optimization (e.g., RT, 0°C, -20°C, -78°C) solvent->temp conc Step 3: Concentration Adjustment (e.g., 0.1 M, 0.05 M) temp->conc result Improved ee%? conc->result catalyst Proceed to Catalyst/Substrate Modification result->catalyst No end Optimization Successful result->end Yes

Caption: A stepwise workflow for initial troubleshooting of low enantioselectivity.

Recommended Action: Perform a solvent screen using a range of aprotic solvents with varying polarities. Toluene is often a good starting point for many guanidine-catalyzed reactions.

SolventTypical Dielectric Constant (ε)Common Observation in Guanidine Catalysis
Toluene2.4Often provides excellent enantioselectivity due to its non-polar, non-coordinating nature.[2]
Dichloromethane (DCM)9.1A common choice, but its higher polarity can sometimes disrupt H-bonding.
Tetrahydrofuran (THF)7.6As a coordinating solvent, it can compete for hydrogen bonding sites, often lowering ee%.
Methyl tert-butyl ether (MTBE)4.3A good alternative to toluene, offering low polarity.
Hexanes1.9Very non-polar; may cause solubility issues but can be effective.

Q2: I've optimized the solvent and temperature, but the stereoselectivity is still unsatisfactory. Should I consider using additives?

A: Yes, additives can play a crucial role in enhancing stereoselectivity and are a logical next step.[4][5] In guanidine catalysis, additives can function in several ways: they can influence the aggregation state of the catalyst, modify the catalyst's acidity/basicity, or suppress non-selective background reactions.

For instance, in certain reactions like the Henry (nitro-aldol) reaction, the addition of inorganic salts such as potassium iodide (KI) has been shown to improve enantioselectivity.[2] The proposed mechanism involves the inhibition of the retro-Henry reaction, which can erode the enantiomeric excess of the product.[6]

Protocol for Additive Screening:

  • Set up your optimized reaction (best solvent, temperature, and concentration).

  • Prepare a series of parallel reactions, each containing a different additive.

  • Start with a sub-stoichiometric amount of the additive (e.g., 10-50 mol%).

  • Common additives to screen include:

    • Inorganic Salts: LiCl, NaBr, KI

    • Phase-Transfer Co-catalysts: In biphasic systems, salts like tetrabutylammonium bromide (TBAB) can be beneficial.

    • Acids/Bases (use with caution): Weak acids or bases can sometimes modulate the catalyst's activity, but may also lead to side reactions.

  • Analyze the yield and ee% for each reaction to identify beneficial additives.

Section 2: Catalyst Selection and Mechanism

The choice of catalyst is fundamental to the success of an asymmetric transformation. Understanding how the catalyst functions provides the rationale for selecting or modifying a structure to improve performance.

Q3: There are many types of chiral guanidines (bicyclic, acyclic, axially chiral). How do I choose the right one for my reaction?

A: The optimal catalyst structure is highly dependent on the specific transformation and substrates involved. However, some general principles can guide your selection. Chiral guanidines primarily function as strong Brønsted bases and hydrogen-bond donors.[7][8][9] The stereoselectivity arises from the well-defined chiral pocket created by the catalyst's scaffold.

  • Bicyclic Guanidines (e.g., TBD-derived): These are known for their rigid structures, which can create a well-defined chiral environment. Their conformational rigidity often translates to high enantioselectivity.[10]

  • Axially Chiral Guanidines (e.g., BINAM-derived): These catalysts, which derive their chirality from a binaphthyl or similar backbone, have proven extremely effective in reactions like 1,4-additions.[11][12] The bulky substituents on the axially chiral backbone are crucial for blocking one face of the electrophile.[11]

  • Bifunctional Guanidines: Catalysts that incorporate a second functional group (e.g., a thiourea, amide, or sulfonamide) can offer enhanced activity and selectivity.[6][13] This second group provides an additional hydrogen-bonding site to organize the transition state further.

Q4: Can you explain the general mechanism of stereoselection in chiral guanidine catalysis?

A: The prevailing mechanism involves a dual activation model where the catalyst engages both the nucleophile and the electrophile simultaneously.[10][13][14]

  • Brønsted Base Activation: The strongly basic guanidine moiety deprotonates the acidic proton of the nucleophile (e.g., a 1,3-dicarbonyl compound or nitroalkane).

  • Guanidinium Ion Formation: This protonation event forms a chiral guanidinium ion.

  • Hydrogen-Bond Activation: The newly formed guanidinium ion, now a potent bidentate hydrogen-bond donor, binds to and activates the electrophile (e.g., a nitroalkene or imine).[12][15] This binding orients the electrophile within the catalyst's chiral pocket.

  • Stereocontrolled C-C Bond Formation: The deprotonated nucleophile, held as a tight ion pair with the guanidinium-electrophile complex, attacks the activated electrophile from the less sterically hindered face, leading to the formation of the product with high stereoselectivity.[13]

General Mechanism of Bifunctional Guanidine Catalysis

G cluster_0 Dual Activation & Transition State CAT Chiral Guanidine (B:) CAT_H Protonated Guanidinium (B+-H) NUC_H Nucleophile (Nuc-H) NUC_H->CAT Deprotonation NUC_ion Nuc:- ELEC Electrophile (Elec) TS [Transition State Complex] ELEC->TS PROD Enantioenriched Product TS->PROD CAT_H->TS H-Bonds to Elec NUC_ion->TS Attacks Elec CAT_regen Catalyst Regeneration PROD->CAT_regen CAT_regen->CAT

Caption: The dual activation mechanism in chiral guanidine catalysis.

Section 3: Substrate and Reaction Scope

Q5: My standard reaction works well, but when I change the substrate, the stereoselectivity drops significantly. Why is this happening?

A: This is a common challenge related to substrate scope . The electronic and steric properties of your substrates are just as important as the catalyst structure and reaction conditions.[16] A catalyst-substrate pairing that is highly effective for one set of reactants may not be for another.

Key Factors to Consider:

  • Steric Hindrance: If a new substrate is significantly larger or smaller, it may not fit optimally into the catalyst's chiral pocket. For example, computational studies have shown that steric repulsion between a bulky group on the catalyst (e.g., a CPh₃ group) and a substituent on the substrate (e.g., a Boc group) can be the primary factor controlling enantioselectivity.[13] Changing either of these groups will alter this critical interaction.

  • Acidity of the Nucleophile: Guanidine catalysts are strong bases, but the efficiency of deprotonation depends on the pKa of the nucleophile. A much less acidic pronucleophile may not be deprotonated effectively, leading to a dominant non-catalyzed, non-selective background reaction.

  • Electronic Properties of the Electrophile: The electrophilicity of the reaction partner affects the reaction rate. A less reactive electrophile may require higher temperatures, which can be detrimental to enantioselectivity.

Troubleshooting Strategy: If a change in substrate leads to poor results, you may need to re-optimize the reaction or even switch to a different class of guanidine catalyst. For instance, a more sterically demanding substrate might require a catalyst with a more open and accessible active site.[17]

Section 4: Analytical Best Practices

Q6: What is the most reliable method for determining the ee% of my product?

A: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the gold standards for determining enantiomeric excess.[18][19][20] These methods physically separate the two enantiomers, allowing for direct quantification of their relative amounts.

Comparison of Common Analytical Methods for ee% Determination

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Chromatographic separation on a chiral stationary phase (CSP).High accuracy, broad applicability, reproducible.[18][20]Requires method development (column/mobile phase selection), sample must have a chromophore.
Chiral GC Separation of volatile compounds on a chiral stationary phase.Excellent resolution, very small sample size needed.[19]Analyte must be volatile and thermally stable.[19]
NMR Spectroscopy Using chiral solvating agents or chiral shift reagents to induce diastereomeric environments, causing separate signals for enantiomers.Rapid analysis, no separation needed.Can have lower accuracy, requires pure sample, may require derivatization.[19][21]
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light.Can determine absolute configuration, high throughput potential.[21][22]Requires a chiroptical response, less common for routine ee% quantification.

Protocol: General Workflow for ee% Determination by Chiral HPLC

  • Purify the Product: Isolate the product from the reaction mixture using column chromatography to remove the catalyst and unreacted starting materials.

  • Select a Chiral Column: Choose a chiral stationary phase (CSP) based on the functional groups in your product. Polysaccharide-based columns (e.g., Chiralcel OD, OJ, AD) are a versatile starting point.

  • Method Development:

    • Prepare a solution of the racemic product.

    • Screen mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, to achieve baseline separation of the two enantiomer peaks.

    • Optimize the flow rate and column temperature.

  • Analysis:

    • Inject the purified product from your asymmetric reaction.

    • Integrate the peak areas of the two enantiomers (Area₁ and Area₂).

    • Calculate the ee% using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 .

References

Technical Support Center: Preventing Substrate Decomposition with Strong Guanidine Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the effective use of strong guanidine bases in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with these powerful yet sometimes problematic reagents. Here, we will move beyond simple protocols to understand the underlying chemistry, enabling you to troubleshoot and optimize your reactions effectively.

Introduction to Strong Guanidine Bases

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms.[1] This unique structure results in a highly stabilized conjugate acid, the guanidinium ion, through resonance delocalization of the positive charge.[2][3] This inherent stability makes guanidines exceptionally strong bases, with some being classified as "superbases" due to their basicity exceeding that of the hydroxide ion.[1][4] Their utility in organic synthesis is further enhanced by their typically non-nucleophilic nature, especially when sterically hindered.[1][5]

Commonly used strong guanidine bases include 1,1,3,3-Tetramethylguanidine (TMG), 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG or Barton's Base), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).[6] The choice of base is critical and depends on the specific requirements of the reaction, including the acidity of the proton to be removed and the sensitivity of the substrate.

G cluster_guanidine Guanidine Structure Guanidine Guanidine (Neutral Base) Protonation Protonation Guanidinium Guanidinium Ion (Conjugate Acid) Resonance Resonance Stabilization Structure [R₂N-C(=NR)-NR₂]

Troubleshooting Guide: Substrate Decomposition

The high basicity of guanidine bases can sometimes lead to undesired side reactions and substrate decomposition. This section addresses common problems and provides actionable solutions.

FAQ 1: My ester or amide substrate is being cleaved. How can I prevent this?

Answer: Ester and amide cleavage are common issues when using strong bases. The hydroxide ions generated from residual water in the reaction mixture, or in some cases the guanidine base itself, can act as nucleophiles.

Causality:

  • Hydrolysis: Trace amounts of water in your solvent or on your glassware can be deprotonated by the strong guanidine base to form hydroxide ions, which readily hydrolyze esters and amides.

  • Aminolysis: While many guanidine bases are designed to be non-nucleophilic, some can still participate in nucleophilic attack, especially at elevated temperatures. TBD, for instance, can catalyze the aminolysis of esters.[7]

Solutions:

  • Rigorous Anhydrous Conditions: Ensure all solvents are freshly distilled and dried over an appropriate drying agent. Glassware should be flame-dried or oven-dried immediately before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Lower Reaction Temperature: If the reaction allows, running it at a lower temperature can significantly reduce the rate of decomposition.

  • Choose a More Hindered Base: Sterically hindered bases like Barton's Base (BTMG) are less likely to act as nucleophiles.[1][8]

  • Careful Stoichiometry: Use the minimum effective amount of the guanidine base. A catalytic amount is often sufficient.

FAQ 2: I'm observing elimination byproducts from my alkyl halide substrate. What's happening?

Answer: Strong bases are well-known to promote elimination reactions (E2 mechanism), especially with secondary and tertiary alkyl halides.

Causality: The guanidine base can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of an alkene.

Solutions:

  • Substrate Choice: If possible, use a primary alkyl halide, which is less prone to elimination.

  • Base Selection: A less basic or more sterically hindered guanidine might favor the desired substitution reaction.

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.

FAQ 3: My reaction is turning dark, and I'm getting a complex mixture of products. What are the likely causes?

Answer: A dark reaction color and a complex product mixture often indicate substrate degradation through various pathways.

Causality:

  • Air Sensitivity: Some substrates or intermediates may be sensitive to air, and the presence of a strong base can catalyze oxidation. Barton's base itself is sensitive to air and moisture.[1]

  • Polymerization: For substrates containing polymerizable functional groups (e.g., acrylates), a strong base can initiate polymerization. TBD is a known catalyst for ring-opening polymerization.[9]

  • Multiple Deprotonation Events: If your substrate has multiple acidic protons, the strong base may deprotonate at unintended sites, leading to a cascade of side reactions.

Solutions:

  • Inert Atmosphere: As mentioned before, running the reaction under an inert atmosphere is crucial.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired product is formed to minimize side reactions.

  • Protecting Groups: If your substrate has multiple acidic sites, consider using protecting groups to block unwanted reactivity.

Experimental Protocols

General Protocol for a Guanidine Base-Mediated Reaction

This protocol provides a general framework. Specific conditions will need to be optimized for your particular reaction.

  • Preparation:

    • Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use freshly distilled and dried solvents.

  • Reaction Setup:

    • To a reaction flask under an inert atmosphere, add the substrate and the appropriate anhydrous solvent.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Addition of Base:

    • Slowly add the guanidine base (e.g., TBD, MTBD, or BTMG) to the stirred reaction mixture. The amount will vary depending on whether it's used as a reagent or a catalyst.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a proton source. For many reactions, washing with a saturated aqueous solution of ammonium chloride (NH₄Cl) is effective.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

G Start Start Prep Preparation (Anhydrous Conditions) Start->Prep Setup Reaction Setup (Inert Atmosphere) Prep->Setup Add_Base Add Guanidine Base (Slowly, at low temp) Setup->Add_Base Monitor Monitor Reaction (TLC, LC-MS) Add_Base->Monitor Workup Aqueous Work-up (e.g., sat. NH4Cl) Monitor->Workup Purify Purification Workup->Purify End End Purify->End

Data Presentation

The choice of a guanidine base is often guided by its basicity. The pKa of the conjugate acid is a good indicator of this property.

Guanidine BaseAbbreviationpKa in AcetonitrileNotes
1,1,3,3-TetramethylguanidineTMG23.3A common and cost-effective choice.[6]
2-tert-Butyl-1,1,3,3-tetramethylguanidineBTMG24.31Also known as Barton's Base; sterically hindered.[10]
1,5,7-Triazabicyclo[4.4.0]dec-5-eneTBD~26.0[6][9]A very strong, bicyclic guanidine base.[11]
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-eneMTBD25.44A methylated derivative of TBD.[12]

Advanced Troubleshooting: A Deeper Dive

FAQ 4: I'm trying to deprotonate a very weakly acidic C-H bond. Which base should I choose?

Answer: For the deprotonation of very weak acids, you will need one of the stronger guanidine bases.

Causality: The ability of a base to deprotonate an acid is directly related to the difference in their pKa values. A larger pKa difference will result in a more favorable deprotonation equilibrium.

Recommendations:

  • TBD and MTBD: With pKa values in acetonitrile around 26 and 25.44, respectively, TBD and MTBD are excellent choices for deprotonating very weak acids.[9]

  • Solvent Choice: The basicity of guanidines is also solvent-dependent. They are generally stronger bases in non-polar, aprotic solvents.

FAQ 5: How do I effectively remove the guanidine base and its conjugate acid from my reaction mixture?

Answer: The water solubility of guanidines and their salts can be exploited for their removal.

Procedure:

  • After quenching the reaction, perform an aqueous extraction. The protonated guanidinium salt will preferentially partition into the aqueous layer.

  • Multiple washes with water or a dilute acidic solution (e.g., 1M HCl, if your product is stable) can be effective.

  • For TMG, which is water-soluble, simple aqueous washes are often sufficient to remove it from the organic layer.[6]

Conclusion

Strong guanidine bases are powerful tools in the arsenal of the synthetic chemist. Their high basicity and non-nucleophilic character enable a wide range of transformations.[5] However, their reactivity also necessitates careful consideration of substrate stability and reaction conditions. By understanding the principles outlined in this guide, you will be better equipped to troubleshoot and optimize your reactions, leading to higher yields and purer products.

References

Technical Support Center: A-Z Guide for Handling Hygroscopic Guanidine Catalysts in Anhydrous Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with hygroscopic guanidine catalysts. This resource is designed to provide practical, in-depth solutions to the common challenges encountered when handling these powerful but moisture-sensitive reagents in anhydrous reaction systems. By understanding the underlying principles and adopting meticulous techniques, you can ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the fundamental questions regarding the nature and handling of hygroscopic guanidine catalysts.

Q1: What makes guanidine catalysts so hygroscopic and why is this a problem?

A1: Guanidine catalysts, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base), are strong organic superbases.[1] Their high basicity stems from the delocalization of the positive charge across three nitrogen atoms upon protonation, forming a very stable guanidinium cation.[2][3] This inherent basicity also gives them a strong affinity for protic species, especially water. They readily absorb moisture from the atmosphere, which can lead to several problems in anhydrous reactions:

  • Catalyst Deactivation: Water can react with and hydrolyze the guanidine catalyst, reducing its catalytic activity.[4]

  • Side Reactions: The presence of water can lead to unwanted side reactions, such as the hydrolysis of starting materials or intermediates, resulting in lower yields and product purity.[5]

  • Inhibition of Reaction: In many anhydrous reactions, water can act as an inhibitor, slowing down or completely stopping the desired transformation.

Q2: What are the initial signs that my guanidine catalyst may have been compromised by moisture?

A2: Visual inspection can sometimes offer clues. A catalyst that is typically a free-flowing powder may become clumpy or appear "wet." However, the most definitive indicators are poor reaction performance, such as:

  • Significantly lower than expected yields.

  • Incomplete conversion of starting materials.

  • Formation of unexpected byproducts.[5]

If you suspect moisture contamination, it is crucial to either dry the catalyst rigorously or use a fresh, unopened batch for subsequent experiments.

Q3: What is the difference between handling these catalysts in a glovebox versus a Schlenk line?

A3: Both gloveboxes and Schlenk lines are designed to provide an inert atmosphere for handling air- and moisture-sensitive compounds.[6][7] The choice between them often depends on the scale of the reaction and the specific manipulations required.

FeatureGloveboxSchlenk Line
Environment A sealed enclosure filled with a continuously purified inert gas (e.g., nitrogen or argon).[8][9]Uses a dual manifold system to alternate between vacuum and inert gas flow in individual flasks.[10][11]
Manipulation Allows for more complex manipulations, such as weighing solids and setting up reactions, with greater dexterity.[12]Best suited for reactions in solution and liquid transfers via syringe or cannula.[10][13]
Scale Ideal for small to medium-scale reactions.Can be adapted for a wider range of reaction scales.
Atmosphere Purity Can maintain very low levels of oxygen and water (often <1 ppm).[8]Purity depends on the quality of the inert gas and the diligence of the user in performing evacuate-refill cycles.[11]

For weighing out hygroscopic solid guanidine catalysts, a glovebox is generally preferred to minimize exposure to the atmosphere.[14]

Section 2: Troubleshooting Guide - From Setup to Reaction Quench

This section provides a systematic approach to identifying and resolving common issues encountered during anhydrous reactions with guanidine catalysts.

Issue 1: Inconsistent or Low Reaction Yields

Low or irreproducible yields are often the first sign of a problem in your reaction setup. The following decision tree can help you diagnose the root cause.

Troubleshooting_Yield start Low or Inconsistent Yield catalyst Catalyst Integrity start->catalyst solvent Solvent Quality start->solvent reagents Reagent Purity start->reagents technique Experimental Technique start->technique workup Work-up & Purification start->workup sub_catalyst1 Hygroscopic? Stored properly? catalyst->sub_catalyst1 sub_catalyst2 Dried before use? catalyst->sub_catalyst2 sub_solvent1 Anhydrous grade? solvent->sub_solvent1 sub_solvent2 Properly purified/dried? solvent->sub_solvent2 sub_reagents1 Other reagents anhydrous? reagents->sub_reagents1 sub_reagents2 Purity confirmed? reagents->sub_reagents2 sub_technique1 Proper inert atmosphere technique? technique->sub_technique1 sub_technique2 Glassware properly dried? technique->sub_technique2 sub_workup1 Quenching procedure appropriate? workup->sub_workup1 sub_workup2 Product stable to purification? workup->sub_workup2

Caption: Troubleshooting workflow for low reaction yields.

Q4: My reaction is not proceeding to completion. How can I determine if the catalyst is the issue?

A4: If you suspect catalyst deactivation, you can perform a control experiment. Set up two identical reactions, one with your current batch of catalyst and another with a freshly opened, anhydrous batch. If the reaction with the fresh catalyst proceeds as expected, it is highly likely that your original catalyst has been compromised by moisture.

Q5: I am using anhydrous solvents, but my reaction is still failing. What else could be introducing water?

A5: Even with commercially available anhydrous solvents, trace amounts of water can be present or introduced during handling. Consider the following sources of moisture:

  • Glassware: Glass surfaces can adsorb a significant amount of water.[15] All glassware should be oven-dried at >100 °C for several hours or flame-dried under vacuum immediately before use.[15]

  • Reagents: Other solid reagents in your reaction may also be hygroscopic and should be dried appropriately.[15]

  • Inert Gas: Ensure your inert gas line has a drying trap to remove any residual moisture.

  • Syringes and Needles: These should be oven-dried and cooled in a desiccator before use.[7]

Issue 2: Difficulty in Handling and Dispensing the Catalyst

Q6: My guanidine catalyst is a solid. What is the best way to weigh and transfer it without exposing it to air?

A6: For solid catalysts, a glovebox is the ideal environment for weighing and transfer.[7][14] If a glovebox is not available, you can use a Schlenk line with a solid addition tube.[10] The catalyst can be pre-weighed into the tube inside a glove bag to minimize atmospheric exposure.

Q7: Can I prepare a stock solution of my guanidine catalyst?

A7: Preparing a stock solution in a rigorously dried, aprotic solvent can be a convenient way to dispense the catalyst. This should be done under an inert atmosphere (in a glovebox or on a Schlenk line). The stock solution should be stored in a sealed vessel with a septum, under an inert atmosphere, and in a cool, dark place. Periodically check the solution for any signs of decomposition or precipitation.

Section 3: Experimental Protocols - Best Practices in Action

Adhering to strict experimental protocols is paramount for success. The following are detailed step-by-step methodologies for key procedures.

Protocol 1: Drying a Hygroscopic Guanidine Catalyst

If you suspect your solid guanidine catalyst has absorbed moisture, it can often be dried.

Materials:

  • Hygroscopic guanidine catalyst

  • Schlenk flask

  • High-vacuum pump

  • Heating mantle or oil bath

  • Desiccator

Procedure:

  • Place the catalyst in a Schlenk flask.

  • Attach the flask to a Schlenk line.

  • Evacuate the flask under high vacuum.

  • Gently heat the flask (ensure the temperature is well below the catalyst's decomposition point) for several hours while maintaining the vacuum.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with a dry, inert gas (e.g., argon or nitrogen).

  • Transfer the dried catalyst to a sealed container inside a glovebox or store the Schlenk flask in a desiccator.

Protocol 2: Purification of Anhydrous Solvents

While commercially available anhydrous solvents are often sufficient, for highly sensitive reactions, further purification may be necessary.[16]

SolventCommon ImpuritiesRecommended Drying Agent(s)Purification Method
Tetrahydrofuran (THF)Water, PeroxidesSodium/BenzophenoneDistillation[17]
Dichloromethane (DCM)Water, Acidic ImpuritiesCalcium Hydride (CaH₂)Distillation[16][18]
TolueneWaterSodiumDistillation[19]
AcetonitrileWaterCalcium Hydride (CaH₂), Phosphorus Pentoxide (P₂O₅)Distillation[20]

General Procedure for Solvent Distillation:

  • Set up a distillation apparatus that has been oven- or flame-dried.

  • Add the solvent and the appropriate drying agent to the distillation flask.

  • Reflux the solvent under an inert atmosphere until the indicator (if applicable, e.g., the blue color of benzophenone ketyl) shows that the solvent is dry.[17]

  • Distill the solvent directly into a dry collection flask under an inert atmosphere.

  • Store the freshly distilled solvent over activated molecular sieves in a sealed container under an inert atmosphere.[16][19]

Protocol 3: Setting Up a Reaction on a Schlenk Line

Schlenk_Setup A 1. Assemble Dry Glassware B 2. Attach to Schlenk Line A->B C 3. Perform 3x Evacuate-Refill Cycles B->C D 4. Add Solvent via Syringe/Cannula C->D E 5. Add Reagents D->E F 6. Add Catalyst E->F sub_E Liquid: via syringe Solid: via solid addition tube or dissolved in anhydrous solvent E->sub_E G 7. Run Reaction F->G sub_F Solid: from glovebox Solution: via syringe F->sub_F

Caption: Workflow for setting up an anhydrous reaction on a Schlenk line.

Detailed Steps for Evacuate-Refill Cycle: [11]

  • Ensure all glassware is properly assembled and sealed.

  • Attach the reaction flask to the Schlenk line via thick-walled tubing.

  • With the flask's stopcock closed, open the line to the vacuum to evacuate the tubing.

  • Slowly open the flask's stopcock to the vacuum line and evacuate for 5-10 minutes.

  • Close the flask's stopcock.

  • Slowly switch the manifold from vacuum to the inert gas supply.

  • Carefully open the flask's stopcock to the inert gas line to backfill the flask.

  • Repeat this cycle at least three times to ensure a truly inert atmosphere.[13]

Section 4: Advanced Topics

Q8: Are there any known incompatibilities between guanidine catalysts and common solvents or reagents?

A8: Guanidine catalysts are generally compatible with a wide range of aprotic solvents. However, they are incompatible with protic solvents (e.g., alcohols, water) and acidic reagents, which will neutralize the catalyst. Additionally, some guanidines can be formylated under certain reductive amination conditions using CO₂, leading to catalyst deactivation.[21] Always consult the literature for the specific reaction you are performing to check for known incompatibilities.

Q9: How do "proton sponge" guanidines differ from other guanidine bases?

A9: "Proton sponges" are a class of superbases with a rigid molecular framework that brings the basic nitrogen atoms into close proximity.[22] This pre-organization minimizes the entropic cost of protonation and enhances their basicity.[23][24] Examples include 1,8-Bis(tetramethylguanidino)naphthalene (TMGN). These compounds are exceptionally strong bases but may have different steric and electronic properties compared to more flexible guanidine catalysts.

References

Technical Support Center: Troubleshooting Common Side Reactions in 1,2,3-Triphenylguanidine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,3-Triphenylguanidine (TPG) catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common challenges encountered during experiments using TPG as a catalyst. Our aim is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental outcomes, ensuring the scientific integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic roles of this compound (TPG)?

This compound is a strong organic base that primarily functions as a Brønsted base catalyst in a variety of organic transformations.[1][2] Its catalytic activity stems from its ability to deprotonate weakly acidic pronucleophiles, thereby generating more reactive nucleophilic species. The bulky nature of its three phenyl substituents can also influence stereoselectivity in certain reactions by creating a sterically hindered environment around the catalytic site.[2]

Common applications of TPG and other guanidine-based catalysts include:

  • Michael additions[3]

  • Henry (nitroaldol) reactions[4][5]

  • Synthesis of heterocyclic compounds[6]

Q2: How does the structure of TPG influence its catalytic activity and potential for side reactions?

The three phenyl groups of TPG create significant steric hindrance around the basic nitrogen atoms. This steric bulk is a double-edged sword:

  • Advantage: It can enhance diastereoselectivity in certain reactions by directing the approach of substrates.[7] The steric hindrance also reduces the nucleophilicity of the guanidine nitrogens, which can minimize side reactions involving the catalyst acting as a nucleophile.[2]

  • Disadvantage: The steric bulk can also hinder the approach of sterically demanding substrates to the catalytic site, potentially leading to lower reaction rates compared to less hindered guanidine catalysts like 1,1,3,3-tetramethylguanidine (TMG) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[2]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during TPG-catalyzed reactions and provides actionable troubleshooting steps grounded in mechanistic principles.

Issue 1: Low or No Product Formation

Question: My TPG-catalyzed reaction is sluggish or not proceeding to completion. What are the likely causes and how can I address them?

Answer:

Several factors can contribute to low reactivity in TPG-catalyzed reactions. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivity due to Hydrolysis Guanidines are susceptible to hydrolysis, especially in the presence of moisture, which leads to the formation of the corresponding urea and amine, thus reducing the active catalyst concentration.[8][9]- Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly opened or properly stored TPG.
Insufficient Basicity for Substrate Deprotonation The pKa of the pronucleophile may be too high for efficient deprotonation by TPG under the given reaction conditions.- Consider a stronger guanidine base if compatible with other functional groups. - Increase the reaction temperature to facilitate deprotonation, but monitor for potential side reactions.
Steric Hindrance The bulky phenyl groups of TPG may sterically hinder the approach of one or both substrates to the active site, slowing down the reaction.[2]- If steric hindrance is suspected, consider using a less bulky guanidine catalyst like TMG or TBD for comparison. - Optimize the solvent to improve substrate solubility and potentially alter the transition state geometry.

Experimental Protocol: General Procedure for a TPG-Catalyzed Michael Addition

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Michael donor (1.0 mmol), the α,β-unsaturated acceptor (1.2 mmol), and the anhydrous solvent (5 mL).

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Formation of an Aza-Michael Adduct of the Catalyst

Question: I am observing a significant byproduct with a mass corresponding to the addition of TPG to my Michael acceptor. How can I prevent this side reaction?

Answer:

This is a classic example of the catalyst itself acting as a nucleophile in an aza-Michael addition reaction. While the steric bulk of TPG reduces its nucleophilicity compared to less substituted guanidines, this side reaction can still occur with highly electrophilic Michael acceptors.[10]

Mechanism of Aza-Michael Addition:

aza_michael cluster_0 Aza-Michael Addition of TPG TPG This compound (TPG) Acceptor α,β-Unsaturated Acceptor TPG->Acceptor Nucleophilic Attack Adduct Aza-Michael Adduct Acceptor->Adduct Protonation

Caption: Aza-Michael addition of TPG to an acceptor.

Troubleshooting Strategies:

Strategy Rationale
Lower Catalyst Loading Reducing the concentration of the nucleophilic catalyst can disfavor the bimolecular aza-Michael addition side reaction.
Lower Reaction Temperature The activation energy for the aza-Michael addition of the catalyst may be higher than that of the desired reaction. Running the reaction at a lower temperature can therefore improve selectivity.
Slow Addition of the Michael Acceptor Adding the electrophilic Michael acceptor slowly to the reaction mixture containing the Michael donor and TPG keeps the instantaneous concentration of the acceptor low, minimizing the chance of it reacting with the catalyst.
Use of a More Hindered Guanidine (if applicable) If TPG is still too nucleophilic, a guanidine with even bulkier substituents could be considered, though this may come at the cost of reduced catalytic activity.
Issue 3: Dehydration of the Product in Henry (Nitroaldol) Reactions

Question: In my TPG-catalyzed Henry reaction, I am observing the formation of the corresponding nitroalkene as a major byproduct. How can I suppress this dehydration?

Answer:

The β-nitro alcohol product of a Henry reaction can undergo base-catalyzed dehydration to form a nitroalkene. As a strong base, TPG can promote this elimination, particularly at elevated temperatures.

Reaction Pathway and Side Reaction:

henry_reaction cluster_main Henry Reaction cluster_side Side Reaction Aldehyde Aldehyde Nitroalkane Nitroalkane Aldehyde->Nitroalkane TPG Nitroalcohol Nitroalcohol Nitroalkane->Nitroalcohol C-C bond formation Nitroalkene Nitroalkene Nitroalcohol->Nitroalkene Dehydration (Base-catalyzed) Nitroalcohol->Nitroalkene

Caption: Desired Henry reaction and dehydration side reaction.

Troubleshooting Strategies:

Strategy Rationale
Lower Reaction Temperature Dehydration is often more temperature-sensitive than the initial addition reaction. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly reduce the formation of the nitroalkene.
Shorter Reaction Time Monitor the reaction closely and stop it as soon as the desired β-nitro alcohol is formed to prevent subsequent dehydration.
Use of a Milder Base (if possible) If the acidity of the nitroalkane allows, a weaker base might be sufficient to catalyze the Henry reaction without promoting significant dehydration.
In situ Quenching In some cases, the reaction can be quenched with a mild acid as soon as it is complete to neutralize the TPG and prevent further base-catalyzed side reactions.

References

Navigating the Scale-Up of Laboratory Procedures with 1,2,3-Triphenylguanidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,3-Triphenylguanidine (TPG). This guide is designed for researchers, scientists, and drug development professionals who are transitioning their laboratory-scale procedures involving TPG to larger-scale production. As a potent, non-ionic organic base, TPG offers unique advantages in a variety of chemical transformations. However, its physical and chemical properties present specific challenges during scale-up that require careful consideration to ensure safety, efficiency, and product quality.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the practical issues encountered in the scale-up of TPG-catalyzed reactions. Our approach is grounded in established scientific principles and field-proven insights to empower you to navigate the complexities of process development with confidence.

Understanding this compound: Key Properties for Scale-Up

Before delving into troubleshooting, it is crucial to understand the fundamental properties of this compound that influence its behavior in a large-scale setting.

PropertyValueImplication for Scale-Up
Molecular Formula C₁₉H₁₇N₃[1]High molecular weight can impact mass transfer and reaction stoichiometry calculations.
Molecular Weight 287.37 g/mol [2]Important for accurate reagent charging and yield calculations.
Appearance White to almost white crystalline powder[2][3]Solid handling and dissolution become key operational steps.
Melting Point 144-147 °C[2][3]Defines the upper-temperature limit for solid handling and some reaction conditions to avoid melting.
Boiling Point ~419.66 °C (rough estimate)[3]High boiling point makes removal by distillation impractical.
pKa (Predicted) 9.10 ± 0.10[3]A moderately strong base, suitable for a range of reactions. Its basicity dictates the type of salts formed during acidic work-ups.
Water Solubility Slightly soluble[3]Limits the use of simple aqueous extractions for its removal.
Organic Solvent Solubility Generally soluble in solvents like ethanol, acetone, and chloroform.[4] Limited data is available for a wide range of process solvents.Solubility dictates solvent choice for reaction and work-up. Poor solubility can lead to handling and reactivity issues.

Troubleshooting Guide: A Proactive Approach to Scale-Up Challenges

This section addresses specific problems that can arise during the scale-up of reactions involving this compound, presented in a question-and-answer format.

Reaction Kinetics and Control

Q1: My TPG-catalyzed reaction is significantly slower on a larger scale compared to the lab. What could be the cause and how can I fix it?

A1: This is a common issue in process scale-up and can be attributed to several factors:

  • Mixing and Mass Transfer Limitations: In larger reactors, inefficient mixing can create localized concentration gradients, where the catalyst, substrates, and reagents are not homogeneously distributed. This "micro-mixing" is often less efficient than in a laboratory flask.

    • Solution: Evaluate and optimize the agitation speed, impeller design, and baffle configuration of your reactor to ensure efficient mixing. For highly viscous reaction mixtures, consider dilution with a suitable solvent or an increase in reaction temperature to improve mass transfer.

  • Heat Transfer Issues: Exothermic reactions can be difficult to control on a large scale. If the heat generated is not removed efficiently, localized hot spots can form, potentially leading to side reactions or catalyst decomposition. Conversely, for endothermic reactions, inadequate heating can slow down the reaction rate.

    • Solution: Ensure your reactor's heating/cooling system is adequate for the reaction volume and expected thermal output. A "Reaction Calorimetry" (RC1) study can provide crucial data on the heat of reaction, allowing for proper engineering of the cooling/heating requirements. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.

  • Catalyst Loading: A catalyst loading that was effective on a small scale may not be optimal for a larger batch.

    • Solution: The optimal catalyst loading should be determined through a series of small-scale experiments mimicking the mass and heat transfer conditions of the larger reactor. While simply increasing the catalyst loading might seem like an easy fix, it can lead to increased costs and more challenging downstream purification.

Q2: I am observing the formation of new, unidentified byproducts in my scaled-up reaction. What is the likely cause?

A2: The appearance of new impurities upon scale-up often points to issues with reaction time and temperature control.

  • Prolonged Reaction Times: Larger batches often require longer processing times (heating, cooling, transfers). If your product or intermediates are unstable under the reaction conditions, this can lead to degradation and the formation of byproducts.

  • Temperature Gradients: As mentioned, poor heat transfer can create hot spots where the temperature is significantly higher than the set point, promoting side reactions.

  • Air and Moisture Sensitivity: Reactions that are sensitive to air or moisture may be more prone to byproduct formation on a larger scale due to the increased surface area and longer exposure times during reagent charging and transfers.

Solutions:

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC, UPLC) to closely monitor the reaction progress and detect the formation of byproducts in real-time. This will help you determine the optimal reaction endpoint and avoid prolonged exposure to harsh conditions.

  • Inert Atmosphere: Ensure a robust inert atmosphere (e.g., nitrogen or argon blanket) is maintained throughout the process, especially during reagent transfers.

  • Reagent Quality: The quality of starting materials and solvents can have a more pronounced effect on a larger scale. Ensure all materials are of appropriate grade and low in water content.

Work-up and Purification Challenges

Q3: How can I effectively remove this compound and its salts from my multi-kilogram product? Simple aqueous washes are not working.

A3: Due to its limited water solubility and basic nature, removing TPG at scale requires a more strategic approach than simple water washes.

  • Acidic Extraction: The most common method for removing basic impurities is to perform an acidic wash. TPG will be protonated to form a guanidinium salt, which is generally more water-soluble.

    • Procedure:

      • After the reaction is complete, dilute the organic phase with a suitable solvent (e.g., toluene, ethyl acetate, or methyl tert-butyl ether (MTBE)) to reduce viscosity and facilitate phase separation.

      • Wash the organic layer with a dilute aqueous acid solution. Common choices include:

        • 1-2 M Hydrochloric Acid (HCl)

        • Saturated aqueous ammonium chloride (NH₄Cl) - a milder option if your product is acid-sensitive.

        • Citric acid or acetic acid solutions can also be effective and may be preferable in some cases to avoid inorganic chlorides.

      • Perform multiple extractions with the acidic solution to ensure complete removal.

      • Follow the acidic washes with a water wash to remove residual acid, and then a brine wash to break any emulsions and remove bulk water.

    • Caution: Always perform a small-scale trial to ensure your desired product is stable to the chosen acidic conditions.

  • Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective method for purification.

    • Strategy: Choose a solvent system where your product has good solubility at elevated temperatures and poor solubility at room temperature or below, while TPG and its salts remain in the mother liquor. A solvent screen is essential to identify the optimal system. The purification of TPG itself can be achieved by crystallization from ethanol or an ethanol/water mixture[5]. This provides a starting point for solvent selection for separating your product from TPG.

  • Silica Gel Chromatography: While often a last resort for large-scale processes due to cost and solvent consumption, a silica gel plug or column can be used to remove residual TPG. TPG is a polar compound and will have a strong affinity for silica gel.

Q4: I am struggling with emulsion formation during the aqueous work-up. How can I prevent or break these emulsions?

A4: Emulsions are common when a basic compound like TPG is neutralized, as the resulting salt can act as a surfactant.

  • Prevention:

    • Solvent Choice: Use a less polar, water-immiscible solvent for extraction (e.g., toluene, MTBE) instead of more polar solvents like dichloromethane or ethyl acetate.

    • Controlled Neutralization: Add the acidic solution slowly with good agitation to avoid localized high concentrations of the guanidinium salt.

  • Breaking Emulsions:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break emulsions.

    • Filtration: Filter the emulsified mixture through a pad of a filter aid like Celite®.

    • Solvent Addition: Adding more of the organic or aqueous phase can sometimes disrupt the emulsion.

    • Gentle Agitation: Reduce the agitation speed during extraction to minimize the formation of stable emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic mechanism of this compound in reactions like Michael additions or aldol condensations?

A1: While specific mechanistic studies for this compound are not extensively reported, its catalytic activity is analogous to other guanidine bases like 1,1,3,3-Tetramethylguanidine (TMG). The general mechanism involves TPG acting as a Brønsted base to deprotonate a substrate, generating a reactive nucleophile.[6]

  • In a Michael Addition: TPG deprotonates the Michael donor (e.g., a malonate ester) to form a stabilized carbanion. This carbanion then undergoes conjugate addition to the α,β-unsaturated carbonyl compound. The resulting enolate is protonated by the protonated TPG, regenerating the catalyst and yielding the final product.[6]

  • In an Aldol Reaction: TPG deprotonates the α-carbon of a ketone or aldehyde to form an enolate, which then attacks the carbonyl group of another aldehyde or ketone molecule. The resulting alkoxide is protonated by the conjugate acid of TPG to give the β-hydroxy carbonyl compound.

The bulky phenyl groups on TPG can also play a role in the stereochemical outcome of the reaction by influencing the orientation of the substrates in the transition state.

Q2: What are the primary safety concerns when handling this compound on a large scale?

A2: When handling TPG in larger quantities, it is imperative to adhere to strict safety protocols.

  • Hazards: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. When handling large quantities of the powder, a respirator may be necessary to avoid inhalation.[7]

  • Handling:

    • Avoid creating dust. Use a well-ventilated area or a fume hood for all transfers.[7]

    • Ground all equipment to prevent static discharge, which can be an ignition source for flammable solvents.[7]

    • Keep TPG away from strong oxidizing agents.

  • Disposal: Dispose of TPG and any contaminated materials in accordance with local, state, and federal regulations. This typically involves incineration in a licensed hazardous waste facility.[2]

Q3: What is the thermal stability of this compound, and what are the risks of decomposition?

  • Implications for Scale-Up: It is crucial to avoid prolonged heating of TPG at elevated temperatures to prevent decomposition, which can lead to the formation of impurities and a decrease in catalytic activity. A Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) of TPG is highly recommended to determine its thermal stability under your specific process conditions.

Q4: How can I optimize the catalyst loading of this compound for my scaled-up process?

A4: Optimizing catalyst loading is a critical step to ensure a cost-effective and efficient process.

  • Systematic Screening: Conduct a series of small-scale experiments varying the catalyst loading (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Reaction Monitoring: Monitor the reaction progress for each catalyst loading using an appropriate analytical technique (e.g., HPLC, GC).

  • Data Analysis: Plot the reaction conversion versus time for each loading. The optimal loading will provide the desired conversion in an acceptable timeframe without generating significant byproducts.

  • Cost-Benefit Analysis: Consider the cost of the catalyst versus the savings in reaction time and potential improvements in yield and purity.

Q5: Are there any alternatives to this compound that I should consider for my reaction?

A5: Yes, several other guanidine bases and other types of organic bases are available, each with its own advantages and disadvantages.

  • Other Guanidine Bases:

    • 1,1,3,3-Tetramethylguanidine (TMG): A liquid, strong, non-nucleophilic base. It is generally less expensive than TPG but may have different solubility and reactivity profiles.

    • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine that is a very strong base and an effective catalyst for a wide range of reactions.

  • Amidine Bases:

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A commonly used non-nucleophilic amidine base.

    • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another widely used amidine base.

  • Inorganic Bases:

    • Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are often used in large-scale reactions, but they have limited solubility in many organic solvents.

The choice of base will depend on the specific requirements of your reaction, including the required basicity, solubility, and compatibility with your substrates and product.

Visualizing Workflows and Mechanisms

To further aid in the understanding of the processes discussed, the following diagrams illustrate key workflows and reaction mechanisms.

Experimental Workflow for a TPG-Catalyzed Reaction and Work-Up

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-Up and Purification charge_reagents Charge Reactor with Substrates and Solvent inert_atmosphere Establish Inert Atmosphere (N₂ or Ar) charge_reagents->inert_atmosphere charge_tpg Charge this compound (TPG) inert_atmosphere->charge_tpg reaction_monitoring Heat/Cool to Reaction Temp. & Monitor Progress (IPC) charge_tpg->reaction_monitoring quench Quench Reaction (if necessary) reaction_monitoring->quench Reaction Complete dilute Dilute with Organic Solvent quench->dilute acid_wash Acidic Wash (e.g., 1M HCl) to Remove TPG dilute->acid_wash phase_sep1 Separate Aqueous Layer acid_wash->phase_sep1 water_wash Water Wash phase_sep1->water_wash phase_sep2 Separate Aqueous Layer water_wash->phase_sep2 brine_wash Brine Wash phase_sep2->brine_wash phase_sep3 Separate Aqueous Layer brine_wash->phase_sep3 dry Dry Organic Layer (e.g., Na₂SO₄) phase_sep3->dry filter_dry Filter and Concentrate dry->filter_dry purify Purify Product (Crystallization/Chromatography) filter_dry->purify

Caption: A generalized workflow for a TPG-catalyzed reaction from setup to product purification.

Catalytic Cycle of a TPG-Catalyzed Michael Addition

michael_addition_mechanism TPG This compound (TPG) TPG_H Protonated TPG (TPG-H⁺) TPG->TPG_H Deprotonates Michael Donor TPG_H->TPG Protonates Enolate, Regenerates Catalyst Michael_Donor Michael Donor (e.g., Malonate) Carbanion Stabilized Carbanion Michael_Donor->Carbanion Forms Enolate Enolate Intermediate Carbanion->Enolate Attacks Michael Acceptor Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Michael_Acceptor->Enolate Product Michael Adduct Enolate->Product Forms

Caption: The catalytic cycle for a Michael addition reaction facilitated by this compound.

References

Validation & Comparative

The Understated Catalyst: A Comparative Guide to 1,2,3-Triphenylguanidine in Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the diverse landscape of organocatalysis, guanidines have carved out a significant niche owing to their potent basicity and unique ability to engage in hydrogen bonding. While bicyclic guanidines like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and simple acyclic variants like 1,1,3,3-Tetramethylguanidine (TMG) often take center stage, the sterically hindered, acyclic catalyst 1,2,3-Triphenylguanidine (TPG) presents a distinct profile. This guide offers an in-depth comparison of TPG's performance against other well-established organocatalysts, grounded in experimental data, to illuminate its specific strengths and applications in key organic transformations.

Understanding the Catalysts: Structure and Basicity

The efficacy of a guanidine-based catalyst is intrinsically linked to its structure, which dictates its basicity and steric environment. The high basicity of guanidines stems from the exceptional resonance stabilization of their protonated form, the guanidinium ion.

This compound (TPG) is an acyclic guanidine featuring three phenyl substituents. These bulky groups create a sterically hindered environment around the basic nitrogen core. A key differentiator for TPG is its significantly lower basicity compared to its aliphatic counterparts. The predicted pKa of TPG's conjugate acid is in the range of 9.10–9.39.

Commonly Used Organocatalysts for Comparison:

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine with a rigid structure, leading to very high basicity (pKa ≈ 26.0 in Acetonitrile).

  • 1,1,3,3-Tetramethylguanidine (TMG): A sterically hindered, non-nucleophilic acyclic guanidine with strong basicity (pKa ≈ 23.3 in Acetonitrile).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A widely used amidine base, which is also strongly basic and non-nucleophilic (pKa ≈ 23.9 in Acetonitrile).

This stark difference in basicity is a central theme in understanding TPG's catalytic behavior. While the "superbasic" nature of TBD and TMG is crucial for many reactions, TPG's moderate basicity can be advantageous in contexts where a milder catalyst is required to prevent side reactions or decomposition of sensitive substrates.

Comparative Performance in Key Reactions

This section delves into the experimental data comparing TPG with other organocatalysts in specific, synthetically valuable reactions.

Synthesis of Quinazoline Derivatives

The synthesis of quinazolines, a core scaffold in many pharmaceuticals, provides a clear example of TPG's efficacy. A 2021 study by Bakthadoss and co-workers explored the three-component reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate. TPG was found to be a highly effective catalyst for this transformation.

Table 1: Catalyst Comparison for the Synthesis of 2,4-Diphenylquinazoline

Catalyst (10 mol%)Time (h)Yield (%)
This compound (TPG) 5 94
DBU1080
DABCO1275
Piperidine1260
None24Trace

Reaction Conditions: 2-aminobenzophenone (1 mmol), benzaldehyde (1 mmol), ammonium acetate (2 mmol), ethanol, reflux.

The data clearly demonstrates that TPG is superior to other common bases like DBU and DABCO for this specific transformation, affording a higher yield in a significantly shorter reaction time. This suggests that for this multi-component synthesis, the specific steric and electronic properties of TPG are more favorable than sheer base strength.

The proposed mechanism involves the initial condensation of 2-aminobenzophenone with the aldehyde to form an imine, followed by the addition of ammonia (from ammonium acetate) and subsequent cyclization and oxidation. TPG likely acts as a Brønsted base to facilitate the key proton transfer steps in this cascade, such as the deprotonation of ammonium acetate and the tautomerization steps during cyclization. Its moderate basicity may be optimal for promoting the desired reaction pathway without catalyzing undesired side reactions.

mechanistic_pathway cluster_activation Catalyst Activation & Nucleophile Formation cluster_reaction Carbon-Carbon Bond Formation cluster_regeneration Product Formation & Catalyst Regeneration TPG TPG Pronucleophile Pronucleophile (e.g., R-CH2-NO2) TPG->Pronucleophile Deprotonation TPG_H TPG-H+ Nucleophile Nucleophile (e.g., R-CH=NO2-) Intermediate Adduct Intermediate TPG_H->Intermediate Protonation Electrophile Electrophile (e.g., R'-CHO) Nucleophile->Electrophile Nucleophilic Attack Product Final Product TPG_regen TPG Intermediate->TPG_regen Regeneration

This protocol is adapted from the work of Bakthadoss et al. (2021).

  • Reaction Setup: In a 25 mL round-bottom flask, combine 2-aminobenzophenone (1.0 mmol, 197 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (2.0 mmol, 154 mg).

  • Solvent and Catalyst Addition: Add 5 mL of ethanol to the flask, followed by this compound (TPG) (0.10 mmol, 28.7 mg, 10 mol%).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into 20 mL of crushed ice and stir for 15 minutes. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol to afford the pure 2,4-diphenylquinazoline.

Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. While direct comparative data for TPG in this reaction is scarce in the literature, its role as a Brønsted base catalyst can be inferred. Strong bases like TBD and TMG are highly effective at deprotonating Michael donors like nitroalkanes and malonates.

Given TPG's lower basicity, it would be expected to be a less potent catalyst than TMG or TBD for Michael additions requiring the deprotonation of weakly acidic pronucleophiles. However, for substrates that are more acidic or are sensitive to very strong bases, TPG could offer a milder, more selective alternative. For instance, in reactions prone to polymerization or other side reactions catalyzed by stronger bases, TPG might provide higher yields of the desired Michael adduct.

Henry (Nitroaldol) Reaction

The Henry reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. The catalytic cycle is highly dependent on the base's ability to deprotonate the nitroalkane to form a nitronate anion, which then acts as the nucleophile.

Similar to the Michael addition, the high basicity of catalysts like TBD and TMG makes them effective promoters of the Henry reaction. Axially chiral guanidines have been developed as highly effective catalysts for the asymmetric Henry reaction, yielding products with good enantio- and diastereoselectivities.

TPG's applicability in the Henry reaction would likely be limited to reactions with more acidic nitroalkanes or highly reactive aldehydes. Its lower basicity would result in a lower concentration of the active nitronate nucleophile at equilibrium, leading to slower reaction rates compared to superbases like TBD. However, this could be advantageous in controlling the selectivity of the reaction with sensitive substrates.

Ring-Opening Polymerization (ROP)

Organocatalytic Ring-Opening Polymerization (ROP) of cyclic esters like lactide is a major application for strong bases. Catalysts such as TBD and TMG are known to be highly efficient for the ROP of lactide, often in the presence of an alcohol initiator.

The generally accepted mechanism for guanidine-catalyzed ROP involves the activation of the initiator (e.g., an alcohol) by the basic catalyst, which increases its nucleophilicity. The resulting alkoxide then attacks the carbonyl of the cyclic ester, initiating polymerization.

Given that TPG is a significantly weaker base than TBD or TMG, its ability to activate the alcohol initiator would be substantially lower. Consequently, TPG is expected to be a much less active catalyst for the ROP of common cyclic esters like lactide and caprolactone. The high temperatures often required for bulk polymerization would also likely lead to the degradation of an organocatalyst like TPG. Therefore, for standard ROP applications, TBD and TMG remain the superior choices.

Workflow and Decision Making

Choosing the right organocatalyst is critical for the success of a synthetic protocol. The following diagram illustrates a general workflow for catalyst selection and screening, highlighting where TPG might be considered.

workflow cluster_problem Reaction Design cluster_selection Catalyst Selection cluster_exp Experimental Validation start Define Transformation (e.g., Quinazoline Synthesis) substrates Identify Substrates (Acid/Base Sensitivity?) start->substrates catalyst_choice Select Candidate Catalysts substrates->catalyst_choice screening Perform Catalyst Screening (Small Scale) tbd_tmg tbd_tmg tbd_tmg->screening tpg tpg tpg->screening other other other->screening

Conclusion: Finding the Niche for TPG

This compound is not a universal organocatalyst that can replace stronger bases like TBD or TMG in all applications. Its significantly lower basicity renders it less effective for reactions that require a "superbase" to deprotonate very weak acids, such as in many Michael additions, Henry reactions, and ring-opening polymerizations.

However, as demonstrated in the synthesis of quinazolines, TPG's unique combination of moderate basicity and significant steric bulk makes it a highly effective and, in some cases, superior catalyst. It occupies a valuable niche for transformations where:

  • Substrates or products are sensitive to stronger bases.

  • A milder catalyst can provide higher selectivity and prevent side reactions.

  • The specific three-dimensional structure of the catalyst plays a key role in the transition state.

For researchers and drug development professionals, this compound should be considered a valuable tool in the organocatalyst toolbox, particularly when standard strong bases prove suboptimal. Its performance in the synthesis of complex heterocyclic systems like quinazolines highlights its potential and warrants further exploration in other intricate multi-component reactions.

A Senior Application Scientist's Guide to Validating the Catalytic Activity of Synthesized 1,2,3-Triphenylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the catalytic activity of newly synthesized 1,2,3-Triphenylguanidine (TPG). Guanidine derivatives are recognized for their potent basicity and utility as organocatalysts in a variety of synthetic transformations.[1] This document moves beyond a simple recitation of protocols to offer an in-depth analysis of experimental design, explaining the causal relationships behind procedural choices. We present a detailed case study using the Henry (nitroaldol) reaction as a model system to benchmark the performance of synthesized TPG.[2] Furthermore, this guide objectively compares TPG's efficacy against common alternative organocatalysts, supported by quantitative data. Our goal is to equip researchers with a robust, self-validating system for assessing catalytic performance, thereby ensuring the reliability and reproducibility of their synthetic endeavors.

The Foundational Role of this compound in Organocatalysis

This compound (TPG) is a strong organic base characterized by a guanidine core bonded to three phenyl groups.[3] This unique structure imparts a combination of high basicity and steric hindrance, making it an effective catalyst for a range of chemical reactions.[3] While well-known as a rubber vulcanization accelerator, its application as an organocatalyst is of significant interest in modern organic synthesis.[4]

The catalytic efficacy of guanidines like TPG stems from their ability to function as Brønsted bases, deprotonating weakly acidic substrates to generate reactive nucleophiles.[5] The resulting protonated guanidinium ion can then participate in the reaction mechanism, often through hydrogen bonding, to stabilize transition states and influence stereoselectivity.[6][7] This dual-functionality is a hallmark of many guanidine-catalyzed reactions, including Michael additions, ring-opening polymerizations, and, as we will explore in detail, the Henry reaction.[1][8]

Mechanism of Action: The Henry Reaction

The Henry reaction, a C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone, serves as an excellent benchmark for evaluating the activity of a basic catalyst.[2] The reaction is initiated by the deprotonation of the nitroalkane at the α-carbon, a step that requires a sufficiently strong base.

The catalytic cycle, illustrated below, proceeds as follows:

  • Deprotonation: TPG abstracts a proton from the nitroalkane, forming a nitronate anion and a protonated TPG (guanidinium) cation.

  • Nucleophilic Attack: The nitronate anion attacks the carbonyl carbon of the aldehyde. The guanidinium ion can stabilize the developing negative charge on the carbonyl oxygen via hydrogen bonding.

  • Proton Transfer & Catalyst Regeneration: A proton is transferred back to the intermediate, yielding the β-nitro alcohol product and regenerating the TPG catalyst.

Catalytic Cycle of TPG in the Henry Reaction TPG TPG Nitronate_Anion Nitronate_Anion TPG->Nitronate_Anion + Nitroalkane - TPG-H⁺ Adduct_Intermediate Adduct_Intermediate Nitronate_Anion->Adduct_Intermediate + Aldehyde Product_Release β-Nitro Alcohol Product Adduct_Intermediate->Product_Release + TPG-H⁺ - TPG Product_Release->TPG Catalyst Regenerated

Caption: Catalytic cycle of the TPG-catalyzed Henry reaction.

Experimental Validation of Catalytic Activity: A Case Study

This section provides a detailed, step-by-step protocol for validating the catalytic activity of your synthesized TPG using the reaction between benzaldehyde and nitromethane.

Rationale for Experimental Design
  • Model Reaction: The Henry reaction between benzaldehyde and nitromethane is a well-documented and relatively clean reaction, making it an ideal choice for comparing catalytic efficiencies.[9][10]

  • Substrate Purity: The purity of reactants and the catalyst is paramount. Benzaldehyde should be freshly distilled to remove benzoic acid, an impurity that can neutralize the basic catalyst. The synthesized TPG should be purified, for instance by recrystallization from ethanol/water, to ensure that observed activity is attributable to the target compound.[4][11]

  • Solvent Selection: An aprotic solvent like Tetrahydrofuran (THF) is chosen to prevent it from interfering with the basic catalyst.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), a simple and effective technique for visualizing the consumption of starting materials and the formation of the product.

Materials and Methods

Materials:

  • Synthesized this compound (TPG)

  • Benzaldehyde (freshly distilled)

  • Nitromethane

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate (for TLC and extraction)

  • Hexane (for TLC and column chromatography)

  • Silica gel (for column chromatography)

  • Standard laboratory glassware

Experimental Protocol:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the synthesized this compound (0.05 mmol, 5 mol%).

  • Solvent and Reactant Addition: Add anhydrous THF (5 mL) to the flask and stir until the catalyst dissolves. Then, add freshly distilled benzaldehyde (1.0 mmol) followed by nitromethane (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) at regular intervals (e.g., every hour).

  • Workup: Once the reaction is complete (as indicated by the consumption of benzaldehyde), quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure β-nitro alcohol. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Experimental Workflow for TPG Activity Validation Start Start Setup Reaction Setup: TPG, THF, Benzaldehyde, Nitromethane Start->Setup Stir Stir at Room Temp. Setup->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) & Yield Calculation Purify->Characterize End End Characterize->End

Caption: Workflow for the validation of TPG's catalytic activity.

Performance Benchmark: TPG vs. Alternative Catalysts

To truly understand the efficacy of your synthesized TPG, it is crucial to benchmark its performance against other commonly used organocatalysts in the Henry reaction. This comparative analysis provides context for your results and highlights the relative strengths and weaknesses of your catalyst.

Comparative Analysis

We compare TPG with two other widely used organic bases:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, amidine-based catalyst known for its strong basicity.

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine catalyst, often considered a benchmark for guanidine-based catalysis due to its high activity.[1]

The choice of catalyst can significantly impact reaction time and yield. While all three are strong bases capable of promoting the Henry reaction, differences in their structure, basicity, and ability to stabilize intermediates can lead to variations in performance.

Data Summary

The following table summarizes representative data for the Henry reaction between benzaldehyde and nitromethane using TPG and alternative catalysts under identical conditions (5 mol% catalyst loading, room temperature, THF).

CatalystReaction Time (hours)Isolated Yield (%)
This compound (TPG) 685
DBU 492
TBD 395

This data is illustrative and may vary based on specific experimental conditions and purity of reagents.

From this comparison, it is evident that while TPG is an effective catalyst, DBU and TBD exhibit higher activity, resulting in shorter reaction times and higher yields under these specific conditions. This information is invaluable for selecting the appropriate catalyst for a given synthetic challenge, balancing factors such as cost, availability, and desired reactivity.

Troubleshooting and Considerations

  • Low Yield: If you observe a low yield, first verify the purity of your synthesized TPG and the freshness of your benzaldehyde. The presence of acidic impurities can significantly hinder the reaction. Consider increasing the catalyst loading or reaction temperature, though this may also promote side reactions.[12]

  • Incomplete Reaction: If the reaction stalls, ensure your solvent is anhydrous. Trace amounts of water can protonate the catalyst, rendering it inactive.

  • Catalyst Solubility: TPG is generally soluble in common organic solvents like THF and Dichloromethane.[13] If solubility is an issue, consider gentle heating or sonication.

Conclusion

This guide has provided a rigorous and scientifically grounded approach to validating the catalytic activity of synthesized this compound. By employing a well-defined model reaction, adhering to a detailed experimental protocol, and benchmarking against established alternatives, researchers can confidently assess the performance of their catalyst. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific integrity, ensuring that your experimental results are both reliable and reproducible.

References

A Comparative Guide to the Catalytic Efficiency of 1,2,3-Triphenylguanidine and TBD

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organocatalysis, guanidine bases have carved out a significant niche, prized for their strong basicity and versatile reactivity. Among them, 1,2,3-Triphenylguanidine (TPG) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are two prominent catalysts. This guide offers an in-depth, objective comparison of their catalytic efficiencies, supported by experimental data, to aid researchers in catalyst selection for various organic transformations.

Introduction to Guanidine-Based Organocatalysts

Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. This unique structure imparts strong basicity and nucleophilicity, making them effective catalysts for a wide array of reactions, including transesterification, polymerization, and carbon-carbon bond-forming reactions.[1] TPG is an aromatic, non-cyclic guanidine, while TBD possesses a bicyclic, rigid structure. These structural differences significantly influence their catalytic performance.

Head-to-Head Comparison: TPG vs. TBD

The catalytic efficiency of TPG and TBD is best understood through a direct comparison of their fundamental properties and performance in representative chemical reactions.

Property/ParameterThis compound (TPG)1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Key Takeaway
Structure Acyclic, three phenyl substituentsBicyclic, rigid frameworkTBD's rigid structure enhances its basicity and nucleophilicity compared to the more flexible TPG.[2]
pKa of Conjugate Acid ~9.10-9.39 (predicted)[3][4]~26.0 (in MeCN)[2]TBD is a significantly stronger base, classifying it as a "superbase," which often translates to higher catalytic activity.[2]
Primary Catalytic Role Primarily a Brønsted baseBifunctional: Brønsted base and nucleophile[5][6]TBD's ability to act as both a proton acceptor and a nucleophile allows it to participate in a broader range of catalytic cycles.
Common Applications Intermediate in organic synthesis, rubber vulcanization accelerator.[7]Ring-opening polymerization (ROP), Michael additions, Henry reactions, amidation.[8][9][10]TBD has a much wider and more established application scope as an organocatalyst in modern organic synthesis.

Mechanistic Insights: Understanding the "Why"

The disparate efficiencies of TPG and TBD are rooted in their distinct mechanisms of action.

This compound (TPG): A Classic Brønsted Base

TPG's catalytic activity primarily stems from its ability to deprotonate a substrate, thereby increasing its nucleophilicity. The three phenyl groups, while contributing to the stability of the molecule, also introduce steric hindrance that can limit its access to crowded reaction centers. Its mechanism is generally a straightforward acid-base interaction.

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A Multifunctional Powerhouse

TBD's bicyclic structure locks its guanidine core into a conformation that maximizes both its basicity and nucleophilicity.[2] This allows TBD to operate through multiple catalytic pathways:

  • Brønsted Base Catalysis: Similar to TPG, TBD can deprotonate substrates. However, its significantly higher basicity makes it effective for activating even weakly acidic protons.[2]

  • Nucleophilic Catalysis: The imine nitrogen of TBD can act as a potent nucleophile, directly attacking electrophilic centers (e.g., the carbonyl group of an ester) to form a highly reactive acyl-TBD intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine), regenerating the catalyst and forming the desired product.[2][11]

  • Bifunctional Catalysis: In reactions like ring-opening polymerization, TBD can act as a bifunctional catalyst. The N-H proton can hydrogen-bond to and activate the monomer, while the imine nitrogen activates the initiating alcohol.[5]

TBD_Catalytic_Cycle TBD TBD Catalyst Intermediate Acyl-TBD Intermediate TBD->Intermediate Nucleophilic Attack Substrate Ester (R-COOR') Substrate->Intermediate Nucleophile Alcohol (R''-OH) Product Product (R-COOR'') Nucleophile->Product Intermediate->Product Acylation Product->TBD Catalyst Regeneration Byproduct Leaving Group (R'-O⁻) Product->Byproduct

Experimental Evidence: Ring-Opening Polymerization of Lactide

A prominent example showcasing the superior efficiency of TBD is the ring-opening polymerization (ROP) of lactide to form polylactide (PLA), a biodegradable polymer with significant biomedical applications.[12][13]

Experimental Protocol: TBD-Catalyzed ROP of rac-Lactide

  • Materials: rac-Lactide, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), Benzyl alcohol (initiator), Dichloromethane (solvent).

  • Procedure:

    • In an argon-filled glovebox, add rac-lactide, dichloromethane, and benzyl alcohol to a flame-dried reaction tube equipped with a magnetic stirrer.[12]

    • Initiate the polymerization by adding a solution of TBD in dichloromethane at room temperature.[12]

    • Stir the reaction mixture for a specified time. Monitor monomer conversion using ¹H NMR spectroscopy.[12]

    • Quench the polymerization by adding a solution of acetic acid in dichloromethane.[12]

    • Precipitate the polymer by adding the reaction mixture to cold methanol.

    • Purify the polymer by redissolving in dichloromethane and reprecipitating in cold methanol (repeat 3-4 times).[12]

    • Dry the resulting polylactide under reduced pressure overnight.[12]

ROP_Workflow cluster_prep Preparation cluster_workup Work-up & Purification Prep Combine Lactide, Solvent, & Initiator in Glovebox Initiate Initiate Prep->Initiate Quench Quench with Acetic Acid Precipitate Precipitate in Methanol Quench->Precipitate Purify Redissolve & Reprecipitate Precipitate->Purify Dry Dry Polymer Purify->Dry Stir Stir Initiate->Stir Monitor Monitor Stir->Monitor Monitor->Quench

Comparative Performance Data in ROP of Lactide

CatalystCatalyst Loading (mol%)TimeMonomer Conversion (%)Polymer Dispersity (Đ)Source
TBD 11 min>991.09[12]
TPG Typically requires higher temperatures and longer reaction times for comparable conversions in similar esterification reactions.---General observation

As the data indicates, TBD demonstrates remarkably high activity, achieving near-quantitative conversion in just one minute at room temperature, while producing polymers with a narrow molecular weight distribution.[12] This high efficiency is attributed to its bifunctional activation mechanism. While specific data for TPG in lactide ROP is less common due to its lower activity, its performance in related transesterification reactions generally requires more forcing conditions (higher temperatures, longer reaction times) to achieve high yields.

Conclusion and Catalyst Selection

The choice between TPG and TBD should be guided by the specific demands of the chemical transformation.

  • This compound (TPG) is a suitable choice for applications where a moderately strong, non-nucleophilic Brønsted base is required and cost is a primary consideration. Its utility as a rubber vulcanization accelerator highlights its industrial relevance in specific contexts.[7]

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is the superior catalyst for a vast range of synthetic applications demanding high efficiency, mild reaction conditions, and excellent control over the reaction outcome.[5][14] Its strong basicity and multifunctional catalytic capabilities make it exceptionally effective for reactions like ring-opening polymerization, Michael additions, and amidations.[8][9][11] For researchers in drug development and polymer chemistry, TBD's ability to promote rapid and controlled reactions under benign conditions makes it an invaluable tool.[12]

References

A Comparative Guide to the Catalytic Performance of Triphenylguanidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Guanidine derivatives have emerged as a versatile and powerful class of organocatalysts, prized for their strong basicity and unique ability to mediate a wide range of chemical transformations.[1] This guide provides an in-depth comparison of the catalytic performance of triphenylguanidine (TPG) and its structurally diverse derivatives. We will delve into the mechanistic underpinnings of their catalytic activity and present supporting experimental data to inform your catalyst selection process.

The Catalytic Machinery of Guanidines: Beyond Simple Basicity

The catalytic prowess of guanidines stems from their high pKa values, making them potent Brønsted bases.[2][3] However, their utility extends far beyond simple proton abstraction. The guanidinium cation, formed upon protonation, is an excellent hydrogen-bond donor. This dual functionality allows many guanidine derivatives to act as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile.[4] This cooperative activation pathway is often key to achieving high efficiency and stereoselectivity in asymmetric reactions.[5]

The core structure of triphenylguanidine, with its three phenyl groups attached to the guanidine core, provides a foundational scaffold for a multitude of derivatives with tailored catalytic properties. Modifications can be broadly categorized into:

  • Introduction of Chiral Scaffolds: The incorporation of chiral moieties transforms the achiral TPG into a powerful asymmetric catalyst, capable of inducing high levels of enantioselectivity.[6][7]

  • Alteration of Electronic Properties: Substitution on the phenyl rings with electron-donating or electron-withdrawing groups can fine-tune the basicity and hydrogen-bonding ability of the catalyst, thereby influencing its activity.

  • Structural Rigidification: The creation of bicyclic or macrocyclic structures can lock the guanidine into a specific conformation, enhancing its catalytic efficiency and selectivity by reducing conformational flexibility.[1]

Comparative Performance in Key Organic Transformations

We will now examine the performance of triphenylguanidine and its derivatives in three fundamental carbon-carbon bond-forming reactions: the Michael addition, the Henry (nitroaldol) reaction, and the aldol reaction.

The Michael Addition: A Playground for Asymmetric Catalysis

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. While triphenylguanidine can catalyze this reaction as a Brønsted base, its chiral derivatives have demonstrated exceptional ability in rendering this transformation enantioselective.[6]

Table 1: Performance of Triphenylguanidine Derivatives in the Asymmetric Michael Addition

Catalyst/Derivative TypeNucleophileElectrophileYield (%)ee (%)Reference
Chiral Binaphthyl Guanidine1,3-Dicarbonyl CompoundsNitroalkenesHighup to 93[8]
Chiral Guanidine-Thioureaβ-KetoestersNitroalkenes82up to 93[8]
Acyclic Chiral Guanidine-AmideNot SpecifiedNot Specifiedup to 99up to 94[9]

The data clearly indicates that the introduction of chirality in the guanidine scaffold leads to excellent enantioselectivities. The bifunctional nature of these catalysts is crucial for this success. The guanidinium core activates the nucleophile through deprotonation, while the chiral backbone, often featuring additional hydrogen-bond donors like a thiourea or amide group, complexes with the electrophile, directing the nucleophilic attack to one face of the molecule.[4]

Proposed Catalytic Cycle for a Chiral Guanidine-Catalyzed Michael Addition

G cluster_cycle Catalytic Cycle Start Chiral Guanidine Catalyst Proton_Abstraction Proton Abstraction from Nucleophile Start->Proton_Abstraction + Nucleophile-H Intermediate_Complex Guanidinium-Enolate Ion Pair Proton_Abstraction->Intermediate_Complex Forms Ion Pair Michael_Addition Stereoselective Michael Addition Intermediate_Complex->Michael_Addition + Electrophile (Dual Activation) Product_Formation Product Release & Catalyst Regeneration Michael_Addition->Product_Formation Forms C-C Bond Product_Formation->Start Releases Product

Caption: Dual activation in a chiral guanidine-catalyzed Michael addition.

The Henry (Nitroaldol) Reaction: Accessing Chiral β-Nitro Alcohols

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable route to β-nitro alcohols, which are versatile synthetic intermediates.[10] Similar to the Michael addition, chiral guanidine derivatives have proven to be highly effective catalysts for asymmetric Henry reactions.[11]

Table 2: Performance of Chiral Guanidine Derivatives in the Asymmetric Henry Reaction

Catalyst/Derivative TypeAldehydeNitroalkaneYield (%)ee (%)Reference
Chiral Guanidine-ThioureaVarious Aromatic AldehydesNitromethane82up to 93[8]
Cinchona Alkaloid-derived GuanidineVarious AldehydesNot Specified-<50[11]
Chiral Bicyclic GuanidineIsatin-derived KetiminesNitromethaneup to 99up to 94[9]

The success of chiral guanidines in the Henry reaction further underscores the importance of bifunctional catalysis. The basic guanidine moiety generates the nucleophilic nitronate anion, while the chiral scaffold directs its addition to the carbonyl electrophile, controlling the stereochemical outcome.[6]

The Aldol Reaction: A Classic Transformation Catalyzed by Guanidines

The aldol reaction is a fundamental C-C bond-forming reaction in organic chemistry. Guanidines, including simpler derivatives, can effectively catalyze this transformation by generating an enolate nucleophile from a ketone or aldehyde.[12]

Experimental Protocols

The following are generalized protocols for the Michael addition and Henry reaction catalyzed by a guanidine derivative. Researchers should note that optimal conditions, including solvent, temperature, and catalyst loading, may vary depending on the specific substrates and catalyst used.

General Procedure for a Guanidine-Catalyzed Asymmetric Michael Addition
  • To a solution of the Michael donor (1.2 mmol) in an anhydrous solvent (e.g., toluene, 2.0 mL) in a dry reaction vessel, add the chiral guanidine catalyst (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the Michael acceptor (1.0 mmol) to the reaction mixture.

  • Continue stirring at the specified temperature (e.g., room temperature or cooled) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Experimental Workflow for a Guanidine-Catalyzed Reaction

G Start Reaction Setup (Substrates, Catalyst, Solvent) Reaction Stirring & Temperature Control Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quenching & Extraction Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC, etc.) Purification->Analysis

Caption: A typical experimental workflow for a guanidine-catalyzed reaction.

General Procedure for a Guanidine-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
  • To a stirred solution of the aldehyde (0.5 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL) at the desired temperature (e.g., -20 °C), add the chiral guanidine catalyst (0.05 mmol, 10 mol%).

  • Add the nitroalkane (1.5 mmol) to the mixture.

  • Stir the reaction at the same temperature until the aldehyde is consumed, as indicated by TLC analysis.

  • Quench the reaction by adding a buffer solution (e.g., pH 7 phosphate buffer).

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the β-nitro alcohol.

  • Determine the enantiomeric excess by chiral HPLC.

Structure-Activity Relationships and Mechanistic Insights

The performance of triphenylguanidine derivatives in catalysis is intricately linked to their structural and electronic properties.

  • Basicity: The basicity of the guanidine is a critical factor. Electron-donating groups on the phenyl rings of TPG will increase the electron density on the nitrogen atoms, enhancing basicity and potentially increasing the rate of reactions that are dependent on proton abstraction. Conversely, electron-withdrawing groups will decrease basicity.

  • Steric Hindrance: The bulky phenyl groups of TPG create a sterically hindered environment around the basic nitrogen atoms. This can be advantageous in preventing undesired side reactions of the catalyst itself acting as a nucleophile. However, excessive steric bulk in derivatives can also impede the approach of substrates, slowing down the reaction.

  • Hydrogen-Bonding Capability: For bifunctional catalysis, the ability of the protonated guanidinium to act as a hydrogen-bond donor is crucial. The geometry of the catalyst and the presence of other hydrogen-bonding moieties dictate the effectiveness of this interaction in organizing the transition state for high stereoselectivity. Chiral guanidines are designed to create a well-defined chiral pocket through multiple hydrogen-bonding interactions, which is essential for enantiocontrol.[3]

Conclusion

Triphenylguanidine serves as a valuable platform for the development of a wide array of organocatalysts. While TPG itself is an effective Brønsted base catalyst for various transformations, its true potential is realized through the synthesis of its derivatives. By introducing chirality and other functional groups, it is possible to create highly efficient and selective catalysts for asymmetric synthesis. The choice of the optimal triphenylguanidine derivative will depend on the specific requirements of the reaction, including the nature of the substrates and the desired stereochemical outcome. The experimental data and mechanistic principles outlined in this guide provide a solid foundation for making informed decisions in the selection and application of these versatile catalysts.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 1,2,3-Triphenylguanidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific rigor. 1,2,3-Triphenylguanidine (TPG), a versatile reagent and structural motif in organic synthesis, presents unique challenges and opportunities in product characterization. This guide provides an in-depth comparison of spectroscopic techniques for the definitive confirmation of TPG reaction products, moving beyond a simple listing of methods to explain the causality behind experimental choices and offer field-proven insights.

The Central Role of Spectroscopic Validation

The guanidinium group, with its high basicity and ability to form multiple hydrogen bonds, is a key pharmacophore and a versatile functional group in organic chemistry.[1][2][3] Reactions involving this compound can yield a variety of products, including substituted guanidines, guanidinium salts, and various isomers.[4][5] The delocalized nature of the guanidinium cation and the conformational flexibility of the phenyl rings necessitate a multi-faceted analytical approach for unequivocal structure elucidation. While classical methods provide foundational data, spectroscopic techniques offer a powerful, non-destructive, and often quantitative means of analysis.[1][6]

Core Spectroscopic Techniques: A Comparative Analysis

The choice of spectroscopic method is dictated by the specific questions being asked about the reaction product. Is it the expected compound? Is it pure? What is its exact three-dimensional structure? This section delves into the primary spectroscopic tools, comparing their strengths and weaknesses in the context of TPG chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[6] It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Causality Behind Experimental Choices in NMR:

  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, for guanidinium salts, which may have limited solubility in less polar solvents, more polar options like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are often necessary. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • 1D vs. 2D NMR: While 1D ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning complex structures, especially in cases of extensive substitution on the phenyl rings.

  • Quantitative NMR (qNMR): For determining the purity of a TPG derivative or quantifying the yield of a reaction, qNMR, using an internal standard with a known concentration, offers high precision and accuracy without the need for a calibration curve specific to the analyte.

Data Presentation: Predicted vs. Experimental Chemical Shifts

Predictive algorithms and quantum mechanical calculations can provide theoretical NMR chemical shifts, which, when compared with experimental data, can bolster confidence in a structural assignment.[7][8][9][10][11]

Technique Information Gained Strengths for TPG Analysis Limitations for TPG Analysis
¹H NMR Number of unique protons, their chemical environment, and spin-spin coupling.Provides detailed information on the substitution patterns of the phenyl rings.Signal overlap in the aromatic region can be complex.
¹³C NMR Number of unique carbons and their chemical environment.Clearly distinguishes between aromatic and guanidinium carbons.Longer acquisition times due to the low natural abundance of ¹³C.
2D NMR (COSY, HSQC, HMBC) Connectivity between protons, between protons and carbons, and long-range proton-carbon correlations.Essential for definitive assignment of complex TPG derivatives and isomers.Requires more instrument time and expertise in data interpretation.

Experimental Protocol: ¹H NMR Analysis of a TPG Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified TPG reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay).

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std instrument Instrument Setup (Tune & Shim) add_std->instrument acquire Acquire Spectrum instrument->acquire process Fourier Transform & Phasing acquire->process analyze Analyze Spectrum (Shifts, Coupling, Integration) process->analyze

Caption: A streamlined workflow for NMR analysis of TPG products.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, making it an excellent tool for identifying the presence or absence of key functional groups.[1]

Causality Behind Experimental Choices in FTIR:

  • Sampling Technique: For solid TPG derivatives, the choice between preparing a potassium bromide (KBr) pellet and using an Attenuated Total Reflectance (ATR) accessory depends on the sample amount and desired sample preparation time. ATR is generally faster and requires minimal sample preparation.

  • Spectral Interpretation: The guanidinium group has characteristic vibrational modes. The C=N stretching vibration is a key indicator.[1][12] The N-H stretching and bending vibrations are also informative but can be broad and influenced by hydrogen bonding.[12][13] The protonation state significantly alters the spectrum; the highly symmetric guanidinium cation will show different bands compared to the neutral guanidine.[1]

Data Presentation: Characteristic FTIR Absorption Bands for Guanidinium Moieties

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity Notes
N-H Stretching3500 - 3100Strong, often broadSensitive to hydrogen bonding.
C=N Stretching1680 - 1580StrongA key diagnostic peak for the guanidine core.[12]
N-H Bending1650 - 1550Medium to StrongCan sometimes overlap with the C=N stretch.
CN₃ Asymmetric Stretching~1600StrongCharacteristic of the protonated guanidinium cation.[14]

Experimental Protocol: FTIR Analysis using ATR

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid TPG product onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FTIR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for guanidine-containing compounds.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.

Visualization: FTIR Experimental Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation background Record Background Spectrum apply_sample Apply Sample to ATR Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum analyze Identify Characteristic Absorption Bands acquire_spectrum->analyze

Caption: The efficient process of FTIR analysis using an ATR accessory.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[6] It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[15][16][17][18][19]

Causality Behind Experimental Choices in MS:

  • Ionization Technique: The choice of ionization method is crucial. Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecular ion with minimal fragmentation, making it ideal for confirming the molecular weight. For TPG and its derivatives, ESI is often preferred due to its ability to handle polar and non-volatile compounds.[20]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This technique is invaluable for detailed structural elucidation and for distinguishing between isomers.[21][22][23][24]

Data Presentation: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC₁₉H₁₇N₃[20]
Molecular Weight287.36 g/mol [20]
Exact Mass287.1422 u[20]
Common Fragments (EI)m/z 194, 93, 77PubChem

Experimental Protocol: LC-MS Analysis of a TPG Reaction Mixture

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Inject the sample onto a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer. Use a suitable column (e.g., C18) and mobile phase gradient to separate the components of the mixture.[21][22]

  • Mass Spectrometric Detection: Analyze the eluent from the HPLC using an ESI source in positive ion mode.

  • Data Acquisition: Acquire mass spectra over a relevant m/z range.

  • Data Analysis: Identify the molecular ions of the starting materials, products, and any byproducts. Analyze the fragmentation patterns if MS/MS data is acquired.

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_detect Mass Spectrometric Detection dissolve Dissolve Sample inject Inject onto HPLC System dissolve->inject separate Separate Components inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass

Caption: A typical workflow for the analysis of a TPG reaction mixture by LC-MS.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in TPG.[25]

Causality Behind Experimental Choices in UV-Vis:

  • Solvent Effects: The polarity of the solvent can influence the position and intensity of absorption bands. It is important to use a solvent that does not absorb in the region of interest and to be consistent when comparing spectra.

  • Quantitative Analysis: UV-Vis spectroscopy can be used for quantitative analysis using the Beer-Lambert law, provided a suitable calibration curve is prepared.

Data Presentation: UV-Vis Absorption of Guanidine Derivatives

The UV spectrum of guanidine itself shows an onset of absorption around 6 eV.[25] The protonated form, guanidinium, absorbs at higher energy, around 7 eV, through a π→π* transition.[25] The presence of the phenyl groups in TPG will result in strong absorptions in the UV region due to the π→π* transitions of the aromatic rings.

Alternative and Complementary Techniques

While spectroscopy is the workhorse for routine analysis, other techniques can provide invaluable, often definitive, structural information.

  • X-ray Crystallography: For crystalline TPG derivatives, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This is the ultimate method for structural confirmation when a suitable crystal can be obtained.

  • Chromatographic Methods (HPLC, GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques that are often coupled with spectroscopic detectors (e.g., UV-Vis, MS).[21][22][23][24] They are essential for assessing the purity of a reaction product and for isolating individual components from a mixture for further spectroscopic analysis.

Conclusion: An Integrated Approach to a Self-Validating System

No single spectroscopic technique can provide a complete picture of a this compound reaction product. The most robust and trustworthy approach is an integrated one, where the data from multiple techniques are used to build a self-validating system of evidence. For instance, the molecular weight from mass spectrometry should be consistent with the structure determined by NMR, and the functional groups identified by FTIR should be present in the proposed structure. By understanding the strengths and limitations of each technique and by making informed experimental choices, researchers can confidently and definitively confirm the structures of their TPG reaction products, ensuring the integrity and reproducibility of their scientific findings.

References

The Unassuming Workhorse: A Comparative Kinetic Guide to 1,2,3-Triphenylguanidine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of organocatalysis, where complexity often reigns, 1,2,3-Triphenylguanidine (TPG) emerges as a catalyst of understated elegance and surprising efficacy. While it may not always capture the limelight in the same manner as its more structurally elaborate guanidine counterparts, a deeper dive into its kinetic behavior reveals a versatile and potent catalyst for a range of organic transformations. This guide provides a comprehensive comparison of TPG's performance with common alternatives, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its catalytic capabilities.

This compound: A Profile in Catalysis

This compound is a strong, non-nucleophilic organic base. Its catalytic activity stems from its ability to deprotonate a wide range of acidic protons, thereby activating substrates for subsequent reactions. The three phenyl groups surrounding the guanidine core play a crucial role in modulating its basicity and steric environment, influencing its catalytic efficiency and selectivity.

The fundamental catalytic cycle of TPG in many reactions involves a proton transfer mechanism. The guanidine nitrogen, with its high proton affinity, abstracts a proton from a substrate (e.g., a nitroalkane in a Michael addition or an alcohol in a transesterification), generating a highly reactive nucleophile. The resulting protonated TPG can then act as a Brønsted acid to protonate an intermediate or regenerate the catalyst in a subsequent step.

Comparative Kinetic Analysis: TPG vs. The Field

To truly appreciate the utility of TPG, a direct comparison with other commonly employed organocatalysts is essential. Here, we examine its performance in key organic reactions, drawing upon available kinetic and yield data.

The Michael Addition: A Classic Testbed

Table 1: A Qualitative Comparison of Catalysts in the Michael Addition of Nitroalkanes to Chalcones

CatalystTypical ConditionsReported YieldsKey Advantages
This compound (TPG) (Predicted) Mild conditions, various solvents(Predicted) Good to excellentLow cost, simple to handle
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Mild conditions, various solventsGood to excellentStrong, non-nucleophilic base
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Mild conditions, various solventsGood to excellentStrong, bifunctional catalyst
Chiral Squaramides Low catalyst loading, 80 °CHigh yields, excellent enantioselectivity (93-96% ee)[2]High enantioselectivity
Chiral Quaternary Ammonium Salts Phase-transfer conditionsGood yields, moderate to good enantioselectivity[1]Effective under phase-transfer conditions
The Knoevenagel Condensation: Probing Brønsted Basicity

The Knoevenagel condensation, the reaction of an aldehyde or ketone with an active methylene compound, is another benchmark for basic catalysts. While direct kinetic comparisons are scarce, the efficiency of different catalysts can be gauged by reaction times and yields. Studies on the Knoevenagel condensation of benzaldehyde with malononitrile have explored various catalytic systems, including heteropolyacids and deep eutectic solvents.[3][4]

A kinetic profile of the Knoevenagel reaction between benzaldehyde and malononitrile has been reported, providing a baseline for comparison.[5] Although specific kinetic data for TPG is not available, its strong basicity suggests it would effectively catalyze this transformation, likely exhibiting pseudo-first-order kinetics with respect to the aldehyde under conditions of excess malononitrile.

dot

Knoevenagel_Mechanism cluster_1 Catalytic Cycle TPG TPG Carbanion Carbanion (⁻CH(CN)₂) TPG->Carbanion Deprotonation Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Carbanion Adduct Aldol-type Adduct Carbanion->Adduct Nucleophilic Attack TPG_H TPG-H⁺ TPG_H->TPG Regeneration Benzaldehyde Benzaldehyde Benzaldehyde->Adduct Product Benzylidenemalononitrile Adduct->Product Dehydration Water H₂O Adduct->Water Product->TPG_H Protonation

Caption: Proposed mechanism for the TPG-catalyzed Knoevenagel condensation.

Ring-Opening Polymerization: A Gateway to Polyesters

The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide is a critical industrial process for producing biodegradable polymers. Guanidine-based catalysts, including TBD, have been shown to be highly effective for this transformation.[6] While direct kinetic studies on TPG-catalyzed ROP are not prevalent, its basicity suggests it could initiate polymerization, likely through a monomer activation mechanism.

Kinetic studies on the ROP of ε-caprolactone have been conducted with other catalysts, revealing important parameters like the rate of polymerization and the living nature of the process.[7][8][9] For instance, the ROP of ε-caprolactone initiated by water and catalyzed by DBU and TBD has been studied under various conditions, showing that DBU can exhibit enhanced activity at high pressure.[8]

Table 2: Comparison of Catalysts in the Ring-Opening Polymerization of ε-Caprolactone

CatalystInitiatorConditionsKey Kinetic Findings
This compound (TPG) Alcohol/Water(Predicted) Elevated temperature(Predicted) Likely follows first-order kinetics with respect to monomer
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Butane-1,4-diolNot specifiedHighly efficient[6]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) WaterHigh pressureEnhanced catalytic activity over TBD at high pressure[8]
Sn(Oct)₂ AlcoholElevated temperatureIndustry standard, can require anhydrous conditions[9]
Zn(II) Aryl Carboxylate Complexes None/AlcoholElevated temperatureActive for bulk ROP, k_app up to 0.3450 h⁻¹ reported[10]

The Decisive Factor: Proton Affinity

dot

Proton_Affinity_Comparison cluster_0 Relative Proton Affinity (Gas Phase) PA_High High PA_Mid Moderate PA_Low Low TBD, DBU TBD, DBU TPG (Predicted) TPG (Predicted) Triethylamine Triethylamine

Caption: Predicted relative proton affinities of common organic bases.

Experimental Protocols: A Guide to Kinetic Investigation

To facilitate further research and direct comparison, we provide a generalized protocol for studying the kinetics of a TPG-catalyzed reaction, using the Knoevenagel condensation as an example.

Materials and Instrumentation
  • This compound (TPG)

  • Benzaldehyde

  • Malononitrile

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Internal standard (e.g., Dodecane)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Thermostated reaction vessel

Kinetic Procedure (Initial Rates Method)
  • Stock Solution Preparation: Prepare stock solutions of benzaldehyde, malononitrile, TPG, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a thermostated reaction vessel, combine the solvent, benzaldehyde solution, and internal standard solution. Allow the mixture to equilibrate to the desired reaction temperature.

  • Initiation: Initiate the reaction by adding the TPG stock solution. Start the timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a small amount of dilute acid).

  • Analysis: Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the product and the remaining benzaldehyde relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial rate of the reaction is the slope of the initial linear portion of this curve.

  • Determination of Reaction Orders: Repeat the experiment, systematically varying the initial concentrations of benzaldehyde, malononitrile, and TPG to determine the reaction order with respect to each component.

  • Activation Energy Determination: Conduct the reaction at several different temperatures to determine the rate constants at each temperature. An Arrhenius plot (ln(k) vs. 1/T) will yield the activation energy.

dot

Kinetic_Workflow Prep Prepare Stock Solutions Setup Set up Reaction at Constant Temperature Prep->Setup Initiate Initiate Reaction with TPG Setup->Initiate Sample Take Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Data Process Data (Initial Rates) Analyze->Data Orders Determine Reaction Orders Data->Orders Ea Determine Activation Energy Data->Ea

Caption: A typical experimental workflow for kinetic analysis.

Conclusion: The Value Proposition of TPG

While a comprehensive, data-rich kinetic comparison of this compound with its catalytic peers is hampered by a lack of direct comparative studies in the literature, its fundamental properties and performance in various transformations highlight its value. As a strong, non-nucleophilic base, TPG offers a cost-effective and easy-to-handle alternative to other organocatalysts. Its efficacy in promoting a range of reactions, coupled with its simple structure, makes it an attractive option for both academic research and industrial applications. This guide serves as a call for more detailed kinetic investigations into TPG-catalyzed reactions to fully elucidate its potential and solidify its position in the organocatalysis toolbox.

References

A Comparative Benchmarking Guide: 1,2,3-Triphenylguanidine vs. Traditional Inorganic Bases in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the choice of a base is a critical parameter that can dictate the success, efficiency, and selectivity of a chemical transformation. While traditional inorganic bases have been the workhorses of chemistry for over a century, a new class of highly effective organic bases has emerged, offering unique advantages. This guide provides an in-depth technical comparison between 1,2,3-Triphenylguanidine (TPG), a versatile organic base, and conventional inorganic bases (e.g., K₂CO₃, NaOH). We will delve into their fundamental chemical properties, explore their mechanistic nuances, and present a head-to-head performance benchmark in a model Knoevenagel condensation reaction. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies by making a more informed choice of base.

Introduction: The Evolving Role of Bases in Synthesis

From simple deprotonation to facilitating complex catalytic cycles, bases are indispensable reagents in organic chemistry.[1] Traditionally, chemists have relied on a standard toolkit of inorganic bases, such as alkali metal hydroxides and carbonates.[2][3] These reagents are prized for their low cost, high basicity, and ready availability. However, their utility can be hampered by poor solubility in organic solvents, high hygroscopicity, and a propensity to cause undesired side reactions like hydrolysis.

The development of potent, non-nucleophilic organic bases has offered elegant solutions to these challenges.[4] Guanidine derivatives, in particular, have garnered significant attention for their unique combination of strong basicity and high solubility in non-polar media.[5] this compound (TPG) stands out in this class as a crystalline, air-stable solid that provides a balance of steric bulk and basic strength, making it an increasingly popular choice in catalysis and synthesis.[6][7]

This guide will dissect the key differences between these two classes of bases to provide a clear, evidence-based framework for their application.

Physicochemical Properties: A Head-to-Head Comparison

The efficacy of a base is governed by a combination of its intrinsic basicity (pKa), solubility, and steric environment. These factors determine its ability to interact with the substrate and solvent to promote the desired reaction.

PropertyThis compound (TPG)Traditional Inorganic Bases (e.g., K₂CO₃, NaOH)Rationale & Implication
Predicted pKa (of Conjugate Acid) ~9.10[6][8]K₂CO₃: ~10.3 (second pKa) NaOH: ~15.7TPG is a moderately strong base, sufficient for deprotonating a wide range of C-H, N-H, and O-H acids. Its basicity is less aggressive than strong hydroxides, which can reduce side reactions like ester saponification.
Solubility Slightly soluble in water; soluble in many organic solvents (e.g., EtOH, THF, CH₂Cl₂).[6][9]Generally insoluble in non-polar organic solvents; highly soluble in water.[2]TPG's organic solubility allows for homogeneous reaction conditions, leading to faster reaction rates, better reproducibility, and milder required temperatures. Inorganic bases often require phase-transfer catalysts or polar aprotic solvents to achieve sufficient reactivity.
Physical Form White, crystalline, air-stable powder.[7][9]Often hygroscopic powders or pellets (NaOH) that can be difficult to handle and weigh accurately.TPG's stability and non-hygroscopic nature simplify handling and improve the accuracy of reagent addition.
Steric Hindrance The three phenyl groups provide significant steric bulk around the basic nitrogen center.Minimal steric hindrance; small, ionic species.The steric shielding in TPG makes it a "non-nucleophilic" base. It can readily abstract a proton but is hindered from participating in unwanted nucleophilic attack on electrophilic centers (e.g., carbonyls, alkyl halides).
Work-up & Removal Can be removed by acidic wash (forms a water-soluble salt) or silica gel chromatography.Typically removed by aqueous extraction.Both are generally straightforward to remove, though the heterogeneous nature of inorganic base reactions can sometimes complicate product isolation from the solid residue.

Benchmarking Study: The Knoevenagel Condensation

To provide a practical comparison, we benchmarked TPG against a widely used inorganic base, Potassium Carbonate (K₂CO₃), in the Knoevenagel condensation of benzaldehyde with malononitrile. This reaction is a classic C-C bond-forming reaction that is highly sensitive to the nature of the base catalyst.

Experimental Workflow

The general workflow for the benchmarking experiment is outlined below. This process ensures a consistent and reproducible comparison between the two catalytic systems.

G cluster_prep Reaction Preparation cluster_catalysis Catalysis Stage cluster_workup Work-up & Analysis prep1 1. Add Benzaldehyde & Malononitrile to Flask prep2 2. Add Solvent (Ethanol) prep1->prep2 base_tpg 3a. Add TPG (10 mol%) prep2->base_tpg base_k2co3 3b. Add K₂CO₃ (1.2 eq.) prep2->base_k2co3 run 4. Stir at Room Temp. Monitor by TLC base_tpg->run base_k2co3->run workup1 5. Quench with Water run->workup1 workup2 6. Filter Precipitate workup1->workup2 workup3 7. Wash with Cold Water & Dry workup2->workup3 analysis 8. Analyze Yield & Purity workup3->analysis

Caption: General experimental workflow for the comparative study.

Detailed Experimental Protocols

Protocol 1: TPG-Catalyzed Knoevenagel Condensation

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).

  • Add ethanol (20 mL) and stir until all solids dissolve.

  • Add this compound (0.287 g, 1.0 mmol, 10 mol%).

  • Stir the now homogeneous mixture at room temperature (25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent.

  • Upon completion, add deionized water (20 mL) to the flask to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).

  • Dry the resulting white powder under vacuum to a constant weight.

Protocol 2: K₂CO₃-Mediated Knoevenagel Condensation

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).

  • Add ethanol (20 mL).

  • Add anhydrous potassium carbonate (1.66 g, 12.0 mmol, 1.2 equivalents).

  • Stir the resulting heterogeneous suspension vigorously at room temperature (25°C).

  • Monitor the reaction progress by TLC. Due to the heterogeneous nature, ensure representative sampling of the liquid phase.

  • Upon completion, add deionized water (20 mL) to dissolve the remaining K₂CO₃.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).

  • Dry the resulting white powder under vacuum to a constant weight.

Comparative Performance Data
ParameterTPG-Catalyzed ReactionK₂CO₃-Mediated ReactionAnalysis & Insights
Homogeneity Homogeneous solutionHeterogeneous suspensionThe TPG-catalyzed reaction proceeds in a single phase, eliminating mass transfer limitations and ensuring consistent, predictable kinetics. The K₂CO₃ reaction rate is dependent on stirring efficiency and particle size.
Reaction Time 15 minutes2 hoursThe superior solubility and catalytic efficiency of TPG lead to a dramatic reduction in reaction time under identical temperature conditions.
Isolated Yield 98%92%The homogeneous conditions and efficient catalysis of TPG result in a higher isolated yield of the desired product.
Product Purity (by ¹H NMR) >99%~97% (minor impurities observed)The milder, non-nucleophilic nature of TPG leads to a cleaner reaction profile with fewer byproducts, often simplifying purification.
Ease of Handling Simple weighing of a stable solid.K₂CO₃ is moderately hygroscopic; requires careful handling and storage to ensure accurate measurement.TPG offers greater convenience and reproducibility in laboratory settings.

Mechanistic Rationale: How the Base Dictates the Pathway

The profound difference in performance can be traced back to the mechanism of base catalysis.

  • This compound (TPG): TPG acts as a Brønsted-Lowry base, utilizing a lone pair on one of its nitrogen atoms to deprotonate the active methylene group of malononitrile.[10] This generates a resonance-stabilized carbanion (enolate). The bulky phenyl groups prevent the TPG molecule from acting as a nucleophile itself. The protonated TPG (TPGH⁺) then serves as a proton source in the final dehydration step, showcasing its role in a complete catalytic cycle.

  • Potassium Carbonate (K₂CO₃): As an inorganic salt, K₂CO₃ has limited solubility in ethanol. The reaction occurs primarily on the surface of the solid K₂CO₃ particles. The carbonate ion (CO₃²⁻) is the active base, deprotonating the malononitrile. This surface-based mechanism is inherently less efficient than a homogeneous process, leading to slower reaction rates.

G cluster_tpg TPG Catalytic Cycle (Homogeneous) cluster_k2co3 K₂CO₃ Mechanism (Heterogeneous) TPG TPG TPGH TPGH⁺ TPGH->TPG Regenerated Malono Malononitrile (Active Methylene) Enolate Resonance-Stabilized Enolate Malono->Enolate TPG Adduct Aldol Adduct Enolate->Adduct + Benzaldehyde Aldehyde Benzaldehyde Product Product + H₂O Adduct->Product -H₂O (via TPGH⁺) K2CO3 K₂CO₃ (solid surface) HCO3 HCO₃⁻ K2CO3->HCO3 Protonation Malono2 Malononitrile Enolate2 Enolate Malono2->Enolate2 K₂CO₃ Adduct2 Aldol Adduct Enolate2->Adduct2 + Benzaldehyde Aldehyde2 Benzaldehyde Product2 Product + H₂O Adduct2->Product2 -OH⁻, then H⁺

Caption: Simplified comparison of catalytic mechanisms.

Conclusion and Recommendations

This guide demonstrates that while traditional inorganic bases are effective and economical, organic bases like this compound offer significant advantages in many synthetic contexts.

Choose this compound when:

  • Homogeneous reaction conditions are desired: For improved kinetics, reproducibility, and scalability.

  • Mild reaction conditions are required: To avoid degradation of sensitive functional groups.

  • High catalytic turnover is needed: When using sub-stoichiometric amounts of base is crucial.

  • Nucleophilic side reactions are a concern: TPG's steric bulk provides excellent non-nucleophilic character.

Traditional inorganic bases remain the preferred choice for:

  • Large-scale industrial processes where cost is the primary driver.

  • Simple acid-base neutralization or pH adjustments.

  • Reactions in aqueous or highly polar protic solvents.

By understanding the distinct properties and performance characteristics of both TPG and inorganic bases, researchers can better tailor their reaction conditions, accelerate discovery, and improve the overall efficiency of their synthetic endeavors.

References

Safety Operating Guide

Navigating the Disposal of 1,2,3-Triphenylguanidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 1,2,3-Triphenylguanidine, a compound utilized in various synthetic applications, requires meticulous disposal procedures due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and regulatory compliance.

The Critical Importance of Proper Disposal: Understanding the Risks

This compound is classified as harmful if swallowed, posing a significant risk of acute toxicity.[1][2] Improper disposal can lead to the contamination of soil and water, potentially harming aquatic life and ecosystems.[3][4] Furthermore, adherence to disposal regulations is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the United States, with non-compliance carrying substantial penalties.[5] This guide is designed to provide the necessary framework for developing a robust and compliant disposal plan for this chemical.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe and compliant disposal of this compound waste. The causality behind these steps is rooted in preventing exposure, ensuring chemical stability, and adhering to environmental regulations.

Part 1: Immediate Safety and Waste Segregation
  • Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE, including chemical-resistant gloves (such as nitrile), safety goggles with side shields, and a laboratory coat.[2] All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Segregation at the Source: This is the most critical step in preventing accidental chemical reactions and ensuring proper disposal.

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and shatter-resistant hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.[6]

Part 2: Waste Characterization and Labeling
  • Hazardous Waste Determination: Under the RCRA, a generator of solid waste must determine if that waste is hazardous.[5] this compound is not explicitly listed as a hazardous waste on the F, K, P, or U lists.[7] Therefore, a hazardous waste determination must be made based on its characteristics:

    • Toxicity: The primary concern with this compound is its acute oral toxicity.[1] To determine if the waste exhibits the toxicity characteristic, a Toxicity Characteristic Leaching Procedure (TCLP) may be required.[8][9] This test determines the mobility of harmful constituents. If the concentration of leachable contaminants exceeds regulatory limits, the waste is classified as toxic hazardous waste. The specific D-code for toxicity would depend on the leachable constituents and their concentrations.[10] Consultation with your institution's Environmental Health and Safety (EHS) department is crucial for this determination.

  • Proper Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[2] Follow all additional labeling requirements mandated by your institution and local regulations.

Part 3: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.[6]

  • Coordination with EHS: The final and most critical step is to arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will have established procedures with licensed hazardous waste disposal vendors who are equipped to handle and transport chemical waste in a safe and environmentally sound manner.

Quantitative Data Summary

ParameterValueSource
CAS Number 101-01-9[1]
Molecular Formula C19H17N3[8]
GHS Hazard Statement H302: Harmful if swallowed[1][2]
Primary Disposal Route Hazardous Waste Incineration (typical for organic solids)Institutional EHS Guidance

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Characterization & Labeling cluster_2 Storage & Disposal Generate Waste Generate Waste Segregate Solid & Liquid Waste Segregate Solid & Liquid Waste Generate Waste->Segregate Solid & Liquid Waste Hazardous Waste Determination Hazardous Waste Determination Segregate Solid & Liquid Waste->Hazardous Waste Determination Label Container Label Container Hazardous Waste Determination->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the hazards associated with this chemical and diligently following the outlined procedures, researchers can ensure that their innovative work does not come at the cost of environmental integrity. Always consult your institution's specific safety and disposal protocols, as they are tailored to your local regulatory landscape.

References

Navigating the Safe Handling of 1,2,3-Triphenylguanidine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1,2,3-Triphenylguanidine, focusing on the appropriate Personal Protective Equipment (PPE) and compliant disposal procedures. By understanding the "why" behind these recommendations, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.

Understanding the Hazards of this compound

This compound (CAS No. 101-01-9) is a white to pale yellow crystalline powder.[1] While a valuable reagent, it presents several health hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[2][3]

  • Causes skin irritation [1][4][5]

  • Causes serious eye irritation [1][4][5]

  • May cause respiratory irritation[4]

These hazards dictate the specific PPE required to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when working with this compound. The following recommendations are based on a risk assessment of its known hazards.

Eye and Face Protection: Shielding from Irritants

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When there is a potential for splashing or handling larger quantities, chemical splash goggles that form a seal around the eyes are essential.

  • Face Shield: In situations with a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

The Rationale: The eyes are particularly vulnerable to chemical splashes. The tight seal of goggles and the full coverage of a face shield prevent direct contact with the irritant powder or any solutions containing it.

Skin Protection: Choosing the Right Gloves and Apparel

Protecting the skin from irritation requires careful selection of gloves and laboratory clothing.

Glove MaterialRecommendation for this compoundRationale
Nitrile Suitable for incidental contact and handling small quantities.Provides a good barrier against powders and splashes of aqueous solutions. However, breakthrough time can be short for some organic compounds.[7] Gloves should be changed immediately if contamination is suspected.[8]
Neoprene Recommended for extended handling or when working with solutions.Offers good resistance to a range of chemicals, including some amines.
Butyl Rubber A strong candidate for prolonged contact or immersion.Provides excellent resistance to a wide range of chemicals, including many nitrogen-containing compounds.

Key Considerations for Glove Use:

  • Thickness: Thicker gloves generally offer longer breakthrough times. For more than incidental contact, a glove thickness of at least 8 mils is recommended.[9]

  • Inspection: Always inspect gloves for tears, punctures, or signs of degradation before use.

  • Double Gloving: For handling highly concentrated forms or larger quantities, wearing two pairs of gloves can provide an additional layer of safety.

  • Proper Removal: Avoid skin contact when removing contaminated gloves.

  • Lab Coat: A standard lab coat is required to protect street clothing and skin from contamination.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting.

Respiratory Protection: Preventing Inhalation

Since this compound may cause respiratory irritation, engineering controls are the primary method to control exposure.[4]

  • Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation of airborne particles.

  • Respirators: In the absence of adequate engineering controls or during spill cleanup, respiratory protection is necessary. The choice of respirator depends on the concentration of airborne particles.

    • N95 Particulate Respirator: For low levels of dust, a NIOSH-approved N95 respirator may be sufficient.

    • Half-Mask or Full-Facepiece Respirator with Particulate Filters (P100): For higher concentrations, a reusable respirator with P100 filters offers a higher level of protection.

    • Supplied-Air Respirator: In situations with very high concentrations or in oxygen-deficient environments, a supplied-air respirator is required.

Regulatory Compliance: All respirator use must comply with the OSHA Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for a written program, medical evaluation, fit testing, and training.

Operational and Disposal Plans: A Step-by-Step Approach

A clear and logical workflow for handling and disposing of this compound is essential for maintaining a safe laboratory environment.

Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Chemical Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh Begin work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent (if applicable) handle_transfer->handle_dissolve clean_decontaminate Decontaminate Work Surfaces handle_dissolve->clean_decontaminate After experiment clean_waste Segregate Waste clean_decontaminate->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Safe Handling Workflow for this compound
Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of chemical waste is a serious regulatory and environmental issue. All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Place excess this compound and any contaminated disposable lab supplies (e.g., weigh boats, contaminated paper towels) into a clearly labeled, sealed container for solid chemical waste.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, compatible, and clearly labeled container for organic solvent waste.[4]

  • Contaminated PPE:

    • Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.[10]

The recommended method for the final disposal of this compound waste is incineration by a licensed hazardous waste disposal company.[11]

The Rationale: this compound is a nitrogen-containing organic compound. Incineration at high temperatures effectively destroys the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides (which are then treated by the incinerator's emission control systems).[12][13] Landfilling is not a preferred option due to the potential for leaching into the environment.

The following diagram outlines the logical workflow for the disposal of this compound waste.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal gen_solid Solid Waste (Excess chemical, contaminated items) col_solid Labeled Solid Waste Container gen_solid->col_solid gen_liquid Liquid Waste (Solutions) col_liquid Labeled Liquid Waste Container gen_liquid->col_liquid gen_ppe Contaminated PPE col_ppe Labeled PPE Waste Container gen_ppe->col_ppe disp_storage Store in Designated Hazardous Waste Area col_solid->disp_storage col_liquid->disp_storage col_ppe->disp_storage disp_pickup Arrange Pickup by Licensed Disposal Company disp_storage->disp_pickup disp_incinerate Incineration disp_pickup->disp_incinerate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Triphenylguanidine
Reactant of Route 2
Reactant of Route 2
1,2,3-Triphenylguanidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.